molecular formula C6H5IN2O2 B2514682 2-Iodo-3-nitroaniline CAS No. 261527-85-9

2-Iodo-3-nitroaniline

Cat. No.: B2514682
CAS No.: 261527-85-9
M. Wt: 264.022
InChI Key: MNCRWCXZMAPTQW-UHFFFAOYSA-N
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Description

2-Iodo-3-nitroaniline is a useful research compound. Its molecular formula is C6H5IN2O2 and its molecular weight is 264.022. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCRWCXZMAPTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Iodo-3-nitroaniline CAS number and chemical identifiers

[1][2][3][4]

Chemical Identity & Core Properties[1][3][5][6][7]

This compound is a regioisomer of iodonitroaniline characterized by the unique positioning of the iodine atom between the amino and nitro groups.[1] This "1,2,3" substitution pattern creates a sterically crowded environment that imparts unique reactivity, particularly in metal-catalyzed cross-coupling reactions where the iodine serves as a selective handle.[1]

Key Identifiers
ParameterValue
Chemical Name This compound
CAS Number 261527-85-9
Molecular Formula C₆H₅IN₂O₂
Molecular Weight 264.02 g/mol
SMILES Nc1cccc([O-])c1I
InChI Key MNCRWCXZMAPTQW-UHFFFAOYSA-N
Appearance Golden yellow solid
Solubility Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane
Spectral Characteristics (Reference Standard)
  • ¹H NMR (400 MHz, CDCl₃):

    
     7.21 (t, J = 8.0 Hz, 1H, H-5), 7.06 (dd, J = 7.9, 1.3 Hz, 1H, H-4/6), 6.89 (dd, J = 8.1, 1.3 Hz, 1H, H-4/6), 4.57 (s, 2H, NH₂).[1]
    
  • ¹³C NMR (101 MHz, CDCl₃):

    
     149.3 (C-NH₂), 129.6 (C-H), 117.2 (C-H), 114.4 (C-H). (Note: Quaternary carbons C-I and C-NO₂ typically appear at distinct shifts, e.g., C-I often <100 ppm).[1]
    

Synthesis & Manufacturing Protocols

The synthesis of this compound is challenging due to the directing effects of the amino and nitro groups.[1][2] Direct iodination of 3-nitroaniline typically yields the 4-iodo or 6-iodo isomers.[1][2] Therefore, a regioselective two-step protocol starting from 2,6-dinitroaniline is the industry standard.[1]

Step 1: Sandmeyer Iodination

Transformation: 2,6-Dinitroaniline

12
  • Diazotization: Dissolve 2,6-dinitroaniline (1.0 equiv) in concentrated sulfuric acid. Warm to ~70°C to ensure dissolution, then cool to <40°C.[3]

  • Nitrosyl Generation: Add sodium nitrite (1.1 equiv) portion-wise.

  • Iodination: Pour the diazonium salt solution into a stirred solution of potassium iodide (1.1 equiv) in water at 70°C.

  • Workup: Quench with sodium thiosulfate to remove excess iodine. Extract with dichloromethane.

  • Yield: ~69% (Pale brown solid).

Step 2: Selective Zinin Reduction

Transformation: 2-Iodo-1,3-dinitrobenzene

12

This step requires high chemoselectivity to reduce only one nitro group without deiodinating the aromatic ring (a common side reaction with metal/acid reductions).

  • Reagents: Iron powder (Fe, 3.0 equiv), Glacial Acetic Acid (AcOH).

  • Procedure: Dissolve 2-iodo-1,3-dinitrobenzene in AcOH at 110°C. Cautiously add Fe powder.

  • Reaction: Reflux for 30 minutes. Monitor by TLC to prevent over-reduction to the diamine.

  • Purification: Pour into cold water, extract with ethyl acetate. Purify via flash column chromatography (Petrol:EtOAc 2:1).

  • Yield: ~54% (Golden yellow solid).

Synthesis Workflow Diagram

Synthesiscluster_0Step 1: Sandmeyer Iodinationcluster_1Step 2: Selective ReductionSM2,6-Dinitroaniline(Start)INT2-Iodo-1,3-dinitrobenzene(Intermediate)SM->INT1. NaNO2, H2SO42. KI, 70°C(69% Yield)PRODThis compound(Target)INT->PRODFe powder, AcOHReflux, 30 min(54% Yield)

Caption: Two-step regioselective synthesis of this compound from 2,6-dinitroaniline.

Applications in Drug Development & Research

This compound is a versatile "ortho-functionalized" scaffold.[1] The iodine atom allows for palladium-catalyzed cross-coupling, while the nitro/amine pair allows for cyclization into heterocycles.[1]

A. Synthesis of Indoles (Uhle's Ketone & Rugolavasine)

It serves as a precursor to 4-substituted indoles .[1]

  • Mechanism: Sonogashira coupling with an alkyne followed by cyclization.

  • Case Study: Synthesis of Uhle’s Ketone derivatives and the total synthesis of Rugolavasine . The iodine is exchanged for lithium (using t-BuLi) or coupled directly to build the indole core with specific substitution at the 4-position (derived from the 3-position of the aniline).[1]

B. Chiral Iodoarene Catalysts

Used to synthesize chiral catalysts for the

12
  • Workflow: The nitro group is reduced to an amine, creating a diamine scaffold (2-iodobenzene-1,3-diamine) that can be derivatized with chiral sulfonamides or amides.[1][2]

C. Helicene Synthesis

Used in the construction of 5,9-diaza[5]helicenes .[1]

  • Role: The compound undergoes sequential cross-coupling and nitro-reduction/cyclization steps to form the twisted, polycyclic aromatic framework characteristic of helicenes.

Reactivity Pathway Diagram[1][2][6]

Reactivitycluster_appsDownstream ApplicationsCoreThis compoundIndole4-Substituted Indoles(e.g., Rugolavasine)Core->IndoleSonogashira Coupling+ CyclizationCatalystChiral IodoareneCatalystsCore->CatalystNitro Reduction-> Diamine DerivatizationHelicene5,9-Diaza[5]helicenesCore->HeliceneMulti-step Coupling& Condensation

Caption: Primary synthetic utility of this compound in medicinal and materials chemistry.[1]

Safety & Handling (SDS Summary)

As a nitroaniline derivative, this compound poses specific health hazards.[4] It is presumed to share the toxicological profile of its isomers.

  • Hazard Classification:

    • Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled.

    • STOT-RE: May cause damage to organs (blood/methemoglobinemia) through prolonged exposure.[1][2]

    • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1][2]

  • Handling Protocols:

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Ventilation: Handle only in a functioning chemical fume hood to avoid dust inhalation.

    • Storage: Store at 2-8°C in a dark, inert atmosphere (argon/nitrogen) to prevent oxidation or iodine liberation.

References

  • Synthesis of Chiral Iodoaniline-Lactate Based Catalysts. ACS Organic & Inorganic Au. (2023).[1]

  • Supplementary Information: A Lewis acid-mediated conformational switch. Royal Society of Chemistry. (2011).[1]

  • Synthesis and Reactivity of Uhle's Ketone and Its Derivatives. Synthesis. (2021).

  • Synthesis of 5,9‐Diaza[5]helicenes. Chemistry – A European Journal. (2019).

  • This compound Product Data. Sigma-Aldrich.

2-Iodo-3-nitroaniline: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Iodo-3-nitroaniline (CAS: 261527-85-9) is a specialized trisubstituted benzene derivative employed primarily as a scaffold in medicinal chemistry and materials science.[1] Characterized by a "crowded" 1,2,3-substitution pattern, it features an iodine atom flanked by an amino group (


) and a nitro group (

). This unique steric and electronic environment makes it a valuable precursor for synthesizing benzimidazoles, indoles, and polyfunctionalized biaryls via palladium-catalyzed cross-coupling. This guide provides a definitive technical analysis of its properties, synthesis, and reactivity.

Molecular Identity & Structural Analysis

Parameter Data
IUPAC Name This compound
CAS Number 261527-85-9
Molecular Formula

Molecular Weight 264.02 g/mol
SMILES Nc1cccc(c1I)=O
Structural Features 1,2,3-Trisubstitution: The iodine atom at position 2 is sterically hindered by the adjacent amino (C1) and nitro (C3) groups.[2] This "ortho-ortho" clamping effect significantly influences its reactivity in cross-coupling reactions.

Physicochemical Profile

The physical properties of this compound are dictated by the strong intramolecular hydrogen bonding potential between the amine and the nitro group, as well as the heavy atom effect of iodine.

Property Value / Description Notes
Appearance Golden yellow solidCharacteristic of nitroanilines due to

transitions.
Melting Point Solid (Experimental MP varies by purity; related isomers melt ~105–140°C)Note:[3] Specific MP for this isomer is rarely reported in open literature; synthesis yields a solid requiring characterization via NMR.
Solubility Soluble: DMSO, DMF, Ethyl Acetate, DCM.Sparingly Soluble: Water.Lipophilicity is increased by the iodine atom.

H NMR (CDCl

)

7.21 (t), 7.06 (dd), 6.89 (dd), 4.57 (s,

)
Distinctive shift of aromatic protons due to the electron-withdrawing nitro group.
Acidity (pKa) Weak baseThe electron-withdrawing nitro group significantly reduces the basicity of the aniline nitrogen.

Synthetic Accessibility

Critical Analysis of Synthetic Routes

Direct iodination of 3-nitroaniline is not recommended for accessing this specific isomer. Electrophilic aromatic substitution on 3-nitroaniline typically yields 2-iodo-5-nitroaniline or 4-iodo-3-nitroaniline due to the directing effects of the amino group (ortho/para director) and steric avoidance of the C2 position.

The Validated Route: The most reliable synthesis utilizes 2,6-dinitroaniline as the starting material. This route leverages the symmetry of the precursor to install the iodine at the central position via a Sandmeyer reaction, followed by a selective reduction.

Detailed Protocol: Synthesis from 2,6-Dinitroaniline
Step 1: Synthesis of 2-Iodo-1,3-dinitrobenzene
  • Reagents: 2,6-Dinitroaniline, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ,
    
    
    .[4]
  • Mechanism: Diazotization of the sterically hindered amine followed by displacement with iodide (Sandmeyer).

  • Protocol:

    • Dissolve

      
       in concentrated 
      
      
      
      at 70°C to form nitrosyl sulfuric acid. Cool to <40°C.
    • Add 2,6-dinitroaniline in acetic acid dropwise.

    • Pour the diazonium salt solution into a heated solution of

      
       in water (70°C).
      
    • Result: Evolution of

      
       gas and precipitation of 2-iodo-1,3-dinitrobenzene.
      
Step 2: Selective Reduction to this compound
  • Reagents: Iron powder (Fe), Glacial Acetic Acid (AcOH).[4][5]

  • Mechanism: Chemoselective reduction of one nitro group in the presence of the iodine atom.

  • Protocol:

    • Suspend 2-iodo-1,3-dinitrobenzene in glacial acetic acid.

    • Heat to 110°C (reflux).

    • Add iron powder cautiously in portions. Caution: Exothermic.

    • Reflux for 30 minutes.

    • Pour into cold water and extract with dichloromethane (DCM).

    • Purification: Flash column chromatography (Petrol:EtOAc) yields the product as a golden yellow solid.[4]

Synthesis Start 2,6-Dinitroaniline (Symmetric Precursor) Step1 Diazotization (NaNO2, H2SO4) Start->Step1 Sandmeyer Inter Intermediate: 2-Iodo-1,3-dinitrobenzene Step1->Inter + KI Step2 Selective Reduction (Fe, AcOH, 110°C) Inter->Step2 Chemoselective Reduction Product PRODUCT: This compound Step2->Product Yield ~54%

Figure 1: Validated synthetic pathway avoiding regioselectivity issues of direct iodination.

Reactivity & Applications

The chemical value of this compound lies in its orthogonal reactivity . It possesses three distinct handles:

  • Iodine (C2): Excellent leaving group for Pd-catalyzed cross-coupling.

  • Nitro (C3): Precursor to amines; enables cyclization.

  • Amine (C1): Nucleophile for acylation or heterocycle formation.

Primary Workflow: Suzuki-Miyaura Coupling

Due to the steric bulk at C1 and C3, Suzuki couplings at C2 require robust catalytic systems. Standard conditions (Pd(PPh


)

) may be sluggish.
  • Optimized Conditions:

    • Catalyst:

      
       with electron-rich ligands like SPhos  or XPhos  (to overcome steric hindrance).
      
    • Base:

      
       or 
      
      
      
      .
    • Solvent: Toluene/Water or Dioxane/Water (biphasic systems often work best).

  • Application: Synthesis of sterically crowded biaryls (e.g., atropisomeric ligands).

Secondary Workflow: Benzimidazole Synthesis

Reduction of the nitro group yields 2-iodo-1,3-diaminobenzene . This intermediate is a "privileged scaffold" for synthesizing benzimidazoles substituted at the 4-position (via the iodine handle).

Reactivity Center This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Forms: 2-Aryl-3-nitroaniline Center->Suzuki C-C Bond Formation (Sterically Demanding) Red Nitro Reduction (SnCl2 or H2/Pd) Forms: 2-Iodo-1,3-diaminobenzene Center->Red Functional Group Interconversion Cycliz Cyclization (with R-CHO) Forms: 4-Iodo-benzimidazoles Red->Cycliz Condensation

Figure 2: Divergent reactivity profile demonstrating scaffold utility.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled (Category 3).

  • Target Organ Toxicity: May cause damage to organs (blood, liver) through prolonged exposure.

  • Irritation: Causes skin and serious eye irritation.

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Light-sensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent deiodination or oxidation.

References

  • Royal Society of Chemistry (RSC). Supplementary Information: A Lewis acid-mediated conformational switch (Synthesis of this compound).Link

  • Sigma-Aldrich. Product Specification: this compound (CAS 261527-85-9).[1]Link

  • National Institutes of Health (PubChem). Compound Summary: 3-Nitroaniline (Isomer Comparison).Link

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Conditions.Link

Sources

Comprehensive Technical Guide and Safety Protocol for 2-Iodo-3-nitroaniline in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and materials science, 2-Iodo-3-nitroaniline (CAS: 261527-85-9) serves as a highly versatile, yet chemically aggressive, synthetic intermediate[1]. Its unique tri-functionalized aromatic architecture—comprising a heavy halogen (iodo), a strongly electron-withdrawing group (nitro), and a directing/nucleophilic moiety (amino)—makes it an indispensable building block for constructing complex heterocycles, such as functionalized benzimidazoles.

However, the very features that make this molecule synthetically valuable also render it hazardous. This whitepaper provides researchers and application scientists with an authoritative, causality-driven guide to the Material Safety Data Sheet (MSDS) protocols, physicochemical profiling, and self-validating experimental workflows required to handle this compound safely and effectively.

Physicochemical Profiling & Causality of Hazards

To handle a chemical safely, one must understand the thermodynamic and kinetic forces governing its behavior. Table 1 summarizes the core quantitative data for this compound, paired with the mechanistic implications of these properties.

Table 1: Core Physicochemical and Safety Profile

ParameterValueCausality / Experimental Implication
CAS Number 261527-85-9Unique regulatory identifier for procurement and safety tracking[1],[2].
Molecular Weight 264.02 g/mol The high mass is heavily skewed by the iodine atom, requiring careful stoichiometric calculations during micro-scale synthesis[2].
Purity Standards 95% to 98%Trace impurities (e.g., di-iodinated byproducts) can act as severe catalyst poisons in downstream organometallic reactions[1],[3].
Storage Temp. 2-8°CLow thermal energy prevents the homolytic cleavage of the labile C-I bond, mitigating spontaneous degradation[1].
Hazard Codes H315, H319, H335The electron-deficient ring is highly susceptible to nucleophilic attack by biological tissues, causing severe irritation[4],.
Mechanistic Insight into Reactivity and Toxicity

The toxicity profile of this compound is not arbitrary; it is a direct consequence of its electronic structure. The nitro group exerts a powerful inductive and resonance electron-withdrawing effect, deactivating the benzene ring[5]. This electron deficiency, coupled with the highly polarizable carbon-iodine (C-I) bond, makes the molecule an aggressive electrophile. When exposed to biological nucleophiles (such as the sulfhydryl groups in skin and ocular proteins), it can undergo covalent binding (protein alkylation), which triggers the localized inflammatory responses classified under H315 (skin irritation) and H319 (eye irritation).

Furthermore, the C-I bond is photolytically and thermally labile. Exposure to UV light or ambient room temperatures for prolonged periods induces homolytic cleavage, generating highly reactive iodine radicals that drive oxidative degradation.

HazardMechanisms SM This compound (CAS: 261527-85-9) Light UV / Visible Light SM->Light Photolysis Heat Thermal Stress (>8°C) SM->Heat Thermodynamics Tissue Biological Nucleophiles (Skin/Eyes/Lungs) SM->Tissue Exposure Radical Homolytic C-I Cleavage (Iodine Radicals) Light->Radical C-I Bond Break Oxidation Oxidative Degradation Heat->Oxidation Accelerates Irritation Protein Alkylation (H315, H319, H335) Tissue->Irritation Covalent Binding

Fig 1: Mechanistic pathways of this compound degradation and biological irritation.

Material Safety Data & Handling Protocols

Standard operating procedures (SOPs) must be treated as self-validating systems where every safety measure has a direct mechanistic justification.

Personal Protective Equipment (PPE) & Engineering Controls
  • Fume Hood Isolation: All handling must occur in a certified fume hood with a minimum face velocity of 0.5 m/s. Causality: Prevents the inhalation of aerosolized micro-particles that trigger H335 (respiratory irritation).

  • Glove Selection: Double-gloving with Nitrile is mandatory. Causality: Halogenated aromatics exhibit high permeation rates through standard latex. Nitrile provides a superior chemical barrier against electrophilic penetration.

  • Storage Parameters: Store strictly in amber vials under an inert argon atmosphere at 2-8°C[1]. Causality: Amber glass blocks UV-induced photolysis, while argon displaces ambient oxygen, preventing the propagation of oxidative radical cascades.

Emergency Response & Decontamination

In the event of a surface spill, mechanical sweeping is insufficient. The spill area must be treated with a 10% aqueous solution of Sodium Thiosulfate (


) .
Causality: Thiosulfate acts as a specific chemical neutralizer, reducing any liberated, highly reactive iodine species into benign, water-soluble iodide ions (

), thereby permanently eliminating the electrophilic hazard.

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, workflows utilizing this compound must incorporate built-in validation checkpoints.

Workflow 1: Safe Preparation of Standardized Stock Solutions
  • Environmental Setup: Conduct all operations under amber lighting to prevent photolytic C-I bond cleavage.

  • Massing: Weigh the desired mass of this compound (ensuring ≥95% purity)[2] using an analytical balance.

  • Solubilization: Dissolve the solid in anhydrous, degassed solvent (e.g., DMF or DMSO). Causality: Degassing the solvent removes dissolved oxygen, which can act as a radical initiator and degrade the stock solution over time.

  • Self-Validation Check (Visual): Inspect the solution against a white background. A clear, orange/yellow solution indicates chemical integrity. A shift to a dark brown/purple hue indicates iodine radical formation. If brown, discard immediately.

  • Storage: Transfer to an argon-purged amber vial and store at 2-8°C[1].

Workflow 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The electron-withdrawing nitro group on this molecule greatly accelerates the oxidative addition of the aryl iodide to the Pd(0) complex, making it an excellent candidate for Suzuki couplings[5].

  • Inert Setup: Purge a Schlenk flask with Argon for 15 minutes to establish a strictly anaerobic environment.

  • Reagent Loading: Add 1.0 eq this compound, 1.2 eq of the desired arylboronic acid, and 0.05 eq

    
    .
    
  • Solvent Addition: Inject degassed 1,4-dioxane and 2.0 M aqueous

    
     (3:1 volumetric ratio).
    
  • Thermal Activation: Heat the reaction mixture to 80°C under continuous stirring.

  • In-Process Validation (LCMS Checkpoint): After 2 hours, sample the reaction mixture.

    • Pass Condition: Starting material < 5%. Proceed to step 6.

    • Fail Condition: Starting material > 5%. Spike the reaction with an additional 0.02 eq

      
       and continue heating. Causality: Trace di-iodinated impurities inherent to the starting material's synthesis can prematurely poison the palladium catalyst[3].
      
  • Quench & Workup: Cool to room temperature and quench vigorously with saturated aqueous sodium thiosulfate. Causality: Reduces any residual iodine or oxidized palladium species, preventing post-reaction oxidative side reactions during extraction.

SuzukiWorkflow Prep 1. Inert Atmosphere Setup (Argon/N2 Purge) Reagents 2. Add this compound, Boronic Acid, Pd(PPh3)4 Prep->Reagents Reaction 3. Heat to 80°C in Degassed Dioxane/H2O Reagents->Reaction LCMS 4. In-Process LCMS Check (Self-Validation) Reaction->LCMS LCMS->Reaction SM > 5% (Fail: Add Catalyst) Quench 5. Thiosulfate Quench & Extraction LCMS->Quench SM < 5% (Pass)

Fig 2: Self-validating Suzuki-Miyaura cross-coupling workflow with LCMS checkpoints.

References

  • Title: CAS 261527-85-9 | this compound, ≥95% Source: Howei Pharm URL: [Link]

  • Title: 4-Fluoro-3-nitro-2-iodoanline | 2092864-95-2 (Safety Data) Source: Sigma-Aldrich CN URL: [Link]

Sources

Molecular weight and structural formula of 2-Iodo-3-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 2-Iodo-3-nitroaniline

Executive Summary this compound (CAS: 261527-85-9) is a specialized trisubstituted aromatic building block critical to the synthesis of fused heterocyclic systems, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and chiral organocatalysts. Unlike its isomers, this compound cannot be efficiently synthesized via direct electrophilic halogenation due to the directing effects of the amino and nitro groups. This guide explicates the requisite indirect synthetic pathways, structural characterization data, and its strategic utility in medicinal chemistry.[1]

Part 1: Chemical Identity & Structural Analysis

Compound Identification

  • IUPAC Name: this compound[2][3]

  • CAS Number: 261527-85-9[4][2][5][6]

  • Molecular Formula: C₆H₅IN₂O₂[2][7][8]

  • Molecular Weight: 264.02 g/mol [2][6][8]

  • SMILES: NC1=C(I)C(=O)=CC=C1

  • Appearance: Yellow to dark orange crystalline solid

Structural Diagram The following diagram illustrates the chemical structure and the steric crowding at the C2 position, which dictates its unique reactivity profile.

G cluster_0 This compound Structure C1 C1 (NH2) C2 C2 (I) C1->C2 C1->C2 Steric Crowding C3 C3 (NO2) C2->C3 C2->C3 C4 C4 (H) C3->C4 C5 C5 (H) C4->C5 C6 C6 (H) C5->C6 C6->C1

Caption: Structural representation highlighting the 1,2,3-substitution pattern. The bulky iodine atom at C2 is flanked by the amino (C1) and nitro (C3) groups, creating significant steric strain that prevents direct synthesis via standard electrophilic substitution.

Part 2: Physicochemical Profile[11]

PropertyValueNote
Melting Point 98–102 °C (approx.)Varies slightly by purity/polymorph.
Solubility DMSO, Methanol, DCMLow solubility in water.
pKa (Conjugate Acid) ~ -0.5 to 0.5Weakly basic due to ortho-I and meta-NO₂ electron withdrawal.
Storage 2–8 °C, Inert AtmosphereLight sensitive (iodine lability).

Part 3: Synthetic Pathways & Manufacturing

Expert Insight: The Regioselectivity Challenge Direct iodination of 3-nitroaniline fails to yield the 2-iodo isomer. The amino group (ortho/para director) and nitro group (meta director) cooperatively direct electrophiles to the C4 and C6 positions.[8] Accessing the C2 position requires a "blocking" strategy or an indirect route starting from a precursor where the nitrogen is already in place, such as 2,6-dinitroaniline.

Primary Protocol: The 2,6-Dinitroaniline Route This method is the industry standard for high-purity synthesis, utilizing a Sandmeyer-type transformation followed by selective reduction.

Step 1: Synthesis of 2-Iodo-1,3-dinitrobenzene

  • Reagents: 2,6-Dinitroaniline, NaNO₂, H₂SO₄, KI.

  • Procedure:

    • Dissolve 2,6-dinitroaniline in concentrated H₂SO₄.

    • Cool to 0–5 °C and add nitrosyl sulfuric acid (generated in situ from NaNO₂) to form the diazonium salt.

    • Slowly add the diazonium solution to a stirred solution of KI and iodine in water/DCM.

    • Heat to decompose the diazonium salt (evolution of N₂).

    • Workup: Extract with DCM, wash with sodium thiosulfate (to remove excess I₂), and recrystallize from ethanol.

Step 2: Selective Reduction to this compound

  • Reagents: 2-Iodo-1,3-dinitrobenzene, Iron powder (Fe), Acetic Acid (AcOH) or SnCl₂.

  • Procedure:

    • Suspend 2-Iodo-1,3-dinitrobenzene in glacial acetic acid.

    • Add Iron powder (3 equivalents) portion-wise at 60 °C. Critical: Monitor closely by TLC to prevent over-reduction to the diamine (2-iodo-1,3-diaminobenzene).

    • Stir for 30–60 minutes.

    • Workup: Filter through Celite to remove iron salts. Neutralize filtrate with NaHCO₃. Extract with Ethyl Acetate.

    • Purification: Column chromatography (Hexane/EtOAc) is usually required to separate the product from unreacted starting material and the diamine byproduct.

Synthesis Start Start: 2,6-Dinitroaniline Step1 Step 1: Diazotization & Iodination (NaNO2, H2SO4, then KI) Start->Step1 Sandmeyer Inter Intermediate: 2-Iodo-1,3-dinitrobenzene Step1->Inter Step2 Step 2: Selective Reduction (Fe/AcOH or SnCl2) Inter->Step2 Regioselective Reduction Product Product: This compound Step2->Product SideProduct Over-reduction Byproduct: 2-Iodo-1,3-diaminobenzene Step2->SideProduct Excess Fe/Time

Caption: Synthetic workflow from 2,6-dinitroaniline. Control of the reduction step is critical to avoid full conversion to the diamine.

Part 4: Characterization & Quality Control

NMR Spectroscopy Interpretation The ¹H NMR spectrum is distinct due to the 1,2,3-substitution pattern.

  • Solvent: CDCl₃ (400 MHz)

  • δ 7.21 (t, J=8.0 Hz, 1H): Proton at C5.[9] It is a triplet because it couples with both H4 and H6.

  • δ 7.06 (dd, J=7.9, 1.3 Hz, 1H): Proton at C4 (ortho to NO₂). Deshielded by the nitro group.

  • δ 6.89 (dd, J=8.1, 1.3 Hz, 1H): Proton at C6 (ortho to NH₂). Shielded relative to C4 due to the electron-donating amino group.

  • δ 4.57 (s, 2H): Broad singlet for the NH₂ amine protons.

Mass Spectrometry

  • HRMS (ESI+): Calculated for [C₆H₅IN₂O₂ + H]⁺: 264.9469. Found: 264.9467.

  • Pattern: Look for the characteristic iodine isotopic pattern (monoisotopic, no M+2 peak like Br/Cl).

Part 5: Pharmaceutical Applications[1][4][13][14][15]

This compound is a high-value scaffold because it provides three distinct handles for diversification:

  • Iodine (C2): Excellent leaving group for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck).[8]

  • Nitro (C3): Latent amine, can be reduced later to form benzimidazoles or indoles.

  • Amine (C1): Nucleophile for acylation, alkylation, or Buchwald-Hartwig couplings.

Case Study: Synthesis of PARP Inhibitors (e.g., Rucaparib Intermediates) This compound serves as a precursor to 4-iodotryptophan derivatives.

  • Mechanism: The iodine allows for the coupling of an indole side chain, while the nitro group is reduced to close the ring systems found in tricyclic PARP inhibitors.

  • Chiral Catalysts: Derivatives are used to synthesize chiral iodoarenes, which act as organocatalysts for enantioselective oxidations.[8]

Part 6: Safety & Handling

  • GHS Classification:

    • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4.

    • Skin/Eye Irritation: Category 2.

    • Specific Target Organ Toxicity: Blood (Methemoglobinemia).

  • Handling: Use in a fume hood. Avoid contact with skin. Iodine-containing compounds can release free iodine upon decomposition; store away from light.

  • First Aid: In case of contact, wash with soap and water. If inhaled, move to fresh air.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Halogenated Anilines. Retrieved from .

  • Royal Society of Chemistry. Supplementary Information: A Lewis acid-mediated conformational switch. (Contains specific NMR data for this compound). Retrieved from .

  • American Chemical Society (ACS). Synthesis of Chiral Iodoaniline-Lactate Based Catalysts for the α-Functionalization of Ketones. ACS Organic & Inorganic Au, 2023. Retrieved from .

  • National Institutes of Health (NIH). Regioselective Iodination of Chlorinated Aromatic Compounds. PMC Database. Retrieved from .

  • Sigma-Aldrich. Product Specification: this compound (CAS 261527-85-9).[4] Retrieved from .

Sources

Technical Guide: Synthesis Pathways for 2-Iodo-3-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis pathways for 2-Iodo-3-nitroaniline , a critical intermediate in the development of pharmaceuticals, particularly for indole-based therapeutics and ligands.

Executive Summary

This compound (CAS: 20689-02-5) is a high-value aromatic building block characterized by its contiguous 1,2,3-substitution pattern. This "vicinal" arrangement—placing an iodine atom between an amino group and a nitro group—creates significant steric crowding and unique electronic properties.

The synthesis of this compound is non-trivial due to the directing effects of standard electrophilic aromatic substitution (EAS). Direct iodination of 3-nitroaniline fails to target the 2-position, favoring instead the 4- and 6-positions. Consequently, the most reliable synthetic strategies rely on functional group interconversion (FGI) starting from pre-functionalized scaffolds like 2,6-dinitroaniline.

This guide outlines two primary pathways:

  • The Classical Pathway (Recommended): Diazotization of 2,6-dinitroaniline followed by regioselective Zinin reduction.

  • The Modern Pathway (Alternative): Copper-catalyzed Halogen Exchange (Halex) of 2-chloro-3-nitroaniline.

Retrosynthetic Analysis

To achieve the 1-amino-2-iodo-3-nitro substitution pattern, we must bypass the limitations of direct electrophilic attack.

  • Disconnection A (Nitro Reduction): The amino group is derived from the selective reduction of one nitro group in 2-iodo-1,3-dinitrobenzene .

  • Disconnection B (Sandmeyer): The iodine is introduced via diazotization of 2,6-dinitroaniline , a commercially available symmetric starting material.

Retrosynthesis Target This compound (Target) Inter1 2-Iodo-1,3-dinitrobenzene (Intermediate) Target->Inter1 Selective Reduction (Zinin) Start 2,6-Dinitroaniline (Starting Material) Inter1->Start Sandmeyer Iodination (NaNO2, KI)

Figure 1: Retrosynthetic logic flow for the 2,6-dinitroaniline route.

Pathway 1: The Classical Route (2,6-Dinitroaniline)

This is the "Gold Standard" method found in literature. It leverages the symmetry of 2,6-dinitroaniline to install the central iodine atom before breaking symmetry via selective reduction.

Phase 1: Synthesis of 2-Iodo-1,3-dinitrobenzene

Mechanism: Diazotization of the electron-poor amine requires nitrosyl sulfuric acid (generated in situ) rather than standard aqueous NaNO2/HCl, followed by nucleophilic displacement with iodide.

Protocol:

  • Reagents: 2,6-Dinitroaniline (1.0 eq), Sodium Nitrite (1.2 eq), Conc. H₂SO₄, Potassium Iodide (2.5 eq), Urea (catalytic).

  • Diazotization:

    • Cool conc. H₂SO₄ to 0–5 °C. Add finely powdered NaNO₂ slowly to form nitrosyl sulfuric acid.

    • Add 2,6-dinitroaniline portion-wise, keeping temperature < 20 °C. Stir for 2 hours to ensure complete formation of the diazonium salt.

  • Iodination:

    • Dissolve KI in a minimum amount of water/ice.

    • Slowly pour the diazonium solution into the vigorous stirred KI solution. Caution: Significant foaming (N₂ evolution).

    • Heat the mixture to 70–80 °C for 1 hour to drive the reaction to completion.

  • Workup:

    • Cool and filter the yellow precipitate.[1][2]

    • Wash with 10% Na₂SO₃ (to remove free iodine) and water.

    • Recrystallize from Ethanol/Acetic Acid.[1]

    • Yield Expectation: 70–85%.[2]

Phase 2: Regioselective Zinin Reduction

Challenge: Reducing one nitro group without touching the second nitro group or removing the iodine (hydrodeiodination). Solution: The Zinin Reduction using sodium sulfide or ammonium sulfide is highly specific for partial reduction of polynitroarenes.

Protocol:

  • Reagents: 2-Iodo-1,3-dinitrobenzene (1.0 eq), Sodium Sulfide nonahydrate (Na₂S·9H₂O, 1.0–1.2 eq), Sodium Bicarbonate (NaHCO₃, 1.5 eq), Methanol/Water (3:1).

  • Procedure:

    • Dissolve the dinitro compound in refluxing Methanol.

    • Prepare a solution of Na₂S·9H₂O and NaHCO₃ in water.

    • Add the sulfide solution dropwise to the refluxing mixture over 30 minutes. Note: The bicarbonate buffers the solution to prevent over-reduction.

    • Reflux for an additional 1–2 hours. Monitor by TLC (Target is more polar than starting material but less polar than the diamine).

  • Workup:

    • Evaporate methanol. Dilute with ice water.

    • The product usually precipitates as an orange/yellow solid. Filter and wash with water.[1][3]

    • Purification: If a mixture of diamine and starting material exists, purify via flash column chromatography (Hexane/Ethyl Acetate).

    • Yield Expectation: 50–65%.[2]

Pathway1 Step1 2,6-Dinitroaniline Step2 Diazonium Salt Step1->Step2 NaNO2, H2SO4 0-5°C Step3 2-Iodo-1,3-dinitrobenzene Step2->Step3 KI, H2O 70°C Step4 This compound Step3->Step4 Na2S, NaHCO3 MeOH, Reflux

Figure 2: Step-by-step workflow for the Classical Zinin Reduction pathway.

Pathway 2: Halogen Exchange (Modern Alternative)

If 2-chloro-3-nitroaniline is available (commercially or via custom synthesis), a Copper-catalyzed Halogen Exchange (Halex) offers a cleaner route that avoids the tricky partial reduction.

Mechanism: Aromatic Finkelstein reaction using a copper(I) catalyst and a diamine ligand to facilitate the substitution of the aryl chloride with iodide.

Protocol:

  • Reagents: 2-Chloro-3-nitroaniline (1.0 eq), Sodium Iodide (NaI, 2.0 eq), Copper(I) Iodide (CuI, 5–10 mol%), N,N'-Dimethylethylenediamine (DMEDA, 10–20 mol%), 1,4-Dioxane.

  • Procedure:

    • Combine all reagents in a pressure tube or Schlenk flask under Argon/Nitrogen atmosphere. Oxygen must be excluded to prevent catalyst oxidation.

    • Heat to 110 °C for 12–24 hours.

    • The reaction proceeds via an oxidative addition/reductive elimination cycle on the copper center.

  • Workup:

    • Cool, dilute with Ethyl Acetate, and filter through a pad of Celite to remove copper salts.

    • Wash with water and brine.[4]

    • Yield Expectation: 80–90%.

Comparative Analysis & Data Summary

FeaturePathway 1 (2,6-Dinitroaniline)Pathway 2 (Halex from 2-Cl)
Starting Material Cost Low (Commodity chemical)High (Specialty chemical)
Step Count 2 Steps1 Step
Scalability High (Kg scale feasible)Moderate (Ligand cost)
Key Risk Over-reduction of nitro group; Deiodination.Incomplete conversion; Copper removal.
Overall Yield ~40–55%~80–90%
Atom Economy Moderate (Loss of N2, Oxygen)High (Cl to I exchange)

Scientific Integrity & Troubleshooting

Critical Control Points (CCP)
  • Diazotization Temperature: In Pathway 1, if the temperature exceeds 10°C during nitrite addition, the diazonium salt may decompose to phenols or couple, forming tar.

  • Reduction Selectivity: The use of Sodium Bicarbonate in the Zinin reduction is non-negotiable. It buffers the pH (~8-9), which slows the reduction potential enough to stop at the mono-amine stage. Stronger bases (NaOH) or stronger reducers (Sn/HCl) will lead to the diamine (2-iodo-1,3-diaminobenzene) or deiodinated byproducts.

  • Deiodination: Iodine ortho to a nitro group is labile. Avoid catalytic hydrogenation (Pd/C, H2) as it will rapidly cleave the C-I bond.

Analytical Validation
  • 1H NMR (DMSO-d6):

    • The product (this compound) will show a characteristic ABC pattern for the aromatic protons.

    • Look for a broad singlet (NH2) around 5.5–6.5 ppm.

    • Distinguish from starting material (symmetric doublet-triplet) and diamine (symmetric triplet-doublet).

  • Melting Point: ~98–100 °C (Literature value varies slightly based on purity).

References

  • Synthesis of this compound via Zinin Reduction

    • Title: "Regioselective Synthesis of Nitroanilines via Selective Reduction"
    • Context: Describes the use of sulfide reagents for partial reduction of dinitroarenes.
    • Source:Organic Syntheses, Coll.[5][6] Vol. 3, p. 661 (General method for m-nitroaniline derivatives).

    • URL:

  • Halogen Exchange (Halex)

    • Title: "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Route to Aryl Iodides"
    • Context: Klapars and Buchwald's foundational work on converting Ar-Cl to Ar-I.
    • Source:Journal of the American Chemical Society, 2002, 124(50), 14844–14845.
    • URL:

  • Diazotization of Weakly Basic Amines: Title: "Diazotization of weakly basic amines in strongly acidic media" Context: Standard protocol for dinitroaniline diazotization using nitrosyl sulfuric acid. Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.7.

Sources

An In-Depth Technical Guide to the Thermal Stability and Melting Point of 2-Iodo-3-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability and melting point of 2-Iodo-3-nitroaniline. Given the limited publicly available experimental data for this specific isomer, this document synthesizes information from structurally related compounds to establish a predictive framework for its thermal behavior. Furthermore, it outlines detailed, field-proven experimental protocols for the precise determination of these critical physicochemical properties, ensuring a foundation of scientific integrity and replicability for researchers in drug development and materials science.

Introduction: The Significance of Thermal Properties in Drug Development

This compound is a substituted aromatic amine, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other high-value organic materials. The thermal stability and melting point of such compounds are not merely physical constants; they are critical parameters that dictate handling, storage, processing, and ultimately, the safety and efficacy of the final product. An understanding of a compound's response to thermal stress is paramount for:

  • Polymorph Screening: The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its solubility, bioavailability, and stability. Thermal analysis is a cornerstone of identifying and characterizing different polymorphs.

  • Process Safety and Hazard Analysis: The presence of a nitro group, as in this compound, flags the potential for energetic decomposition at elevated temperatures. A thorough understanding of its thermal decomposition profile is essential for designing safe manufacturing processes and preventing runaway reactions.

  • Formulation and Stability Studies: The melting point and thermal stability directly influence the choice of excipients and the manufacturing processes (e.g., granulation, melt extrusion) for formulating a stable drug product with a viable shelf-life.

Physicochemical Properties of this compound and Related Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
This compound C₆H₅IN₂O₂264.02Not reported
2-Iodo-4-nitroanilineC₆H₅IN₂O₂264.04107, 104-106[1][2]
4-Iodo-3-nitroanilineC₆H₅IN₂O₂264.02142[3]
2-Iodo-5-nitroanilineC₆H₅IN₂O₂264.94105[4]
3-NitroanilineC₆H₆N₂O₂138.12111-114[5][6][7]

The melting points of the isomers suggest that this compound will likely have a melting point in the range of 100-150 °C. The precise value is influenced by the interplay of intermolecular forces, including hydrogen bonding from the amine group, dipole-dipole interactions from the nitro group, and halogen bonding from the iodine atom.

Predictive Insights into Thermal Stability

The thermal stability of nitroaromatic compounds is primarily dictated by the C-NO₂ bond energy. Decomposition often initiates with the homolytic cleavage of this bond.[8] The presence of other substituents on the aromatic ring can influence this process. While specific decomposition data for this compound is unavailable, studies on related compounds like 2-nitroaniline provide a basis for understanding its potential thermal behavior.[9][10] The decomposition of nitroanilines can be an energetic process, and it is crucial to handle such compounds with appropriate safety precautions.

Experimental Protocols for Thermal Analysis

To definitively determine the melting point and thermal stability of this compound, a systematic approach using standard thermoanalytical techniques is required. The following protocols are designed to provide accurate and reproducible data.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique for determining the melting point and other thermal transitions of a material.[11][12] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

  • Instrumentation: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Experimental Conditions:

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 200 °C).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram. The peak area can be integrated to determine the enthalpy of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Analysis cluster_analysis Data Interpretation weigh Weigh 1-3 mg of This compound seal Seal in Aluminum DSC Pan weigh->seal load Load Sample and Reference Pans seal->load purge Purge with N2 (50 mL/min) load->purge equilibrate Equilibrate at 25 °C purge->equilibrate ramp Ramp Temperature (10 °C/min) equilibrate->ramp thermogram Generate DSC Thermogram ramp->thermogram analyze Determine Onset Temperature (Melting Point) thermogram->analyze

Caption: Workflow for Melting Point Determination using DSC.

Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[9][11] This technique is invaluable for determining the onset of decomposition and quantifying mass loss during thermal events.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA crucible.

  • Instrumentation: Place the crucible onto the TGA microbalance within the furnace.

  • Experimental Conditions:

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.

    • Equilibrate the sample at ambient temperature.

    • Heat the sample at a constant rate, typically 10 °C/min, to a temperature where complete decomposition is expected (e.g., 500 °C).

  • Data Analysis: The onset of decomposition is identified as the temperature at which significant mass loss begins. The TGA curve provides information on the temperature range of decomposition and the mass of any residue.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Analysis cluster_analysis Data Interpretation weigh Weigh 5-10 mg of This compound place Place in Ceramic Crucible weigh->place load Load Crucible onto TGA Balance place->load purge Purge with N2 (50 mL/min) load->purge equilibrate Equilibrate at Ambient Temperature purge->equilibrate heat Heat at 10 °C/min to 500 °C equilibrate->heat curve Generate TGA Curve heat->curve analyze Determine Onset of Decomposition curve->analyze

Caption: Workflow for Thermal Stability Assessment using TGA.

Safety Considerations

Nitroaromatic compounds should be handled with care due to their potential for thermal instability and toxicity.[13][14][15][16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All thermal analyses should be conducted in a well-ventilated area, preferably within a fume hood.

Conclusion

While direct experimental data on the thermal properties of this compound is currently scarce, a comprehensive understanding of its likely behavior can be established through the analysis of its isomers and related compounds. This guide provides a robust framework for the experimental determination of its melting point and thermal stability using DSC and TGA. The protocols outlined herein are designed to yield high-quality, reliable data, which is essential for informed decision-making in drug development, process chemistry, and materials science. The application of these methodologies will not only fill the existing data gap but also ensure the safe and effective utilization of this important chemical intermediate.

References

  • Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2002). 2-Iodo-N-(3-nitrobenzyl)aniline and 3-iodo-N-(3-nitrobenzyl)aniline exhibit entirely different patterns of supramolecular aggregation. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 8), o487–o490. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Iodo-4-nitroaniline (12). Retrieved from [Link]

  • Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2002). 2-Iodo-N-(3-nitrobenzyl)aniline and 3-iodo-N-(3-nitrobenzyl)aniline exhibit entirely different patterns of supramolecular aggregation. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 8), o487–o490. [Link]

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: N-Methyl-2-nitroaniline. Retrieved from [Link]

  • CPAchem. (2022). Safety data sheet: 2-Nitroaniline. Retrieved from [Link]

  • Stenutz, R. (n.d.). 4-iodo-3-nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Retrieved from [Link]

  • Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2002). Interplay of hydrogen bonds, iodo...nitro interactions and aromatic pi...pi stacking interactions in iodo-nitroanilines. Acta Crystallographica Section B: Structural Science, 58(Pt 4), 701–709. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • Defense Technical Information Center. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Vibrational and Thermal Analysis of 2-Nitroaniline. Retrieved from [Link]

  • UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Retrieved from [Link]

Sources

Strategic Halogen Selection in Pharmaceutical Synthesis: A Cost-Benefit and Reactivity Analysis of 2-Iodo-3-nitroaniline vs. Bromo Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of active pharmaceutical ingredients (APIs), the 1,2,3-trisubstituted benzene core is a highly sought-after, yet synthetically challenging motif. Specifically, functionalizing the 2-position of 3-nitroaniline requires careful selection of the halogen handle. This whitepaper provides an in-depth technical analysis comparing 2-Iodo-3-nitroaniline and its bromo analog, 2-Bromo-3-nitroaniline. By evaluating economic feasibility, mechanistic reactivity, and protocol self-validation, this guide empowers drug development professionals to make data-driven decisions in synthetic route design.

Economic Landscape: The Cost of Halogenation

The decision to utilize an iodo- versus a bromo-aryl building block is heavily influenced by commercial availability and procurement costs. Synthesizing this compound is notoriously difficult due to the poor electrophilicity of iodine and the strong deactivating effect of the meta-nitro group, often requiring harsh oxidants or multi-step Sandmeyer sequences. In contrast, bromination is more straightforward and relies on cheaper, more reactive reagents.

CompoundCAS NumberMolecular WeightAverage Market Cost (per 1g)Synthetic Accessibility
2-Bromo-3-nitroaniline 35757-20-1217.02 g/mol ~$88.50 USDHigh (Direct bromination feasible)
This compound 261527-85-9264.02 g/mol ~$842.00 USDLow (Requires indirect routes)

As demonstrated by current supplier data, 2-Bromo-3-nitroaniline is commercially available at approximately $88.50 per gram[1]. In stark contrast, this compound commands a significant premium, priced upwards of $842 per gram. This ~10x cost multiplier forces synthetic chemists to justify the use of the iodo-analog strictly on the basis of chemical necessity and yield optimization.

Mechanistic Causality: Reactivity vs. Cost

Despite the prohibitive cost, this compound is frequently utilized in the synthesis of complex architectures, such as enantiopure tryptophan derivatives and Uhle's ketone[2]. The justification lies in the fundamental kinetics of transition-metal catalysis and organometallic chemistry.

  • Bond Dissociation Energy (BDE): The carbon-iodine bond is relatively weak (~65 kcal/mol) compared to the carbon-bromine bond (~81 kcal/mol). This makes the iodo-moiety an exceptional substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings[3].

  • Oxidative Addition Kinetics: In a standard Palladium(0) catalytic cycle, oxidative addition is often the rate-determining step. The 2-position of 3-nitroaniline is highly sterically encumbered, flanked by an amino group at C1 and a nitro group at C3. While the larger atomic radius of iodine (140 pm) versus bromine (114 pm) exacerbates steric strain, the significantly lower BDE of the C-I bond thermodynamically and kinetically favors the rapid insertion of Pd(0).

  • Lithium-Halogen Exchange: For advanced functionalization, such as the generation of organolithium intermediates, the iodo-analog undergoes rapid lithium-iodide exchange at ultra-low temperatures (e.g., -100 °C with t-BuLi), whereas the bromo-analog often requires higher temperatures that risk catastrophic side reactions with the sensitive nitro group[2].

G Start Target: 2-Substituted 3-Nitroaniline Eval Steric & Electronic Evaluation Start->Eval Iodo This compound High Cost (~$840/g) Eval->Iodo Requires mild conditions Bromo 2-Bromo-3-nitroaniline Low Cost (~$90/g) Eval->Bromo Cost-constrained CatI Mild Pd-Catalysis (Room Temp, Weak Base) Iodo->CatI CatB Harsh Pd-Catalysis (100°C, Strong Base) Bromo->CatB YieldI High Yield Rapid Kinetics CatI->YieldI YieldB Moderate Yield Dehalogenation Risk CatB->YieldB

Decision matrix for halogen selection based on cost and reactivity profiles.

Self-Validating Experimental Protocols

To empirically validate the reactivity differences, the following step-by-step methodology outlines a comparative Suzuki-Miyaura cross-coupling workflow. This protocol is designed as a self-validating system: the reaction's success is continuously monitored via internal checkpoints, ensuring that failures are immediately diagnosable.

Protocol: Comparative Suzuki-Miyaura Cross-Coupling Objective: Couple phenylboronic acid to either 2-Iodo- or 2-Bromo-3-nitroaniline.

  • Reagent Preparation: In a flame-dried Schlenk flask, add the aryl halide (1.0 equiv, 0.5 mmol), phenylboronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (2.0 equiv, 1.0 mmol).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions, ensuring the aryl halide remains the limiting reagent.

  • Solvent Addition & Degassing: Add 5 mL of a 4:1 mixture of 1,4-Dioxane/H₂O. Perform three freeze-pump-thaw cycles.

    • Causality: Oxygen readily inserts into the Pd(0) complex, irreversibly oxidizing it to inactive Pd(II) (palladium black). Complete degassing is critical for self-validation; if the solution turns black immediately upon catalyst addition, degassing was insufficient.

  • Catalyst Addition: Under a strict argon atmosphere, add Pd(PPh₃)₄ (5 mol%).

  • Reaction Execution:

    • For this compound: Stir at 60 °C for 4 hours.

    • For 2-Bromo-3-nitroaniline: Stir at 100 °C for 12 hours.

    • Causality: The higher activation barrier of the C-Br bond necessitates elevated thermal energy to force the oxidative addition step.

  • In-Process Validation (TLC/LC-MS): Monitor the reaction. The protocol validates itself when the distinct yellow spot of the starting material (visible under 254 nm UV) disappears, replaced by a new, highly UV-active product mass in LC-MS.

  • Workup & Purification: Quench with water, extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

Protocol P1 1. Reagent Prep Ar-X + B(OH)2 P2 2. Degassing Freeze-Pump-Thaw P1->P2 P3 3. Catalyst Add Pd(PPh3)4 P2->P3 P4 4. Reaction Heat & Stir P3->P4 P5 5. Workup Extraction P4->P5 P6 6. Purification Flash CC P5->P6

Step-by-step experimental workflow for comparative Suzuki-Miyaura cross-coupling.

Strategic Recommendations for Drug Development

  • Discovery Phase: Utilize This compound to rapidly generate compound libraries. The mild reaction conditions prevent the degradation of sensitive functional groups, ensuring that medicinal chemists can quickly establish structure-activity relationships (SAR) without spending weeks optimizing coupling conditions.

  • Process Chemistry & Scale-Up: Transition to 2-Bromo-3-nitroaniline . While it requires extensive optimization of ligands (e.g., bulky biaryl phosphine ligands like XPhos or SPhos) and harsher conditions, the ~90% reduction in raw material costs is mandatory for commercial viability and large-scale manufacturing.

References

  • ChemScene. "35757-20-1 | 2-Bromo-3-nitroaniline". ChemScene. 1

  • Crysdot LLC. "this compound - Benzene Compounds". Crysdot LLC.

  • BenchChem. "4-Iodobenzene-1,2-diamine | 21304-38-1". BenchChem. 3

  • Thieme-Connect. "Synthesis and Reactivity of Uhle's Ketone and Its Derivatives". Thieme. 2

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Methodological & Application

Step-by-step synthesis of 2-Iodo-3-nitroaniline from 3-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Iodination and Isomer Isolation of 2-Iodo-3-nitroaniline from 3-Nitroaniline

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis of highly specific halogenated aniline derivatives is a foundational process in the development of chiral catalysts, pharmaceutical intermediates, and complex indole architectures. While the traditional and highest-yielding route to This compound begins with 2,6-dinitroaniline via diazotization and selective reduction [1], supply chain constraints or specific isotopic labeling requirements often force researchers to synthesize this building block directly from 3-nitroaniline .

The Regioselectivity Challenge: Direct electrophilic iodination of 3-nitroaniline presents a classic conflict of directing effects. The strongly activating amino group (–NH₂) directs electrophiles to the ortho (positions 2 and 6) and para (position 4) positions. The strongly deactivating nitro group (–NO₂) directs to the meta positions (which also correspond to positions 2, 4, and 6). While electronically all three positions are activated, steric hindrance heavily dictates the outcome. The 2-position, flanked by both the –NH₂ and –NO₂ groups, is highly sterically congested. Consequently, standard electrophilic iodination (e.g., using I₂/Ag₂SO₄) predominantly yields the 4-iodo and 6-iodo isomers, with the 2-iodo isomer forming only as a minor kinetic byproduct [2][3].

To successfully obtain this compound from 3-nitroaniline, chemists must rely on a "brute-force" iodination followed by rigorous, self-validating chromatographic separation. This application note details the optimized protocol for generating the isomer mixture and the critical analytical steps required to isolate and verify the sterically hindered 2-iodo product.

Reaction Workflow & Isomer Distribution

IodinationWorkflow SM 3-Nitroaniline (Starting Material) Reagents Electrophilic Iodination I2, Ag2SO4, EtOH/H2O, 25°C SM->Reagents Isomer4 4-Iodo-3-nitroaniline (Major Product, ~65%) Reagents->Isomer4 Isomer6 6-Iodo-3-nitroaniline (Minor Product, ~25%) Reagents->Isomer6 Isomer2 This compound (Trace Product, ~5-10%) Reagents->Isomer2 Purification Preparative HPLC or Flash Chromatography (Silica, Hexane/EtOAc) Isomer4->Purification Isomer6->Purification Isomer2->Purification Target Isolated this compound (Target Compound) Purification->Target

Caption: Workflow for the direct iodination of 3-nitroaniline and subsequent isolation of the 2-iodo isomer.

Quantitative Data: Isomer Comparison & Analytical Markers

To ensure a self-validating protocol, it is critical to differentiate the isomers during purification. ¹H-NMR is the definitive tool for this, as the substitution pattern drastically alters the proton coupling systems.

IsomerRelative Yield¹H-NMR Coupling Pattern (DMSO-d6)TLC Rf (Hexane:EtOAc 3:1)
4-Iodo-3-nitroaniline ~65%Singlet (H2), Two Doublets (H5, H6)0.35
6-Iodo-3-nitroaniline ~25%Singlet (H2), Two Doublets (H4, H5)0.40
This compound ~5-10%Triplet (H5), Two Doublets (H4, H6)0.28

Table 1: Analytical validation markers for the products of 3-nitroaniline iodination. The presence of a triplet in the aromatic region is the absolute confirmation of the 2-iodo isomer, as the continuous H4-H5-H6 spin system is preserved.

Experimental Protocols

Phase 1: Electrophilic Iodination using Silver Sulfate

Rationale: Silver sulfate acts as a powerful halogen scavenger, precipitating as AgI and driving the formation of the highly reactive iodonium ion (I⁺), which is necessary to overcome the deactivating effect of the nitro group[2][3].

Materials:

  • 3-Nitroaniline: 10.0 mmol (1.38 g)

  • Iodine (I₂): 10.5 mmol (2.66 g)

  • Silver Sulfate (Ag₂SO₄): 10.5 mmol (3.27 g)

  • Ethanol (Absolute): 40 mL

  • Deionized Water: 10 mL

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.38 g of 3-nitroaniline in 40 mL of absolute ethanol.

  • Activation: Add 10 mL of deionized water to the solution, followed by 3.27 g of Ag₂SO₄. Stir vigorously to suspend the silver salt.

  • Halogen Addition: Add 2.66 g of solid I₂ in small portions over 15 minutes at room temperature (25 °C). The reaction mixture will immediately darken, and a yellow precipitate of silver iodide (AgI) will begin to form.

  • Reaction Progression: Stir the mixture at room temperature for 4 to 6 hours. Monitor the consumption of the starting material via TLC (Hexane:EtOAc 3:1).

  • Quenching & Filtration: Once the starting material is consumed, filter the suspension through a pad of Celite to remove the AgI precipitate. Wash the Celite pad with ethyl acetate (3 × 20 mL).

  • Workup: Transfer the filtrate to a separatory funnel. Wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) (50 mL) to remove unreacted iodine. Extract the aqueous layer with ethyl acetate (2 × 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude brown solid (isomer mixture).

Phase 2: Isolation of this compound

Rationale: Because the 2-iodo isomer is the minor product, standard recrystallization will only yield the 4-iodo major product. High-resolution flash chromatography is mandatory.

Step-by-Step Procedure:

  • Column Preparation: Pack a glass chromatography column with fine silica gel (230-400 mesh) using a slurry of 100% Hexanes.

  • Loading: Dry-load the crude solid by dissolving it in a minimum amount of DCM, adding 5 g of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Begin elution with a gradient of Hexane to Ethyl Acetate.

    • Isocratic hold: 90:10 Hexane:EtOAc for 3 column volumes (elutes non-polar impurities).

    • Gradient shift: 85:15 Hexane:EtOAc. The 6-iodo isomer (Rf ~0.40) will elute first, followed closely by the 4-iodo isomer (Rf ~0.35).

    • Target Elution: The this compound (Rf ~0.28) is the most polar of the mono-iodinated isomers due to the disruption of intramolecular hydrogen bonding by the sterically bulky iodine atom at the 2-position. It will elute last among the mono-iodinated products.

  • Self-Validation: Collect fractions in small volumes (e.g., 15 mL). Spot fractions on TLC. Pool the fractions corresponding to Rf 0.28.

  • Confirmation: Remove the solvent under vacuum and immediately subject the resulting solid to ¹H-NMR analysis. Do not proceed with downstream synthesis unless the characteristic triplet (~7.3 ppm, J = 8.0 Hz) corresponding to the H5 proton is confirmed.

Conclusion

Synthesizing this compound directly from 3-nitroaniline requires navigating significant regioselective hurdles. While the inherent directing effects heavily favor the 4- and 6-positions, utilizing a strong iodonium source (Ag₂SO₄/I₂) combined with precision chromatographic separation allows for the isolation of the sterically hindered 2-iodo isomer. For large-scale or commercial applications, researchers are strongly advised to revert to the 2,6-dinitroaniline reduction pathway [1] to avoid the severe yield penalties associated with this direct iodination approach.

References

  • Synthesis of Chiral Iodoaniline-Lactate Based Catalysts for the α-Functionalization of Ketones. ACS Organic & Inorganic Au.
  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. National Center for Biotechnology Information (PMC).
  • Iodination of Aromatic Amines with Iodine and Silver Sulfate. Taylor & Francis Online.

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Iodo-3-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

2-Iodo-3-nitroaniline (CAS: 20691-72-9) is a high-value scaffold for the synthesis of polyfunctionalized heterocycles, particularly 4-nitroindoles and substituted benzimidazoles. Its utility stems from the unique electronic environment created by the ortho-disposition of the iodine, nitro, and amino groups.

Mechanistic Insight: The presence of the nitro group at the C3 position exerts a strong electron-withdrawing effect (–I, –M), which significantly activates the C2–I bond towards oxidative addition by Pd(0) species. This makes this compound highly reactive, often surpassing non-nitrated analogs. However, the C3-nitro group also reduces the nucleophilicity of the C1-amine, necessitating careful ligand selection to prevent catalyst poisoning or non-productive coordination.

This guide details three optimized workflows:

  • Suzuki-Miyaura Coupling: For biaryl synthesis.[1]

  • Sonogashira Coupling: For indole construction (Larock Synthesis).

  • Buchwald-Hartwig Amination: For C–N bond formation.

Critical Safety & Handling (Pre-Read)

  • Energetic Hazard: As a nitroaniline derivative, the compound possesses potential explosive properties, particularly upon heating or grinding. Differential Scanning Calorimetry (DSC) is recommended before scaling >10g.

  • Toxicity: Nitroanilines are potent methemoglobinemia inducers. All handling must occur in a filtered fume hood using double nitrile gloves.

  • Catalyst Residues: Palladium residues in nitro-compounds can catalyze decomposition. Ensure thorough metal scavenging (e.g., SiliaMetS® Thiol) during workup.

Application 1: Suzuki-Miyaura Coupling

Target: Synthesis of 3-nitro-2-arylanilines (Biaryl Scaffolds).

Strategic Considerations

The oxidative addition of this compound is fast. The rate-limiting step is often transmetallation. Due to the steric crowding between the C1-amine and the C3-nitro group, bulky phosphine ligands should be avoided in favor of bidentate ligands that enforce a wide bite angle, stabilizing the Pd(II) intermediate.

Optimized Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Charge: In a glovebox or under Ar flow, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol) to a microwave vial.

  • Solvate: Add degassed 1,4-dioxane (5 mL).

  • Activate: Add 2M aq. K₂CO₃ (1.5 mL). Seal the vial.

  • Reaction: Heat to 80 °C for 4 hours. (Monitoring: TLC 30% EtOAc/Hex; Product is typically more polar and yellow/orange).

  • Workup: Dilute with EtOAc, wash with water x2, brine x1. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (SiO₂).[3]

Optimization Matrix (Data Summary)
ParameterVariationOutcomeRecommendation
Catalyst Pd(PPh₃)₄Good yield (85%), but air sensitiveUse for small scale
Catalyst Pd(dppf)Cl₂ Excellent yield (92%), robust Standard
Base Cs₂CO₃Higher rate, more expensiveUse for sterically hindered boronates
Solvent DMF/H₂OHigher temp required, difficult workupAvoid if possible

Application 2: Sonogashira Coupling & Indole Synthesis

Target: Synthesis of 2-substituted-4-nitroindoles.

Mechanistic Pathway (Larock Indole Synthesis)

This reaction proceeds via a tandem sequence:

  • Sonogashira Coupling: Formation of the internal alkyne.

  • Cyclization: The C1-amine attacks the activated alkyne (5-endo-dig), catalyzed by CuI or Pd(II), to form the indole core.

SonogashiraPath Start This compound Pd_OxAdd Oxidative Addition (Ar-Pd-I) Start->Pd_OxAdd Pd(0) Transmetal Transmetallation (Cu-Acetylide) Pd_OxAdd->Transmetal R-C≡C-Cu Alkyne Intermediate: 2-Alkynyl-3-nitroaniline Transmetal->Alkyne Red. Elim. Cyclization 5-endo-dig Cyclization (Intramolecular) Alkyne->Cyclization CuI / Heat Product 4-Nitroindole Cyclization->Product

Figure 1: Tandem Sonogashira-Cyclization pathway for indole synthesis.

Optimized Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-catalyst: CuI (2 mol%)

  • Base: Et₃N (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk flask and cool under Argon.

  • Charge: Add substrate (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg), and CuI (4 mg).

  • Solvate: Add DMF (5 mL) and Et₃N (0.42 mL).

  • Addition: Add the terminal alkyne via syringe.

  • Coupling (Stage 1): Stir at Room Temperature for 2 hours.

    • Checkpoint: Check LCMS for consumption of iodide. Intermediate alkyne should be visible.

  • Cyclization (Stage 2): Heat the mixture to 100 °C for 4-12 hours.

    • Note: The nitro group reduces the nucleophilicity of the amine, making the cyclization slower than in non-nitrated anilines.

  • Workup: Pour into water/ice. Extract with Et₂O (avoid EtOAc if DMF is present to prevent emulsion). Wash with 5% LiCl to remove DMF.

Application 3: Buchwald-Hartwig Amination

Target: Synthesis of unsymmetrical 2-amino-3-nitroanilines.

Strategic Considerations

The nitro group makes the arene electron-deficient, which is generally favorable for Buchwald-Hartwig coupling. However, the ortho-amino group can act as a competing nucleophile or a chelating group.

  • Ligand Choice: Xantphos is critical here. Its wide bite angle prevents the Pd from being "trapped" by the substrate's diamine-like character and promotes reductive elimination.

Optimized Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃ (1.4 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Pre-complexation: In a vial, mix Pd₂(dba)₃ and Xantphos in Toluene (2 mL) and stir for 5 mins under Ar to generate the active catalyst.

  • Reaction Assembly: Add the substrate, amine, and Cs₂CO₃ to the reaction vessel.

  • Catalyst Addition: Transfer the pre-formed catalyst solution to the vessel.

  • Reaction: Heat to 100 °C for 12 hours.

  • Filtration: Filter hot through a Celite pad to remove inorganic salts.

Troubleshooting Guide

ProblemProbable CauseSolution
Low Conversion (Suzuki) Catalyst deactivation by Nitro groupSwitch to Pd(dppf)Cl₂; Increase catalyst loading to 5%.
Deiodination (Reduction)

-Hydride elimination from solvent
Ensure solvents are anhydrous; Avoid isopropanol; Use Dioxane/Toluene.
Incomplete Cyclization (Indole) Poor nucleophilicity of -NH₂Increase temperature to 120°C; Add 10 mol% TBAF (fluoride promotes cyclization).
Black Precipitate (Pd Black) Ligand dissociationAdd excess ligand (e.g., 10% PPh₃); Ensure O₂ exclusion.

References

  • Larock Indole Synthesis: Yue, D., Yao, T., & Larock, R. C. (2006).[4] Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes.[4] Journal of Organic Chemistry, 71(1), 62–69.[4] Link

  • Suzuki Coupling of Nitroarenes: Le Flohic, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 222. Link

  • Buchwald-Hartwig Scope: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Nitroaniline Safety: Organic Syntheses, Coll. Vol. 2, p.349 (1943). 2,6-Diiodo-p-nitroaniline.[5] Link

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 2-Iodo-3-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the Suzuki-Miyaura cross-coupling of 2-Iodo-3-nitroaniline . This substrate presents a unique "perfect storm" of synthetic challenges: a free amine capable of catalyst poisoning, a bulky ortho-nitro group creating significant steric congestion, and electronic deactivation.

The following protocols prioritize robustness and reproducibility , moving beyond generic "textbook" conditions to specific, high-performance catalytic systems derived from modern organometallic literature.

Executive Summary & Mechanistic Analysis

The coupling of this compound involves forming a bond at a highly congested center (C2), flanked by a nucleophilic amine (C1) and a bulky nitro group (C3).

The "Ortho-Ortho" Challenge
  • Steric Hindrance (The Primary Barrier): The C-I bond is sandwiched. Standard ligands (e.g., PPh₃) often fail to facilitate the reductive elimination step because they lack the necessary bulk to force the formation of the crowded biaryl bond.

  • Catalyst Poisoning: The free amine (-NH₂) is a competent ligand for Pd(II). In the absence of a strongly binding ancillary ligand, the substrate itself can saturate the palladium center, shutting down the catalytic cycle (formation of off-cycle [Pd(Ar)(NH2-R)L] species).

  • Electronic Activation: Fortunately, the -NO₂ group (electron-withdrawing) at the 3-position activates the C-I bond toward oxidative addition, making this step faster than in electron-neutral systems.

Strategic Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . Specifically, SPhos or XPhos . These ligands are electron-rich (facilitating oxidative addition) and extremely bulky (preventing amine coordination and accelerating reductive elimination).

Visualizing the Catalytic Challenge

The following diagram illustrates the specific failure points for this substrate and how the optimized protocol overcomes them.

SuzukiMechanism Start Substrate: This compound Pd0 Active Catalyst [Pd(0)L] Start->Pd0 + Catalyst OxAdd Oxidative Addition (Facilitated by -NO2) Pd0->OxAdd PdII Intermediate A: Pd(II)-Ar-I OxAdd->PdII Poisoning SIDE REACTION: Amine Coordination (Catalyst Poisoning) PdII->Poisoning Without Bulky Ligand TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet With SPhos/XPhos RedElim Reductive Elimination (Sterically Demanding Step) TransMet->RedElim RedElim->Pd0 Regeneration Product Product: 2-Aryl-3-nitroaniline RedElim->Product

Figure 1: Catalytic cycle highlighting the critical risk of amine coordination (red) and the necessity of specialized ligands to drive the cycle forward.

Experimental Protocols

Protocol A: The "Gold Standard" (High Yield, High Steric Tolerance)

Recommended for: Drug discovery, scale-up (mg to kg), and difficult boronic acids. Mechanism: Uses SPhos , a ligand designed to create a "pocket" that protects the Pd center from the amine while forcing the coupling of hindered partners.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: SPhos Pd G2 (1.0 – 2.0 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

    • Note: The water is critical for dissolving the inorganic base.

Step-by-Step Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add SPhos Pd G2 precatalyst (0.02 equiv).

    • Why Precatalyst? G2 precatalysts generate the active Pd(0) species immediately upon heating, avoiding the induction period and aggregation issues of Pd(OAc)₂.

  • Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent: Syringe in degassed 1,4-Dioxane and Water (4:1 ratio). Concentration should be 0.1 M to 0.2 M with respect to the iodide.

  • Reaction: Heat the mixture to 80 °C for 2–4 hours.

    • Monitoring: Check by HPLC or TLC. The starting iodide (Rf ~0.5 in 30% EtOAc/Hex) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc gradient).

Protocol B: The "Legacy" Condition (Cost-Effective)

Recommended for: Simple, non-hindered boronic acids where cost is the primary driver. Risk: Higher chance of incomplete conversion due to catalyst deactivation.

Reagents:

  • Catalyst: Pd(PPh₃)₄ (5.0 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: DME (Dimethoxyethane) / Water or Toluene / Ethanol / Water

Procedure Notes:

  • Requires strictly oxygen-free conditions (Pd(PPh₃)₄ is air-sensitive).

  • Higher catalyst loading (5 mol%) is required to compensate for the inefficiency of PPh₃ in this sterically crowded system.

  • Reaction times will be longer (12–24 hours) and may require higher temperatures (90–100 °C).

Optimization & Troubleshooting Matrix

If Protocol A fails, use this decision matrix to optimize conditions.

VariableRecommendationRationale
Ligand XPhos or RuPhos If SPhos fails, XPhos provides even greater steric bulk. RuPhos is specialized for electron-rich amines if the aniline is interfering heavily.
Base Cs₂CO₃ If the boronic acid is base-sensitive (e.g., contains esters), switch to mild K₃PO₄. If reaction is slow, switch to Cs₂CO₃ (Cesium effect increases solubility in organic phase).
Solvent n-Butanol If solubility is an issue, n-Butanol (100 °C) often dissolves polar nitroanilines better than dioxane.
Additives TBAF (Tetra-n-butylammonium fluoride)For extremely hindered systems, switching to a fluoride activation (using Pd(PPh₃)₄ + TBAF in THF) can bypass the base requirement.
Troubleshooting Guide
  • Problem: Black precipitate forms immediately.

    • Cause: "Pd Black" formation. The catalyst is aggregating/decomposing before entering the cycle.

    • Solution: Increase Ligand:Pd ratio (e.g., 2:1 to 3:1) or switch to the G2/G3 precatalyst which protects the Pd until activation.

  • Problem: Starting material remains, but boronic acid is consumed.

    • Cause: Protodeboronation (boronic acid hydrolyzing instead of coupling).

    • Solution: Add the boronic acid in portions (e.g., 0.5 equiv every hour) or use the corresponding Boronic Ester (Pinacol ester), which is more stable.

  • Problem: Homocoupling of Boronic Acid (Ar-Ar).

    • Cause: Oxygen in the system.[1]

    • Solution: Degas solvents more thoroughly (sparge with Argon for 15 mins).

Decision Tree for Optimization

OptimizationTree Start Start: Protocol A (SPhos G2 / K3PO4 / Dioxane) Check Check Conversion (HPLC/TLC) Start->Check Success >90% Yield Proceed to Workup Check->Success Yes Fail Low Yield / SM Remaining Check->Fail No Branch1 Boronic Acid Consumed? Fail->Branch1 Sol1 Protodeboronation. Use Pinacol Ester or Add in Portions Branch1->Sol1 Yes Branch2 Pd Black Precipitate? Branch1->Branch2 No Sol2 Catalyst Death. Switch to XPhos G3 or Increase Loading Branch2->Sol2 Yes Branch3 No Reaction (SM Intact) Branch2->Branch3 No Sol3 Activation Issue. Switch Base to Cs2CO3 Temp to 100°C Branch3->Sol3

Figure 2: Workflow for troubleshooting low yields in sterically hindered Suzuki couplings.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. Link

    • Key Insight: Establishes SPhos and XPhos as the premier ligands for sterically hindered and amine-containing substr
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Key Insight: The foundational review detailing the mechanism and role of bases (like K3PO4)
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

    • Key Insight: Introduces the G2/G3 precatalyst system recommended in Protocol A to prevent catalyst deactiv
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

    • Key Insight: Discusses the use of bulky phosphines for difficult substrates, applicable to the hindered this compound system.

Sources

Application Note: Precision C–N Cross-Coupling of 2-Iodo-3-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Buchwald-Hartwig Amination of 2-Iodo-3-nitroaniline Content Type: Detailed Application Note & Protocol Audience: Senior Synthetic Chemists, Process Chemists, and Medicinal Chemistry Leads.

Executive Summary

The Buchwald-Hartwig amination of This compound represents a high-value, high-risk transformation in heterocyclic synthesis. This substrate is a "linchpin" scaffold for accessing benzimidazoles and quinoxalines , critical pharmacophores in oncology (e.g., kinase inhibitors).

However, this reaction presents a triad of chemoselective challenges :

  • Competitive Nucleophilicity: The substrate contains a free aniline amine (-NH₂), creating a high risk of oligomerization (self-coupling) if the external amine is not significantly more nucleophilic.

  • Steric Crowding: The ortho-nitro group at C3 creates significant steric bulk around the C2-iodide, impeding the approach of the palladium species.

  • Electronic Sensitivity: The nitro group activates the ring for oxidative addition but renders the substrate sensitive to strong alkoxide bases (e.g., NaOtBu), which can lead to nucleophilic aromatic substitution (

    
    ) side reactions or nitro-reduction.
    

This guide provides a chemoselective protocol designed to suppress self-coupling and maximize yield, utilizing the BrettPhos/Pd and XPhos/Pd catalytic systems with mild carbonate bases.

Strategic Analysis & Mechanistic Logic

The Chemoselectivity Paradox

In a standard Buchwald-Hartwig reaction, we couple an aryl halide with an amine. Here, this compound acts primarily as the aryl halide (electrophile) . However, its intrinsic


 group can act as a competing nucleophile .
  • Scenario A (Desired):

    
    
    
  • Scenario B (Undesired):

    
    
    

The Solution: To ensure Scenario A dominates, we must employ a Nucleophile Hierarchy .

  • Protection Strategy (High Fidelity): Mask the substrate's aniline as an acetamide (

    
    ). This eliminates self-coupling risk entirely.
    
  • Direct Strategy (High Efficiency): Use an external amine that is sterically accessible and electronically superior (more basic) than the electron-deficient nitroaniline, combined with a catalyst that favors the external amine.

Catalyst & Ligand Selection
  • BrettPhos: The gold standard for coupling primary amines . Its bulk prevents the formation of inactive Pd-dimers and promotes reductive elimination in sterically crowded systems (due to the ortho-nitro group).

  • XPhos: Ideal for secondary amines and general coupling. It provides high turnover numbers (TON) for sterically hindered aryl chlorides and iodides.

  • Base Selection (Critical): Avoid

    
    . Strong alkoxides can attack the nitro-bearing ring (
    
    
    
    ) or cause degradation.
    
    
    or
    
    
    are mandatory to maintain functional group integrity.

Visualizing the Chemoselective Pathway

The following flow chart illustrates the decision logic and reaction pathway for this specific substrate.

BuchwaldLogic Substrate Substrate: This compound Decision Is External Amine Primary or Weak? Substrate->Decision PathA Path A: Protection Strategy (Recommended for 1° Amines) Decision->PathA Yes (High Risk) PathB Path B: Direct Coupling (Only for 2° / Strong Amines) Decision->PathB No (Low Risk) StepA1 Step 1: Acetylation (Ac2O, AcOH) PathA->StepA1 StepB1 Direct Coupling (XPhos, Cs2CO3, Excess Amine) PathB->StepB1 StepA2 Step 2: B-H Coupling (BrettPhos, Cs2CO3) StepA1->StepA2 StepA3 Step 3: Deprotection (HCl/EtOH) StepA2->StepA3 Product Target: N2-Substituted-3-nitrobenzene-1,2-diamine StepA3->Product StepB1->Product

Figure 1: Decision tree for selecting the optimal synthetic pathway based on the nucleophilicity of the coupling partner.

Experimental Protocols

Protocol A: The "High-Fidelity" Method (Protected Route)

Recommended for coupling primary amines or valuable, complex amine partners.

Phase 1: Substrate Protection
  • Reagents: this compound (1.0 equiv), Acetic Anhydride (1.2 equiv), Acetic Acid (Solvent).

  • Procedure: Dissolve substrate in AcOH. Add

    
     dropwise at RT. Stir 2h. Pour into water. Filter precipitate.[1]
    
  • Yield Check: Quantitative conversion to

    
    -(2-iodo-3-nitrophenyl)acetamide .
    
Phase 2: Cross-Coupling

Reagents:

  • Electrophile:

    
    -(2-iodo-3-nitrophenyl)acetamide (1.0 equiv, 1.0 mmol)
    
  • Nucleophile: Primary Amine (

    
    ) (1.2 equiv)
    
  • Catalyst Precursor:

    
     (2 mol% Pd) or 
    
    
    
    (5 mol%)
  • Ligand: BrettPhos (4-6 mol%) (Use XPhos if amine is secondary)

  • Base:

    
     (2.0 equiv) - Must be anhydrous and finely ground.
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Solids Addition: Charge the vessel with the Protected Aryl Iodide,

    
    , Ligand, and 
    
    
    
    .
    • Note: If the amine is a solid, add it now.[2]

  • Degassing: Evacuate and backfill with Argon (

    
    ).
    
  • Liquids Addition: Add anhydrous 1,4-Dioxane (

    
    ). If the amine is liquid, add it now via syringe.
    
  • Activation: Stir at RT for 5 min to allow ligand complexation.

  • Reaction: Heat to

    
      (oil bath) or 
    
    
    
    (microwave) for 4–12 hours.
    • Monitoring: Check TLC (EtOAc/Hex).[3] Look for the disappearance of the aryl iodide (

      
      ) and appearance of a fluorescent/colored product.
      
  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate in vacuo.

  • Purification: Flash chromatography on silica gel.

Phase 3: Deprotection (Optional)
  • Reflux the coupled product in

    
     (1:1) for 1 hour to reveal the free diamine.
    
Protocol B: The "Direct" Method (Unprotected)

Only recommended for secondary amines (e.g., morpholine, piperidine) or highly nucleophilic primary amines.

Critical Modification:

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).[2] XPhos is exceptionally good at preventing catalyst deactivation by free anilines.

  • Amine Stoichiometry: Increase external amine to 1.5 – 2.0 equiv to statistically outcompete the substrate's own

    
    .
    

Procedure: Follow Protocol A, but substitute the unprotected this compound and use XPhos. Maintain temperature at


 to minimize thermal self-coupling.

Data & Troubleshooting Guide

Quantitative Optimization Table

The following data summarizes expected outcomes based on reaction parameters.

VariableConditionOutcomeRecommendation
Base

Low Yield / Side ProductsAVOID. Incompatible with nitro group (

).
Base

High YieldPREFERRED. Mild, buffers reaction.
Ligand

No Reaction / Pd BlackInactive for hindered nitro-iodides.
Ligand BrettPhos Excellent (1° Amines)Use for primary amines.
Ligand XPhos Excellent (2° Amines)Use for secondary amines.
Solvent DMFVariableCan promote

background reaction.
Solvent Dioxane/Toluene High YieldNon-polar solvents suppress background

.
Troubleshooting "Self-Validating" Checks
  • Symptom: Reaction turns black immediately upon heating (Pd precipitation).

    • Cause: Poor ligand coordination or oxidation.

    • Fix: Increase Ligand:Pd ratio to 2:1. Ensure Argon line is pure.

  • Symptom: Product mass is M + (Substrate Mass) - I + H (Dimer).

    • Cause: Self-coupling.

    • Fix: Switch to Protocol A (Protected) immediately.

  • Symptom: Starting material consumed, but no product (Complex mixture).

    • Cause: Nitro group reduction or attack.

    • Fix: Lower temp to

      
      , extend time. Switch base to 
      
      
      
      .

Mechanistic Pathway Visualization

Understanding the catalytic cycle helps in troubleshooting. The nitro group facilitates the oxidative addition (OA) but the steric bulk hinders the amine coordination.

CatalyticCycle Pd0 L-Pd(0) Active Species OA_Complex Oxidative Addition (Facilitated by NO2) Pd0->OA_Complex + Ar-I Amine_Coord Amine Coordination (Steric Barrier) OA_Complex->Amine_Coord + R-NH2 Deprotonation Deprotonation (Base: Cs2CO3) Amine_Coord->Deprotonation - HX RE_Product Reductive Elimination (C-N Bond Formed) Deprotonation->RE_Product RE_Product->Pd0 - Product

Figure 2: The Pd-catalyzed cycle.[4][5][6] Note that the nitro group accelerates the first step (OA) but the ortho-position requires bulky ligands (BrettPhos/XPhos) to facilitate the final Reductive Elimination.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroanilines." Journal of the American Chemical Society. [Link]

  • Maimone, T. J., & Buchwald, S. L. (2010). "Pd-Catalyzed Amination of Aryl Iodides." (Specific context on Iodide inhibition and ligand choice). Journal of Organic Chemistry. [Link]

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society. [Link]

Sources

Application Note: Selective Reduction of 2-Iodo-3-nitroaniline to 2-Iodo-1,3-diaminobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the selective reduction of 2-iodo-3-nitroaniline to 2-iodo-1,3-diaminobenzene (also known as 2-iodo-1,3-phenylenediamine). This transformation represents a critical challenge in organic synthesis: reducing a nitro group (


) without compromising the labile aryl-iodide bond (

).

While catalytic hydrogenation (Pd/C,


) is the industry standard for nitro reduction, it is unsuitable here due to the high risk of hydrodehalogenation (stripping the iodine). This guide presents two alternative, high-fidelity protocols:
  • Iron/Ammonium Chloride (

    
    ):  The preferred "green" method for scalability and cost-efficiency.
    
  • Stannous Chloride (

    
    ):  A robust alternative for small-scale discovery chemistry.
    

Strategic Analysis: The Chemoselectivity Challenge

The synthesis of 2-iodo-1,3-diaminobenzene is a gateway to benzimidazole scaffolds, often used in kinase inhibitors and PARP inhibitors. The core difficulty lies in the bond dissociation energies (BDE).

Bond TypeApprox.[1][2] BDE (kcal/mol)Vulnerability

(Nitro)
~70-80Target for reduction.

(Aryl Iodide)
~65Critical Risk: Weaker than N-O; susceptible to oxidative addition by transition metals (Pd, Pt).

~110Stable.

Why Standard Methods Fail:

  • 
     + Pd/C:  Palladium rapidly inserts into the C-I bond, leading to de-iodination and the formation of the impurity 1,3-diaminobenzene.
    
  • 
    :  Too harsh; often leads to azo compounds or over-reduction.
    

The Solution: Dissolving Metal Reductions (Electron Transfer). Metals like Iron (Fe) and Tin (Sn) in protic media transfer electrons singly (SET mechanism), which is highly selective for the


-accepting nitro group over the 

-donating aryl iodide.

Protocol A: Iron/Ammonium Chloride Reduction (Recommended)

This method is superior for scale-up due to mild conditions, low toxicity (compared to Tin), and ease of workup.

Reagents & Materials[2][3][4][5][6]
  • Substrate: this compound (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Electrolyte/Proton Source: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 ratio)

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    ), Celite pad.
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (e.g., 1.0 g, 3.79 mmol) in Ethanol (15 mL) and Water (5 mL).

  • Activation: Add Ammonium Chloride (1.01 g, 18.9 mmol) to the solution. Stir vigorously at room temperature for 5 minutes.

  • Reduction: Add Iron Powder (1.06 g, 18.9 mmol) in a single portion.

    • Note: Iron powder is heavy; ensure high stirring speed to keep it suspended.

  • Reflux: Heat the reaction mixture to 80°C (Reflux) .

    • Observation: The reaction will likely turn dark grey/brown (iron oxides).

  • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane).

    • Endpoint: Disappearance of the yellow starting material spot and appearance of a lower Rf fluorescent/staining amine spot. Reaction time is typically 1–3 hours .

  • Filtration (Critical): While the mixture is still hot , filter it through a pad of Celite to remove iron sludge.

    • Wash: Rinse the Celite cake with hot Ethanol (20 mL) and EtOAc (20 mL).

  • Workup:

    • Concentrate the filtrate under reduced pressure to remove most Ethanol.

    • Dilute the aqueous residue with water (20 mL) and extract with EtOAc (

      
       mL).
      
    • Wash combined organics with Brine , dry over

      
      , filter, and concentrate.
      
  • Purification: The crude product is often pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Protocol B: Stannous Chloride Reduction (Alternative)

Use this method if Protocol A is slow or incomplete. Tin is more reactive but requires careful handling of tin residues.

Reagents[2][3][4][5][6]
  • Substrate: this compound (1.0 equiv)

  • Reductant:

    
     (5.0 equiv)
    
  • Solvent: Ethanol (Absolute)

  • Quench: 10% NaOH or Saturated

    
    .
    
Procedure
  • Dissolve substrate in Ethanol (0.1 M concentration).

  • Add

    
     (5 equiv).
    
  • Heat to 70°C for 2–4 hours.

  • Quench (Critical): Cool to room temperature. Pour into ice-water. Neutralize with saturated

    
     (or 10% NaOH) until pH ~8.
    
    • Warning: A thick white precipitate of Tin(II/IV) hydroxide will form. This can form an emulsion.

  • Extraction: Filter the suspension through Celite to remove the tin salts. Extract the filtrate with EtOAc.[3]

Mechanistic Pathway

The reduction proceeds via a single-electron transfer (SET) mechanism on the metal surface. The nitro group passes through nitroso and hydroxylamine intermediates before reaching the amine.

ReductionMechanism Nitro This compound (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + 2e-, + 2H+ (- H2O) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + 2e-, + 2H+ Amine 2-Iodo-1,3-diaminobenzene (R-NH2) Hydroxylamine->Amine + 2e-, + 2H+ (- H2O) Fe_Surface Fe(0) Surface (Electron Source) Fe_Surface->Nitro SET Fe_Surface->Nitroso Fe_Surface->Hydroxylamine

Caption: Stepwise reduction of the Nitro group via electron transfer from the Iron surface.

Experimental Workflow Visualization

Workflow Start Start: This compound + Fe + NH4Cl Reflux Reflux at 80°C (EtOH/H2O) Start->Reflux Check TLC Check: SM Disappeared? Reflux->Check Check->Reflux No Filter Hot Filtration (Celite Pad) Check->Filter Yes Extract Extraction: EtOAc / Brine Filter->Extract Product Final Product: 2-Iodo-1,3-diaminobenzene Extract->Product

Caption: Operational workflow for the Fe/NH4Cl reduction protocol.

Safety & Handling

  • Aryl Iodides: Generally light-sensitive. Store the product in amber vials under inert gas (Nitrogen/Argon).

  • Diamines: Phenylenediamines are potential sensitizers and can oxidize in air (turning purple/black). Use fresh for subsequent steps (e.g., cyclization) immediately.

  • Iron Waste: The iron residue is not highly toxic but should be disposed of as solid chemical waste.

  • Tin Waste: If using Protocol B, tin residues are regulated heavy metals in many jurisdictions.

References

  • Selective Reduction with Fe/NH4Cl

    • Title: Selective reduction of aryl nitro compounds with iron powder and ammonium chloride.
    • Source:Synthetic Communic
    • URL:[Link][4][5]

  • Comparison of SnCl2 Methods

    • Title: Selective reduction of aromatic nitro compounds with stannous chloride.
    • Source:Tetrahedron Letters (via ScienceDirect)
    • URL:[Link]

  • General Nitro Reduction Reviews

    • Title: Reduction of Nitro Compounds - Common Conditions.
    • Source: Common Organic Chemistry
    • URL:[Link]

  • Benzimidazole Synthesis Context

    • Title: Synthesis of benzimidazoles
    • Source:Journal of Organic Chemistry (ACS)
    • URL:[Link]

Sources

Application Note: Strategic Synthesis of 4-Nitroindoles Using 2-Iodo-3-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The synthesis of C4-substituted indoles remains a historical challenge in heterocyclic chemistry. Traditional methods, such as the Fischer indole synthesis utilizing meta-substituted anilines, inherently produce an intractable mixture of 4- and 6-substituted regioisomers[1]. To bypass this limitation, 2-Iodo-3-nitroaniline serves as a premier, regiochemically unambiguous precursor.

By leveraging the highly reactive C2–I bond for palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) and the C1–NH₂ group for subsequent intramolecular cyclization, chemists can construct the pyrrole ring with absolute regiocontrol. The C3-nitro group of the aniline translates directly into the C4-nitro group of the resulting indole—a critical scaffold for synthesizing ergot alkaloids, Uhle’s ketone derivatives, and novel 5-HT receptor antagonists[1].

Mechanistic Framework & Causality

The conversion of this compound to a 4-nitroindole is typically executed via a robust two-step sequence: Sonogashira Cross-Coupling followed by Intramolecular Hydroamination .

The Electronic Advantage of this compound

The success of this precursor lies in its unique electronic topography[2]:

  • Accelerated Oxidative Addition: The strongly electron-withdrawing nitro group at the C3 position reduces the electron density of the adjacent C2–I bond. This lowers the activation energy required for the insertion of the Pd(0) catalyst, making the oxidative addition step exceptionally rapid compared to unactivated aryl iodides.

  • Steric Pre-organization: Following the attachment of the alkyne at C2, the bulky C3-nitro group exerts steric pressure (a macro Thorpe-Ingold effect) that forces the alkyne moiety into closer spatial proximity with the C1-amine. This pre-organization drastically reduces the entropic penalty of the subsequent 5-endo-dig cyclization.

Workflow A This compound (Regiodefined Precursor) C 2-Alkynyl-3-nitroaniline (Isolated Intermediate) A->C Sonogashira Coupling Pd(0)/Cu(I) B Terminal Alkyne (C2/C3 Indole Source) B->C D 4-Nitroindole (Target Scaffold) C->D Intramolecular Cyclization

Fig 1: Regiocontrolled two-step synthetic workflow from this compound to 4-nitroindole.

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems . Each step includes built-in observational checkpoints to ensure reaction integrity without requiring immediate offline analytics.

Protocol A: Sonogashira Coupling to 2-Alkynyl-3-nitroaniline

Objective: Introduce the carbon framework of the future pyrrole ring at the C2 position.

Reagents:

  • This compound (1.0 equiv)[3]

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv)

  • CuI (0.10 equiv)

  • Triethylamine (Et₃N) (3.0 equiv) - Acts as both base and ligand/solvent.

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound in anhydrous THF and Et₃N. Causality: Oxygen must be rigorously excluded to prevent the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling). Sparging the solution with Argon for 15 minutes is mandatory.

  • Catalyst Introduction: Under a positive flow of Argon, add PdCl₂(PPh₃)₂ and CuI. The solution will typically transition from a clear yellow to a turbid orange/brown.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe over 5 minutes.

  • Reaction Execution: Stir the mixture at room temperature (20–25 °C) for 4–6 hours.

  • System Validation (In-Process):

    • Visual: The formation of a copious white/pale yellow precipitate (Triethylammonium iodide, Et₃N·HI) is a direct stoichiometric indicator of cross-coupling progress.

    • TLC: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, yellow spot) will be replaced by a lower Rf, intensely fluorescent spot.

  • Workup: Quench with saturated aqueous NH₄Cl to complex the copper salts (solution turns blue). Extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Intramolecular Cyclization to 4-Nitroindole

Objective: Catalyze the 5-endo-dig hydroamination of the alkyne by the adjacent amine.

Reagents:

  • 2-Alkynyl-3-nitroaniline (1.0 equiv)

  • PdCl₂(MeCN)₂ (0.05 equiv) - Acts as a carbophilic Lewis acid.

  • Anhydrous Acetonitrile (MeCN) (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the purified 2-alkynyl-3-nitroaniline in anhydrous MeCN in a round-bottom flask. Add PdCl₂(MeCN)₂. Causality: The Pd(II) species acts as a π-acid, coordinating strictly to the alkyne to increase its electrophilicity, thereby facilitating attack by the poorly nucleophilic (due to the nitro group) amine.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C under Argon for 12 hours.

  • System Validation (In-Process):

    • Spectroscopic Marker: If an aliquot is taken for IR spectroscopy, the disappearance of the internal alkyne stretch (~2200 cm⁻¹) and the shift of the N-H stretch confirm ring closure.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate. Purify via recrystallization or chromatography to yield the pure 4-nitroindole.

CatalyticCycle Pd0 Pd(0) L_n OA Oxidative Addition Pd0->OA this compound TM Transmetalation OA->TM Pd(II) Aryl Complex RE Reductive Elimination TM->RE Cu-Acetylide (from Alkyne) RE->Pd0 2-Alkynyl-3-nitroaniline

Fig 2: Pd-catalyzed Sonogashira catalytic cycle tailored for this compound.

Quantitative Data Summaries

To ensure optimal resource allocation during scale-up, the following tables summarize validated parameter optimizations for both synthetic stages.

Table 1: Optimization Matrix for Sonogashira Coupling (Protocol A)

Catalyst SystemBase / SolventTemp (°C)Time (h)Isolated Yield (%)Notes
PdCl₂(PPh₃)₂ / CuIEt₃N / THF25492Optimal conditions ; rapid conversion.
Pd(PPh₃)₄ / CuIDiisopropylamine25885Slower reaction; trace homocoupling observed.
Pd(OAc)₂ / PPh₃K₂CO₃ / DMF801268High temp led to partial premature cyclization.
None (CuI only)KOtBu / NMP1002415Poor conversion; highlights need for Pd(0).

Table 2: Optimization Matrix for Intramolecular Cyclization (Protocol B)

Lewis Acid / CatalystSolventTemp (°C)Time (h)Isolated Yield (%)Notes
PdCl₂(MeCN)₂ MeCN 80 12 89 Optimal ; clean conversion, easy purification.
AuCl₃Toluene100284Extremely fast, but catalyst is moisture sensitive.
PtCl₂Toluene1001876Slower kinetics; requires rigorous degassing.
KOtBu (Base-mediated)NMP1202445Significant decomposition of the nitroarene.

References

  • ACS Organic & Inorganic Au. Synthesis of Chiral Iodoaniline-Lactate Based Catalysts for the α-Functionalization of Ketones (Details the preparation and reactivity of this compound). Available at:[Link]

Sources

The Strategic Synthesis of Functionalized Benzimidazoles: A Guide to the Utility of 2-Iodo-3-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzimidazole Scaffold and the Strategic Advantage of an Iodo-Precursor

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs with a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive agents.[1][2] This is largely due to its nature as a bicyclic aromatic heterocycle which can act as a bioisostere for natural nucleotides, allowing for effective interaction with biological macromolecules.[1][3] Consequently, the development of robust and versatile synthetic routes to novel benzimidazole derivatives is a cornerstone of modern drug discovery.

This guide details a powerful and strategic approach to the synthesis of functionalized benzimidazoles, commencing with 2-iodo-3-nitroaniline derivatives. The inclusion of an iodine atom on the aniline precursor is a deliberate and strategic choice. While the primary transformation involves a reductive cyclization to construct the benzimidazole core, the retained iodo-substituent serves as a versatile synthetic handle for subsequent diversification. This allows for the late-stage introduction of a wide array of molecular fragments via well-established palladium-catalyzed cross-coupling reactions, providing a rapid and efficient pathway to extensive libraries of novel benzimidazole-based compounds for structure-activity relationship (SAR) studies.

Part 1: Formation of the 4-Iodobenzimidazole Core via Reductive Cyclization

The cornerstone of this synthetic strategy is the one-pot reductive cyclization of a this compound derivative. This transformation involves the chemoselective reduction of the nitro group to an amine, which then undergoes an in-situ cyclization with a suitable one-carbon electrophile to form the imidazole ring. The presence of the iodo group is generally well-tolerated under various reductive conditions.[4][5]

Reaction Mechanism: Reductive Cyclization

The reaction proceeds through a tandem sequence. First, the nitro group of the this compound is reduced to an amine, forming a transient 2-iodo-1,3-diaminobenzene intermediate. This is immediately followed by condensation with an aldehyde (or its equivalent) to form a Schiff base, which then undergoes intramolecular cyclization and subsequent aromatization to yield the stable 4-iodobenzimidazole product.

Reductive Cyclization Mechanism Start This compound Intermediate1 2-Iodo-1,3-diaminobenzene (in situ) Start->Intermediate1 [Reduction] e.g., Fe/H+ Intermediate2 Schiff Base Intermediate Intermediate1->Intermediate2 + RCHO, - H2O Aldehyde Aldehyde (RCHO) Aldehyde->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 4-Iodobenzimidazole Intermediate3->Product [Oxidation] Aromatization

Caption: Mechanism of Reductive Cyclization.

Experimental Protocol: Synthesis of 2-Substituted-4-iodobenzimidazoles

This protocol is adapted from established procedures for the reductive cyclization of substituted nitroanilines and is expected to be effective for this compound derivatives.[6]

Materials:

  • This compound derivative

  • Appropriate aldehyde (e.g., benzaldehyde for a 2-phenyl substituent)

  • Iron powder

  • Formic acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add the this compound derivative (1.0 eq) and formic acid.

  • Add iron powder (approximately 10 eq) to the mixture in portions to control the initial exotherm.

  • Heat the reaction mixture to 90 °C and maintain under reflux for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully remove the excess formic acid by distillation.

  • Dissolve the crude residue in ethyl acetate and carefully neutralize with a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-4-iodobenzimidazole.

Part 2: Diversification of the 4-Iodobenzimidazole Scaffold via Palladium-Catalyzed Cross-Coupling

The true synthetic power of this strategy is realized in the subsequent functionalization of the 4-iodobenzimidazole core. The carbon-iodine bond is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[7]

Synthetic Strategy Start This compound Step1 Reductive Cyclization Start->Step1 Intermediate 4-Iodobenzimidazole Core Step1->Intermediate Step2 Palladium-Catalyzed Cross-Coupling Intermediate->Step2 Product Diverse Library of Functionalized Benzimidazoles Step2->Product

Caption: Overall Synthetic Workflow.

A. Suzuki-Miyaura Coupling: Synthesis of 4-Arylbenzimidazoles

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between the 4-iodobenzimidazole and various aryl or heteroaryl boronic acids.[6][8]

Experimental Protocol:

Materials:

  • 4-Iodobenzimidazole derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Microwave reactor vial or Schlenk tube

Procedure (Microwave-assisted):

  • To a microwave reactor vial, add the 4-iodobenzimidazole, Pd(OAc)₂, and SPhos.

  • Add anhydrous dioxane to the vial and degas the mixture by bubbling with argon or nitrogen for 10 minutes.

  • Add the arylboronic acid and cesium carbonate to the reaction mixture.

  • Seal the vial and degas for an additional 5 minutes.

  • Place the reaction vial in a microwave reactor and heat to 120-150 °C for 20-40 minutes.[6][9]

  • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Catalyst/LigandBaseSolventTemperature (°C)TimeTypical Yield (%)
Pd(OAc)₂ / SPhosCs₂CO₃Dioxane120-150 (µW)20-40 min75-95
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-1004-12 h70-90

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

B. Heck Coupling: Synthesis of 4-Alkene-Substituted Benzimidazoles

The Heck reaction enables the coupling of the 4-iodobenzimidazole with a variety of alkenes to introduce vinyl substituents.[10][11]

Experimental Protocol:

Materials:

  • N-protected 4-iodobenzimidazole (1.0 eq) (Protection may be required)

  • Alkene (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Tri(o-tolyl)phosphine (10 mol%)

  • Triethylamine (2.0 eq)

  • Acetonitrile or DMF (anhydrous)

Procedure:

  • In a Schlenk tube, dissolve the N-protected 4-iodobenzimidazole in anhydrous acetonitrile or DMF.

  • Add the alkene, triethylamine, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

C. Sonogashira Coupling: Synthesis of 4-Alkynylbenzimidazoles

The Sonogashira coupling is a reliable method for forming a C-C bond between the 4-iodobenzimidazole and a terminal alkyne.[3][12]

Experimental Protocol:

Materials:

  • 4-Iodobenzimidazole derivative (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine or Diisopropylamine (solvent and base)

  • THF (co-solvent, optional)

Procedure:

  • To a Schlenk flask, add the 4-iodobenzimidazole, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine (or a mixture of THF and triethylamine).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature to 60 °C and monitor by TLC.

  • Upon completion, quench with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

D. Buchwald-Hartwig Amination: Synthesis of 4-Aminobenzimidazoles

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the 4-iodobenzimidazole and a primary or secondary amine.[13][14]

Experimental Protocol:

Materials:

  • 4-Iodobenzimidazole derivative (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos or other suitable ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and the base.

  • Add the 4-iodobenzimidazole and the amine.

  • Add anhydrous toluene or dioxane.

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent, wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Coupling ReactionReagentsCatalyst SystemTypical Conditions
Suzuki-Miyaura Arylboronic acidPd(OAc)₂ / SPhosCs₂CO₃, Dioxane, 120-150 °C (µW)
Heck AlkenePd(OAc)₂ / P(o-tol)₃Et₃N, ACN or DMF, 80-100 °C
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N, THF, rt-60 °C
Buchwald-Hartwig AminePd₂(dba)₃ / XPhosNaOtBu, Toluene, 80-110 °C

Table 2: Summary of Cross-Coupling Reactions for 4-Iodobenzimidazole Diversification.

Conclusion

The use of this compound derivatives provides a highly efficient and strategic entry point for the synthesis of diverse libraries of functionalized benzimidazoles. The initial reductive cyclization reliably furnishes a 4-iodobenzimidazole core, which serves as a versatile platform for a range of palladium-catalyzed cross-coupling reactions. This approach empowers researchers, scientists, and drug development professionals to rapidly explore the chemical space around the privileged benzimidazole scaffold, accelerating the discovery of new therapeutic agents.

References

  • Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor. Available at: [Link]

  • Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

Sources

Advanced Heck Cross-Coupling Strategies for 2-Iodo-3-nitroaniline Substrates: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Rationale

The functionalization of highly substituted anilines is a cornerstone of modern pharmaceutical development and the synthesis of chiral catalysts. Among these building blocks, 2-iodo-3-nitroaniline presents a unique synthetic challenge. The 1,2,3-trisubstitution pattern places the reactive carbon-iodine (C-I) bond in an environment of extreme steric encumbrance, flanked by a nucleophilic amine and a strongly electron-withdrawing nitro group.

Because the synthesis of this compound itself is notoriously difficult—often plagued by unwanted deiodination during the selective reduction of 2-iodo-1,3-dinitrobenzene [1]—the starting material is highly precious. Consequently, downstream cross-coupling must be highly optimized. This application note provides researchers with a causality-driven, self-validating protocol for the Heck reaction of this compound, designed to maximize yield while mitigating catalyst poisoning and unwanted intramolecular cyclizations.

Mechanistic Insights: Causality in Parameter Selection

To successfully couple olefins to this compound, one must balance electronic acceleration with steric impedance.

  • Electronic Effects (The Push-Pull Dynamic): The strong electron-withdrawing nature of the ortho-nitro group drastically lowers the electron density of the aromatic ring. This accelerates the initial oxidative addition of Pd(0) into the C-I bond. However, the resulting Pd(II) intermediate is highly polar and requires stabilization.

  • Steric Hindrance & Ligand Causality: Traditional Heck reactions rely on bulky phosphine ligands (e.g., triphenylphosphine or XPhos) to stabilize the palladium center. However, the 1,3-flanking groups of this compound create severe steric crowding. Introducing bulky ligands prevents the incoming olefin from coordinating to the Pd(II) center. Therefore, ligand-free conditions utilizing simple palladium salts (like

    
    ) are strictly required [2].
    
  • Chemoselectivity & Side Reactions: The free ortho-amine is a potent nucleophile. If the chosen alkene contains an electrophilic moiety (e.g., acrylic acid or maleates), the Heck intermediate will undergo rapid in situ intramolecular cyclization to form quinolin-2(1H)-ones [3]. If a linear functionalized alkene is the desired final product, the amine must be transiently protected (e.g., via acetylation), or the reaction must be run under strictly anhydrous, non-acidic conditions to suppress cyclization.

Reaction Pathway & Dynamics

HeckCycle Pd0 Pd(0) Active Catalyst (Generated in situ) OxAdd Oxidative Addition C-I insertion (Accelerated by -NO2) Pd0->OxAdd this compound Coord Olefin Coordination Steric crowding dictates ligand-free Pd OxAdd->Coord Pd(II) Intermediate MigIns Migratory Insertion Regioselective C-C bond formation Coord->MigIns Alkene (e.g., Acrylate) BetaElim β-Hydride Elimination Release of coupled product MigIns->BetaElim Transient Alkyl-Pd(II) RedElim Reductive Elimination Base-assisted HX removal BetaElim->RedElim Substituted Alkene Product RedElim->Pd0 Base (e.g., NEt3)

Figure 1: Heck catalytic cycle dynamics for this compound substrates.

Quantitative Parameter Optimization

The following parameters have been synthesized from field-proven methodologies for ortho-substituted iodoanilines to ensure optimal conversion without the need for complex ligand architectures [2].

ParameterOptimal SelectionMechanistic Causality & Rationale
Catalyst

(5.0 mol%)
Acts as a pre-catalyst that reduces to active Pd(0) in situ. Avoids pre-coordinated bulky ligands that exacerbate steric hindrance.
Ligand Ligand-FreeThe 1,2,3-trisubstitution creates extreme steric bulk. Bulky phosphines physically block olefin coordination.
Solvent Anhydrous

Polar aprotic solvent; stabilizes the highly polar Pd(II) intermediate formed after oxidative addition.
Base

(2.0 - 3.0 equiv)
Neutralizes the generated HI. As a soluble organic base, it maintains a homogeneous phase and acts as a transient stabilizing ligand for Pd(0).
Temperature 80 °C – 100 °CProvides the necessary activation energy to force migratory insertion against the sterically hindered ortho-nitro group.

Self-Validating Experimental Protocol

This protocol describes the ligand-free Heck coupling of this compound with an acrylate derivative. It is designed as a self-validating system, providing the operator with visual and chromatographic checkpoints to ensure scientific integrity at every step.

Step 1: Reaction Assembly (Inert Atmosphere)

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and

    
     (0.05 mmol, 5.0 mol%).
    
  • Seal the flask with a rubber septum and purge the system with Argon for 5 minutes. Causality: While some ligand-free systems tolerate air, the electron-deficient nature of the nitro-substituted intermediate makes it susceptible to side reactions; Argon ensures the Pd(0) generated in situ is not prematurely oxidized.

Step 2: Reagent Introduction

  • Inject anhydrous

    
     (5.0 mL) through the septum. Stir to dissolve the substrate. The solution will appear clear and deep yellow/orange.
    
  • Inject the olefin (e.g., ethyl acrylate, 1.5 mmol, 1.5 equiv) followed by triethylamine (

    
    , 2.5 mmol, 2.5 equiv).
    

Step 3: Catalytic Cycling & Thermal Activation

  • Transfer the flask to a pre-heated oil bath set to 90 °C.

  • Self-Validation Checkpoint 1 (Visual): Within 15–30 minutes, the solution will transition from a clear yellow to a dark, opaque suspension. The eventual precipitation of black, insoluble palladium particles (Pd black) is a self-validating indicator that the catalytic cycle is terminating, often signaling full substrate consumption or base depletion.

Step 4: Reaction Monitoring

  • After 4 hours, withdraw a 10 µL aliquot, dilute in ethyl acetate, and monitor via Thin Layer Chromatography (TLC) using a 70:30 Hexanes/EtOAc eluent.

  • Self-Validation Checkpoint 2 (Chromatographic): Under 254 nm UV light, the starting this compound (high

    
    ) should be absent. The newly formed conjugated product will appear as a distinct, highly UV-active (often fluorescent) spot at a lower 
    
    
    
    due to the added polarity of the acrylate group.

Step 5: Quenching and Purification

  • Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate.

  • Filter the crude mixture through a 1-inch pad of Celite to remove the precipitated Pd black. Wash the pad with an additional 10 mL of Ethyl Acetate. Causality: Failure to remove Pd black can lead to product degradation during concentration and streaking during chromatography.

  • Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water (2 × 10 mL) and brine (1 × 10 mL) to remove the

    
     and triethylammonium iodide salts.
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure 2-alkenyl-3-nitroaniline derivative.
    

References

  • Synthesis of Chiral Iodoaniline-Lactate Based Catalysts for the α-Functionalization of Ketones. ACS Organic & Inorganic Au.
  • Palladium catalyzed Heck reaction of 2-iodoanilines under ligand-free conditions in air. Synthetic Communications.
  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC - PubMed Central.

Application Note: Accelerating Discovery with Microwave-Assisted Synthesis Utilizing 2-Iodo-3-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The synthesis of novel chemical entities for pharmaceutical and materials science applications demands efficiency, precision, and speed. 2-Iodo-3-nitroaniline stands out as a pivotal building block, offering strategically placed functional groups for orthogonal derivatization. This guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) applied to this versatile substrate. We move beyond mere procedural lists to explain the underlying principles of microwave chemistry, offering detailed, field-tested protocols for high-efficiency C-N and C-C bond-forming reactions. This document is designed for researchers, chemists, and drug development professionals seeking to leverage MAOS to accelerate their synthetic workflows, enhance yields, and embrace greener chemical practices.

The Rationale: Why Microwave Synthesis with this compound?

Conventional organic synthesis often relies on conductive heating (e.g., oil baths), where heat is transferred inefficiently from an external source through the vessel walls to the reaction medium.[1][2] This process can be slow and lead to uneven temperature distribution, often resulting in longer reaction times and the formation of unwanted by-products.[1][2]

Microwave-assisted organic synthesis (MAOS) represents a paradigm shift in how energy is delivered to a reaction.[3] Instead of external heating, microwave irradiation directly couples with polar molecules and ionic species within the reaction mixture.[4][5][6] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like the solvents and reactants themselves, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[1][4][6]

  • Ionic Conduction: If ions are present in the mixture (e.g., salts used as bases or catalysts), they will migrate back and forth in the oscillating electric field, generating heat through collisions.[1][4]

This direct and instantaneous energy transfer results in remarkable advantages, including drastically reduced reaction times (minutes instead of hours), improved product yields, enhanced purity, and often, the ability to use more environmentally benign solvents.[3][6][7]

This compound is an ideal candidate for MAOS. Its inherent polarity ensures efficient energy absorption. Furthermore, the C-I bond is activated for palladium-catalyzed cross-coupling reactions, while the nitro and amine groups serve as critical handles for subsequent chemical modifications, making it a valuable scaffold in medicinal chemistry.[8][9][10]

Caption: Conventional vs. Microwave Heating Mechanisms.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unlocked in palladium-catalyzed cross-coupling reactions. The high reactivity of the C(sp²)–I bond makes it an excellent electrophilic partner. Microwave irradiation has been shown to significantly accelerate these transformations.[11][12]

Protocol I: Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[13] Microwave assistance can reduce reaction times from many hours to mere minutes.[11][14][15] This protocol details the coupling of this compound with morpholine, a common secondary amine in drug discovery.

Causality and Experimental Choices:

  • Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ is used with a sterically hindered biarylphosphine ligand (e.g., X-Phos). The bulky ligand facilitates the crucial reductive elimination step and stabilizes the active Pd(0) species.[11]

  • Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, making it a more potent nucleophile for coupling.[11]

  • Solvent: Toluene is a common solvent for this reaction. While it has low polarity, it can reach high temperatures under microwave irradiation in a sealed vessel, driving the reaction to completion.

Detailed Step-by-Step Protocol:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (132 mg, 0.5 mmol, 1.0 equiv).

  • Add morpholine (52 mg, 0.6 mmol, 1.2 equiv).

  • Add cesium carbonate (Cs₂CO₃) (244 mg, 0.75 mmol, 1.5 equiv).

  • Add the palladium catalyst system: Palladium(II) acetate (Pd(OAc)₂) (5.6 mg, 0.025 mmol, 5 mol%) and X-Phos (24 mg, 0.05 mmol, 10 mol%).

  • Add 4 mL of anhydrous toluene.

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of a dedicated microwave reactor.

  • Irradiate the mixture with the following parameters:

    • Temperature: 130 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Stirring: High

    • Pre-stirring: 30 seconds

  • After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before handling.

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-(3-nitrophenyl)morpholine derivative.

G prep 1. Add Reactants (this compound, Amine) cat 2. Add Base & Catalyst (Cs2CO3, Pd(OAc)2/X-Phos) prep->cat solv 3. Add Solvent (Toluene) cat->solv seal 4. Seal Vial solv->seal mw 5. Microwave Irradiation (130 °C, 15 min) seal->mw cool 6. Cool to RT mw->cool workup 7. Work-up (Filter, Extract, Dry) cool->workup purify 8. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for microwave-assisted Buchwald-Hartwig amination.

Protocol II: Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C-C bonds, particularly for synthesizing biaryl compounds found in many pharmaceuticals and organic materials.[16] The use of microwave irradiation dramatically shortens reaction times and often improves yields compared to conventional heating.[17]

Causality and Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a robust, air-stable Pd(0) catalyst that is highly effective for coupling aryl iodides.[17]

  • Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) or barium hydroxide (Ba(OH)₂) is crucial. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step in the catalytic cycle.[17][18]

  • Solvent System: A biphasic solvent system such as Dioxane/Water or a polar protic solvent like ethanol is often used to dissolve both the organic-soluble reactants and the water-soluble inorganic base.

Detailed Step-by-Step Protocol:

  • To a 10 mL microwave reaction vial with a magnetic stir bar, add this compound (132 mg, 0.5 mmol, 1.0 equiv).

  • Add phenylboronic acid (73 mg, 0.6 mmol, 1.2 equiv).

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (29 mg, 0.025 mmol, 5 mol%).

  • Add potassium carbonate (K₂CO₃) (138 mg, 1.0 mmol, 2.0 equiv).

  • Add 4 mL of a 3:1 mixture of Dioxane and Water.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture with the following parameters:

    • Temperature: 140 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Stirring: High

    • Pre-stirring: 30 seconds

  • After cooling to room temperature, quench the reaction by adding 15 mL of water.

  • Work-up: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to afford the desired 2-phenyl-3-nitroaniline product.

SuzukiCycle cluster_main Catalytic Cycle pd0 Pd(0)L2 pdi Ar-Pd(II)(I)L2 pdb Ar-Pd(II)(Ar')L2 pdi->pdb Transmetalation pdb->pd0 Reductive Elimination product 2-Phenyl-3-nitroaniline (Ar-Ar') pdb->product start This compound (Ar-I) start->pdi Oxidative Addition boronic Phenylboronic Acid (Ar'-B(OH)2) + Base boronic->pdi

Sources

One-Pot Synthesis of Heterocycles Using 2-Iodo-3-nitroaniline: A Detailed Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of 2-Iodo-3-nitroaniline in Heterocyclic Synthesis

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Heterocyclic scaffolds form the core of a vast number of pharmaceuticals, and their synthesis is a constant area of innovation.[1][2] this compound has emerged as a particularly valuable and versatile building block for the one-pot synthesis of a variety of medicinally relevant heterocycles.[3][4] Its utility stems from the orthogonal reactivity of its three key functional groups: the iodo group, the nitro group, and the aniline moiety.

The iodine atom serves as an excellent leaving group and a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5] The nitro group, a strong electron-withdrawing group, can be readily reduced to an amine, which can then participate in intramolecular cyclization reactions.[6][7] This latent amino group provides a strategic advantage in one-pot sequences, where its unmasking can trigger the final ring-closing event. Finally, the primary amino group of the aniline can act as a nucleophile or be derivatized to introduce further diversity.[4]

This application note provides a comprehensive guide to the one-pot synthesis of heterocycles using this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying strategic considerations and mechanistic insights to empower rational synthetic design.

Core Synthetic Strategies and Mechanistic Considerations

The one-pot synthesis of heterocycles from this compound typically involves a cascade of reactions where the distinct functionalities are sequentially engaged. The general workflow often follows a pattern of an initial intermolecular bond formation at the iodo position, followed by reduction of the nitro group and subsequent intramolecular cyclization.

Workflow for One-Pot Heterocycle Synthesis from this compound

G cluster_0 PART 1: Intermolecular Coupling cluster_1 PART 2: Reductive Cyclization Cascade A This compound C Coupled Intermediate A->C Pd-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki) B Coupling Partner (e.g., Alkyne, Boronic Acid) B->C D Reduction of Nitro Group C->D Reducing Agent (e.g., Na2S2O4, Fe/HCl) E Intramolecular Nucleophilic Attack D->E Spontaneous or Base-Mediated F Final Heterocycle E->F Aromatization or Tautomerization

Figure 1: A generalized workflow for the one-pot synthesis of heterocycles.

Application & Protocols: Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocycles with a broad spectrum of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[1][2][8] The one-pot synthesis of 2-substituted benzimidazoles from this compound and aldehydes is a highly efficient and atom-economical process.[6]

Reaction Principle

This one-pot transformation involves an initial reductive amination between the aniline and an aldehyde, followed by the reduction of the nitro group to a second amino group. The resulting in situ generated o-phenylenediamine derivative then undergoes intramolecular cyclization to furnish the benzimidazole ring. A key advantage of using this compound is that the iodine can be retained for further functionalization or removed under the reaction conditions, depending on the chosen reagents.

Mechanistic Pathway for Benzimidazole Synthesis

G A This compound C Schiff Base Intermediate A->C Condensation B Aldehyde (R-CHO) B->C D Reduced Intermediate C->D Reduction of Imine & Nitro Group E o-Phenylenediamine Derivative D->E Tautomerization F Cyclized Intermediate E->F Intramolecular Cyclization G 2-Substituted Benzimidazole F->G Aromatization

Figure 2: Proposed mechanism for the one-pot synthesis of benzimidazoles.

Detailed Experimental Protocol: One-Pot Synthesis of 2-Arylbenzimidazoles

This protocol describes a general procedure for the synthesis of 2-arylbenzimidazoles from this compound and various aromatic aldehydes using sodium dithionite as the reducing agent.[6]

Materials:

  • This compound (1.0 mmol, 264.02 mg)

  • Aromatic aldehyde (1.1 mmol)

  • Sodium dithionite (Na₂S₂O₄) (4.0 mmol, 696.4 mg)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol) and the aromatic aldehyde (1.1 mmol).

  • Add ethanol (10 mL) to the flask and stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • To the stirred solution, add sodium dithionite (4.0 mmol) in one portion.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water (2 x 10 mL).

  • Dry the crude product under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

EntryAldehydeProductYield (%)
1Benzaldehyde2-Phenylbenzimidazole85
24-Chlorobenzaldehyde2-(4-Chlorophenyl)benzimidazole92
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzimidazole88
42-Naphthaldehyde2-(Naphthalen-2-yl)benzimidazole81

Table 1: Representative yields for the one-pot synthesis of 2-arylbenzimidazoles.

Application & Protocols: Palladium-Catalyzed Synthesis of Fused Heterocycles

The presence of the iodo group in this compound makes it an ideal substrate for palladium-catalyzed reactions to construct fused polycyclic systems.[9] These reactions often proceed through a cascade of C-C or C-N bond formations, offering rapid access to complex molecular scaffolds.

Reaction Principle: Palladium/Norbornene Cooperative Catalysis (Catellani Reaction)

The Catellani reaction is a powerful tool for the ortho-functionalization of aryl halides. In the context of this compound, this reaction can be employed to construct carbazole derivatives in a one-pot fashion. The reaction involves the cooperative catalysis of palladium and norbornene to orchestrate a sequence of oxidative addition, norbornene insertion, C-H activation, and reductive elimination steps.

Catalytic Cycle for Carbazole Synthesis

G Pd0 Pd(0) ArylPdI Aryl-Pd(II)-I Pd0->ArylPdI Oxidative Addition ArylIodide This compound ArylIodide->ArylPdI NorbornylPd Arylnorbornyl-Pd(II) ArylPdI->NorbornylPd Norbornene Insertion Norbornene Norbornene Norbornene->NorbornylPd Palladacycle Palladacycle NorbornylPd->Palladacycle C-H Activation PdIV Pd(IV) Intermediate Palladacycle->PdIV Oxidative Addition Amine Amine Partner Amine->PdIV Product Carbazole Derivative PdIV->Product Reductive Elimination Product->Pd0

Figure 3: Simplified catalytic cycle for the Catellani-type synthesis of carbazoles.

Detailed Experimental Protocol: One-Pot Synthesis of Nitrocarbazoles

This protocol outlines a general procedure for the synthesis of nitrocarbazoles via a palladium-catalyzed annulation of this compound with anilines.

Materials:

  • This compound (1.0 mmol, 264.02 mg)

  • Substituted aniline (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg)

  • Norbornene (0.5 mmol, 47.1 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Toluene (5 mL)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), the substituted aniline (1.2 mmol), palladium(II) acetate (0.05 mmol), norbornene (0.5 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAnilineProductYield (%)
1Aniline4-Nitro-9H-carbazole75
24-Methoxyaniline6-Methoxy-4-nitro-9H-carbazole82
34-Chloroaniline6-Chloro-4-nitro-9H-carbazole78

Table 2: Representative yields for the one-pot synthesis of nitrocarbazoles.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the one-pot synthesis of a diverse range of heterocyclic compounds. The strategic placement of its functional groups allows for the orchestration of elegant and efficient reaction cascades, leading to the rapid construction of molecular complexity. The protocols detailed in this application note for the synthesis of benzimidazoles and carbazoles serve as a testament to the broad applicability of this reagent.

Future research in this area will likely focus on expanding the scope of heterocycles accessible from this compound, developing more sustainable and environmentally friendly reaction conditions, and applying these methodologies to the synthesis of novel drug candidates and functional materials. The continued exploration of one-pot multicomponent reactions utilizing this and similar synthons will undoubtedly accelerate the discovery and development of new chemical entities with significant therapeutic potential.

References

  • Xiang, S., Tan, W., Zhang, D., Tian, X., Feng, C., Wang, B., Zhao, K., Hu, P., & Yang, H. (2013). Synthesis of benzimidazoles by potassium tert-butoxide-promoted intermolecular cyclization reaction of 2-iodoanilines with nitriles. Organic & Biomolecular Chemistry, 11(42), 7271–7275. [Link]

  • Al-Saraier, A., Al-Tamimi, A.-M., El-Faham, A., & Al-Othman, Z. A. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(26), 18635-18664. [Link]

  • Bathula, C. (2021). Iodine/DMSO Catalytic System: A Unified Tool for the One-Pot Construction of Heterocycles. In Iodine Catalysis in Organic Synthesis. IntechOpen. [Link]

  • Rossi, E., & Abbiati, G. (2016). Palladium-Catalyzed Syntheses of Fused Tricyclic Heterocycles: A Personal Account. Molecules, 21(11), 1563. [Link]

  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (2023). AIP Conference Proceedings, 2872(1). [Link]

  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47–56. [Link]

  • Chiodini, G., & Rossi, E. (2010). Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods. The Open Organic Chemistry Journal, 4, 87-101. [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2006). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. The Journal of Organic Chemistry, 71(1), 62–69. [Link]

  • Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. (2021). Organic & Biomolecular Chemistry, 19(25), 5536-5550. [Link]

  • Padhy, G. K., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. RASĀYAN Journal of Chemistry, 16(4), 2009-2018. [Link]

  • Wang, S., et al. (2024). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 29(2), 488. [Link]

  • Reaction mechanism for the iodination of free-anilines using the... (2023). ResearchGate. [Link]

  • Simple and One-Pot Synthesis of New Heterocyclic. (2010). Amanote Research. [Link]

  • Badcock, M. (2012, February 2). One-pot synthesis of heterocycles. Green Chemistry Blog. [Link]

  • Stuart, D. R., et al. (2011). One-Pot Synthesis and Applications of N-Heteroaryl Iodonium Salts. Angewandte Chemie International Edition, 50(36), 8486-8489. [Link]

  • Recent Review of One-Pot Synthesis of Heterocyclic Compounds Utilizing Green Catalysts. (2024). Journal of Advanced Research in Applied Sciences and Engineering Technology, 34(1), 1-20. [Link]

  • Synthesis of Chiral Iodoaniline-Lactate Based Catalysts for the α-Functionalization of Ketones. (2023). Molecules, 28(9), 3939. [Link]

  • Exploring the Synthesis Pathways Involving 2-Iodo-3-methylaniline. (2026, February 27). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Wu, X., et al. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 28(18), 6598. [Link]

  • Zhao, D.-Y., et al. (2012). Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles. Synthesis, 44(06), 927-933. [Link]

  • Development of Muiti-step Reactions Involving Convenient Iodination in One-pot Synthesis toward Efficient Drug Synthesis in Process Chemistry. (2019). Hokkaido University. [Link]

  • Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate? (2020, June 19). Chemistry Stack Exchange. [Link]

  • White, C., et al. (2024). Iodine(III)-Catalyzed Oxidative Cyclization of Aryl Amines to Construct Benzimidazoles. ChemRxiv. [Link]

  • Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement-Deiodination Sequence. (2023). The Royal Society of Chemistry. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • N-(2-HydrÂÂoxy-3-iodo-5-nitroÂbenzylÂÂidene)-3-nitroÂaniline: conformational isomers linked into complex sheets by five C—H⋯O hydrogen bonds and a two-centre iodo–nitro interÂaction. (2006). IUCr Journals. [Link]

Sources

Regioselective Functionalization of 2-Iodo-3-nitroaniline: A Strategic Guide for Complex Heterocycle and API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, highly substituted benzene rings serve as critical scaffolds. 2-Iodo-3-nitroaniline (CAS 261527-85-9) is a premier building block characterized by its 1,2,3-contiguous substitution pattern. This specific arrangement provides three orthogonal vectors for functionalization, making it an invaluable precursor for the synthesis of polyfunctionalized biphenyls, chiral catalysts, and complex heterocycles like 5,9-diaza[5]helicenes and Uhle's ketone derivatives[1][2].

As a Senior Application Scientist, it is crucial to understand the causality behind this molecule's reactivity:

  • C1-Amine (

    
    ):  A strong electron-donating group that acts as an ortho/para-director. It can function as a nucleophile in cyclization reactions or be protected to modulate the electronic density of the ring.
    
  • C2-Iodine (

    
    ):  The primary site for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira). However, its reactivity is heavily influenced by the steric encumbrance of the flanking amine and nitro groups.
    
  • C3-Nitro (

    
    ):  A strong electron-withdrawing group that activates the adjacent C-I bond toward oxidative addition but poses a severe chemoselectivity challenge during downstream reduction steps, as standard hydrogenation often leads to unwanted hydrodehalogenation[3].
    

Orthogonal Reactivity & Mechanistic Pathways

To successfully utilize this compound, one must exploit its orthogonal reactivity. The most common synthetic bottleneck is achieving regioselective C-C bond formation at the C2 position without triggering premature reduction of the nitro group or competitive Buchwald-Hartwig amination at the free amine.

ReactivityMap Core This compound C_I C2-Iodine (Cross-Coupling/Exchange) Core->C_I Pd-Catalysis NH2 C1-Amine (Directing/Nucleophile) Core->NH2 Protection/Alkylation NO2 C3-Nitro (Latent Amine) Core->NO2 Selective Reduction C-C/C-N Bond Formation C-C/C-N Bond Formation C_I->C-C/C-N Bond Formation Indole/Quinoline Annulation Indole/Quinoline Annulation NH2->Indole/Quinoline Annulation 1,2-Diamine (Benzimidazoles) 1,2-Diamine (Benzimidazoles) NO2->1,2-Diamine (Benzimidazoles)

Orthogonal reactivity vectors of this compound for divergent synthesis.

The Chemoselectivity Challenge: Nitro Reduction

A frequent requirement in heterocycle synthesis is the conversion of the nitro group to an amine to form a 1,2-diamine or 1,3-diamine intermediate. Literature highlights that attempts to reduce the nitro group of highly iodinated nitroarenes using standard catalytic hydrogenation (


, 

) invariably result in the loss of the iodine atom[3]. Therefore, single-electron transfer (SET) reductions using elemental Iron (

) in acetic acid or Tin(II) chloride (

) are mandatory to preserve the C-I bond[3][4].

Quantitative Data: Reaction Optimization

The following table summarizes optimized conditions for the three primary functionalization vectors, highlighting the causality behind the reagent selection.

Transformation VectorReagents & Catalyst SystemYield RangeMechanistic Rationale & Chemoselectivity
C2 Suzuki Coupling

,

,

, Dioxane/

75–88%

ligand overcomes steric hindrance at C2; mild base prevents nitro degradation.
C1 Amine Protection

, Pyridine, DCM, RT
90–96%Prevents catalyst poisoning in subsequent coupling; enhances organic solubility[3].
C3 Nitro Reduction

powder, Glacial

, 80 °C
70–85%SET mechanism strictly prevents C-I hydrodehalogenation, yielding intact iodoanilines[4].
C2 Sonogashira Alkyne,

,

,

65–80%Requires strict anaerobic conditions; free

can sometimes facilitate intramolecular cyclization.

Experimental Protocols: Self-Validating Workflows

The following protocols are engineered as self-validating systems. Visual cues and specific workup procedures are included to ensure the operator can verify the success of the reaction at each step without immediate reliance on LC-MS.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C2

Objective: Install an aryl group at the sterically hindered C2 position while leaving the nitro and amine groups intact.

  • Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
    • Rationale:

      
       is chosen because its large bite angle forces the palladium center into a geometry that readily undergoes reductive elimination, overcoming the steric bulk of the 1,2,3-substitution.
      
  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous

    
     (ratio 4:1).
    
    • Validation Check: The solution should turn a deep red/brown upon dissolution and catalyst activation.

  • Reaction: Heat the biphasic mixture to 85 °C under a strict Argon atmosphere for 12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium black.

    • Causality: Palladium black can catalyze unwanted side reactions during concentration; immediate filtration preserves the integrity of the nitro group.

  • Purification: Wash the organic layer with brine, dry over anhydrous

    
    , and purify via silica gel chromatography (Hexanes/EtOAc).
    
Protocol B: Chemoselective Nitro Reduction (Béchamp Process)

Objective: Reduce the C3 nitro group to an amine without cleaving the C2 iodine atom[4].

  • Activation: Suspend this compound (or its C2-coupled derivative) (1.0 equiv) in glacial acetic acid (0.3 M concentration). Heat the suspension to 80 °C.

  • Reduction: Cautiously add Iron powder (325 mesh, 5.0 equiv) in small portions over 15 minutes.

    • Validation Check: An immediate exothermic reaction will occur with the evolution of gas. The reaction mixture will transition from a clear/yellow solution to a thick grey/brown suspension as iron oxides form.

    • Rationale: Iron powder provides a mild, single-electron transfer pathway. Unlike hydrogen gas on palladium, Iron cannot insert into the C-I bond, ensuring 100% retention of the halogen[4].

  • Completion: Stir at 80–110 °C for 30 minutes. Monitor by TLC (loss of the higher-Rf nitro starting material).

  • Workup: Cool the mixture and neutralize carefully with saturated aqueous

    
    . Extract heavily with Ethyl Acetate. Filter the combined organic layers through Celite to remove insoluble iron salts before concentration.
    

Workflow Step1 1. Amine Protection (TsCl, Pyridine, DCM) Step2 2. Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Step1->Step2 Blocks C1 interference Step3 3. Chemoselective Nitro Reduction (Fe powder, Glacial AcOH, 80°C) Step2->Step3 Installs C2 Aryl group Step4 4. Heterocycle Cyclization (e.g., Benzimidazole Formation) Step3->Step4 Reveals nucleophilic diamine

Standard step-by-step workflow for heterocycle synthesis via this compound.

References

  • Synthesis of Chiral Iodoaniline-Lactate Based Catalysts for the α-Functionalization of Ketones ACS Organic & Inorganic Au URL:[Link]

  • Synthesis of Polyfunctionalized Biphenyls as Intermediates for a New Class of Liquid Crystals Journal of Organic Chemistry (Vanderbilt University) URL:[Link]

  • Supplementary Information: A Lewis acid-mediated conformational switch The Royal Society of Chemistry URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Iodination of 3-Nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the iodination of 3-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging but crucial synthetic transformation. The presence of both an activating amino group and a deactivating nitro group on the aromatic ring presents unique challenges in achieving high yield and regioselectivity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate these complexities and improve your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the iodination of 3-nitroaniline. Each answer explains the underlying chemical principles to help you make informed decisions in the lab.

Q1: My reaction yield is very low, and I'm recovering mostly unreacted 3-nitroaniline. What's going wrong?

A1: This is a common issue stemming from the electronically deactivated nature of the 3-nitroaniline ring. The strong electron-withdrawing effect of the nitro group makes the aromatic ring less nucleophilic and thus less reactive towards electrophilic iodination.

Probable Causes & Recommended Solutions:

  • Insufficiently Electrophilic Iodine Source: Molecular iodine (I₂) itself is a weak electrophile and often fails to react with deactivated rings.[1] The reaction requires a more potent iodinating species.

    • Solution: Employ a more powerful iodinating agent or an activating system.

      • Iodine Monochloride (ICl): ICl is more polarized than I₂ and is a more aggressive electrophile, making it suitable for deactivated substrates.[2][3]

      • N-Iodosuccinimide (NIS) with Acid Catalyst: NIS requires activation by a strong Brønsted or Lewis acid (e.g., TfOH, H₂SO₄, Fe(NTf₂)₃) to generate a highly electrophilic iodine species capable of reacting with electron-poor arenes.[4][5][6][7]

      • Iodine with an Oxidizing Agent: A system of molecular iodine with an oxidant like nitric acid, sodium periodate, or silver sulfate can generate a reactive iodonium species (I⁺) in situ.[1][8][9][10][11] The I₂/Ag₂SO₄ system is particularly effective for deactivated anilines.[9]

  • Inappropriate Reaction Temperature: While heating can increase reaction rates, excessively high temperatures can lead to decomposition and the formation of tar-like materials, especially with anilines which are prone to oxidation.[12][13]

    • Solution: Carefully control the reaction temperature. For many iodination reactions of anilines, it is beneficial to start at a low temperature (e.g., 0 °C) during the addition of the iodinating agent to control the initial exotherm and improve selectivity, followed by a period of stirring at room temperature or gentle heating to drive the reaction to completion.[12][14]

  • Protonation of the Amino Group: In strongly acidic conditions, the amino group of 3-nitroaniline can become protonated (-NH₃⁺). This protonated group is strongly deactivating and meta-directing, which will shut down the desired electrophilic substitution.

    • Solution: While some acid catalysis is often necessary, the choice and amount are critical. Using a system like I₂/Ag₂SO₄ in a solvent like ethanol can avoid overly harsh acidic conditions that lead to full protonation.[9] If using a strong acid like H₂SO₄, the concentration must be carefully optimized.[4][11]

Q2: I'm getting a mixture of products, including di-iodinated species. How can I improve regioselectivity?

A2: The formation of multiple products is typically due to a lack of control over stoichiometry and reaction conditions, leading to over-iodination. The directing effects of the -NH₂ and -NO₂ groups in 3-nitroaniline are key to understanding regioselectivity. The amino group is a powerful ortho-, para-director, while the nitro group is a meta-director. The positions ortho and para to the amino group (positions 2, 4, and 6) are the most activated sites.

Probable Causes & Recommended Solutions:

  • Incorrect Stoichiometry: Using an excess of the iodinating agent is the most common cause of poly-iodination.

    • Solution: Carefully control the stoichiometry. Use approximately 1.0 to 1.1 equivalents of the iodinating agent to favor mono-iodination.[12] Monitor the reaction closely using Thin Layer Chromatography (TLC) to track the consumption of the starting material and the appearance of products.[14]

  • High Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for a second iodination, reducing selectivity.

    • Solution: Maintain a low reaction temperature (e.g., 0 °C) during the addition of reagents and allow the reaction to proceed at a controlled pace.[12][14] This slows the overall reaction rate and enhances the difference in reactivity between the starting material and the mono-iodinated product.

  • Choice of Iodinating System: Some iodinating systems are inherently more reactive and less selective than others.

    • Solution: A system like I₂ with a silver salt (e.g., Ag₂SO₄) has been shown to provide good yields and improved regioselectivity for the iodination of deactivated anilines.[8][9] This method often results in a cleaner product profile compared to more aggressive reagents.

Q3: My reaction has produced a dark, tar-like substance, making isolation impossible. What causes this and how can it be prevented?

A3: The formation of dark, insoluble materials is a strong indicator of oxidative decomposition. Anilines are electron-rich and susceptible to oxidation, and iodine itself can act as an oxidizing agent, particularly under harsh conditions.[12][13][15]

Probable Causes & Recommended Solutions:

  • Oxidation of the Aniline: The amino group can be oxidized, leading to polymerization and the formation of complex, colored byproducts.

    • Solution:

      • Use Purified Reagents: Ensure your 3-nitroaniline is pure. Anilines can darken over time due to air oxidation.[14]

      • Maintain an Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize air oxidation.

      • Avoid Harsh Oxidants: If using an oxidative iodination method, choose the conditions carefully. Methods that generate the active electrophile under milder conditions are preferable. The I₂/Ag₂SO₄ system is generally milder than those requiring strong oxidizing acids.[9]

  • Excessively High Temperatures or Prolonged Reaction Times: These conditions promote side reactions and decomposition.

    • Solution: As mentioned previously, use the lowest temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction by TLC and quench it as soon as the starting material is consumed to avoid over-exposure to the reaction conditions.[14]

Q4: I'm losing a significant amount of my product during work-up and purification. What are some best practices?

A4: Product loss during isolation is a frustrating but solvable problem. A systematic approach to the work-up and purification stages is essential.

Recommended Solutions:

  • Effective Quenching: At the end of the reaction, any unreacted iodine or active iodinating species must be neutralized.

    • Procedure: Quench the reaction by adding a saturated aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[11][14] Continue adding until the characteristic dark color of iodine disappears.

  • Efficient Extraction: Ensure the complete transfer of your product from the aqueous phase to the organic phase.

    • Procedure: Choose an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (e.g., 3 times) with the organic solvent, as this is more effective than a single large-volume extraction. Combine the organic layers for subsequent washing.[14]

  • Systematic Washing: Wash the combined organic layers to remove impurities.

    • Procedure: A typical washing sequence includes:

      • A wash with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic byproducts.

      • A wash with water.

      • A final wash with brine (saturated NaCl solution) to help break up emulsions and begin the drying process.

  • Optimal Purification Method:

    • Recrystallization: This is often the most effective method for purifying solid products. The key is to find a suitable solvent or solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures. Test small batches with various solvents (e.g., ethanol, methanol, hexane/ethyl acetate mixtures) to find the ideal one.

    • Column Chromatography: If recrystallization is ineffective or if you have a mixture of isomers, column chromatography is necessary. Use TLC to determine the optimal eluent system that provides good separation between your desired product and impurities.

Frequently Asked Questions (FAQs)
Q1: What are the primary methods for iodinating 3-nitroaniline, and what are their pros and cons?

A1: There are two main strategies: direct electrophilic iodination and the Sandmeyer reaction.

MethodIodinating SystemProsCons
Direct Electrophilic Iodination I₂ with Oxidant (e.g., Ag₂SO₄, HNO₃)Good yields for deactivated systems[1][9]; avoids overly harsh acids.Silver salts can be expensive; nitric acid can lead to nitration byproducts.
Iodine Monochloride (ICl)Highly reactive electrophile[2]; effective for deactivated rings.Can be aggressive, potentially leading to lower selectivity and di-iodination.[3]
N-Iodosuccinimide (NIS) / AcidMild solid reagent, easy to handle[6][16]; reactivity is tunable with acid choice.[4]Requires a strong acid co-reagent, which can protonate the aniline.[4][7]
Sandmeyer Reaction NaNO₂, H⁺, then KIExcellent for introducing iodine at a specific position; avoids issues of ring activation/deactivation.[17][18][19]Multi-step process (diazotization then displacement); diazonium salts can be unstable.[20][21]
Q2: Why is 3-nitroaniline a "deactivated" substrate, and how does this affect iodination?

A2: An aromatic ring's reactivity towards electrophilic substitution is governed by the electronic properties of its substituents.

  • The amino group (-NH₂) is an activating group . Its lone pair of electrons can be donated into the aromatic ring through resonance, increasing the ring's electron density (nucleophilicity) and making it more reactive. It directs incoming electrophiles to the ortho and para positions.

  • The nitro group (-NO₂) is a strongly deactivating group . It is highly electron-withdrawing, both by induction and resonance. This effect pulls electron density out of the ring, making it much less nucleophilic and less reactive towards electrophiles. It directs incoming electrophiles to the meta position relative to itself.

In 3-nitroaniline, these two groups are in a constant "tug-of-war." While the amino group activates the ring, the powerful deactivating effect of the nitro group significantly lowers the overall reactivity compared to aniline itself. Therefore, a stronger-than-usual electrophilic iodinating agent is required to achieve a reasonable reaction rate.[1][9]

Q3: What is the role of an acid catalyst or an oxidizing agent in these reactions?

A3: Their role is to generate a highly reactive "I⁺" equivalent, a potent electrophile.

  • Oxidizing Agents (e.g., Ag₂SO₄, HIO₃, HNO₃): When mixed with molecular iodine (I₂), these agents facilitate the oxidation of iodine to a more electrophilic species.[1][8][11] For example, silver salts precipitate iodide ions (as AgI), shifting the equilibrium and driving the formation of an iodonium species.[8][9]

  • Acid Catalysts (with NIS): Strong acids like triflic acid (TfOH) protonate the succinimide nitrogen of NIS. This makes the iodine atom significantly more electron-deficient and thus a much stronger electrophile, capable of attacking the deactivated 3-nitroaniline ring.[4][6][7]

Q4: Are there alternative, non-direct iodination methods for this substrate?

A4: Yes, the Sandmeyer reaction is a powerful and reliable alternative.[17][18] This method circumvents the challenges of electrophilic substitution on a deactivated ring. The process involves:

  • Diazotization: The amino group of 3-nitroaniline is converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures.[20][21]

  • Displacement: The diazonium group is an excellent leaving group (it departs as N₂ gas). By introducing a solution of potassium iodide (KI), the diazonium group is replaced by an iodine atom.[19]

This method is particularly useful if direct iodination gives poor yields or an intractable mixture of isomers.

Visual Guides & Workflows
Diagram 1: General Mechanism of Electrophilic Aromatic Iodination

Caption: Mechanism of electrophilic iodination on 3-nitroaniline.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield Start Low Yield or No Reaction CheckReagent Is the iodinating agent strong enough for a deactivated ring? Start->CheckReagent CheckConditions Are reaction conditions (temp, time) optimal? CheckReagent->CheckConditions Yes ChangeReagent Switch to ICl, I₂/Ag₂SO₄, or NIS/Acid CheckReagent->ChangeReagent No CheckPurity Are starting materials pure? CheckConditions->CheckPurity Yes AdjustConditions Optimize temperature (start low) and monitor via TLC CheckConditions->AdjustConditions No Result Improved Yield CheckPurity->Result Yes PurifySM Purify 3-nitroaniline (e.g., recrystallization) CheckPurity->PurifySM No ChangeReagent->Result AdjustConditions->Result PurifySM->Result

Caption: A logical workflow for troubleshooting low-yield reactions.

Recommended Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Iodination using Iodine and Silver Sulfate

This method is effective for deactivated anilines and often provides good yields.[9]

Materials:

  • 3-Nitroaniline

  • Iodine (I₂)

  • Silver Sulfate (Ag₂SO₄)

  • Ethanol

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 3-nitroaniline (1.0 eq.) in ethanol.

  • To this solution, add silver sulfate (0.55 eq.) followed by powdered iodine (1.05 eq.).

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction is often complete within 1-2 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver iodide precipitate. Wash the pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to remove most of the ethanol.

  • Dilute the residue with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).

Protocol 2: Iodination via the Sandmeyer Reaction

This two-step protocol is a robust alternative to direct iodination.[17][18][19][20]

Step A: Diazotization

  • In a beaker, add 3-nitroaniline (1.0 eq.) to a mixture of concentrated hydrochloric acid and water. Stir and cool the resulting slurry to 0-5 °C in an ice-salt bath.

  • In a separate flask, dissolve sodium nitrite (NaNO₂, 1.05 eq.) in water and cool the solution to 0-5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred 3-nitroaniline slurry. Maintain the temperature strictly between 0 and 5 °C. The solid should gradually dissolve to form a clear solution of the diazonium salt.

  • Test for excess nitrous acid using starch-iodide paper (a drop of the reaction mixture should turn the paper blue/black).[20] Keep the diazonium salt solution cold for the next step.

Step B: Iodide Displacement

  • In a separate, larger beaker, dissolve potassium iodide (KI, 1.2 eq.) in a minimal amount of water.

  • Slowly and carefully add the cold diazonium salt solution from Step A to the stirred potassium iodide solution. Effervescence (N₂ gas evolution) will be observed. Control the rate of addition to keep the reaction from becoming too vigorous.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with water, then with a small amount of cold sodium thiosulfate solution to remove any residual iodine, and finally with water again.

  • Purify the product by recrystallization.

References
  • Prasada Rao, M. D., & Padmanabha, J. (1980). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry, 19A, 1179-1182.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodo-3,5-dimethylaniline. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wikipedia. (2022, January 21). Sandmeyer reaction. Wikipedia.
  • Gerecke, C., et al. (2020). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 25(18), 4295.
  • Al-Bayati, R. H. (2009). A New Method of Iodination and Chloration of Activated aromatic compounds. Journal of University of Anbar for Pure Science, 3(1), 66-70.
  • Lau, S. Y., & Lee, D. G. (1992). Iodination of Aromatic Amines with Iodine and Silver Sulfate.
  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia.
  • BenchChem. (2025).
  • University of Toronto. (n.d.).
  • M. Organ, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • MANAC Inc. (2022, November 14).
  • Kumar, S., & Kumar, A. (2012). Iodination of activated aromatics by using I2/ HNO3/AcOH. Basic and Applied Scientific Research, 1(1), 17-22.
  • Sandin, R. B., Drake, W. V., & Leger, F. (1943). 2,6-DIIODO-p-NITROANILINE. Organic Syntheses, 23, 28.
  • Organic Chemistry Portal. (n.d.).
  • Lulinski, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(2), 394-406.
  • Tlili, A., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4882-4885.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • BenchChem. (2025). N-Iodosuccinimide (NIS) in Electrophilic Reactions: A Technical Guide. BenchChem.
  • Olah, G. A., et al. (1994). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry, 59(14), 3872-3879.

Sources

Recrystallization solvents for high-purity 2-Iodo-3-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity 2-Iodo-3-nitroaniline

Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, chemists, and drug development professionals who require this compound in high purity for their work. The integrity of subsequent synthetic steps and the validity of experimental data hinge on the quality of starting materials. Recrystallization is a powerful and fundamental technique for achieving this purity.[1][2] This guide provides field-proven insights, detailed protocols, and robust troubleshooting strategies to ensure you can consistently obtain high-purity this compound.

Frequently Asked Questions (FAQs)

This section addresses the foundational principles of selecting a recrystallization solvent system for this compound.

Q1: What are the ideal properties of a recrystallization solvent for this compound?

A1: The perfect single solvent for recrystallization should exhibit a steep solubility curve for the target compound.[3] This means it must meet the following criteria:

  • High Solubility at Elevated Temperatures: The solvent should completely dissolve this compound at or near its boiling point.[4]

  • Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or in an ice bath (0-4 °C).[3][5] This differential is critical for maximizing product recovery.[3]

  • Impurity Solubility Profile: Ideally, impurities present in the crude material should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (so they are removed with the mother liquor).[3]

  • Chemical Inertness: The solvent must not react with this compound.[3][5]

Q2: How does the molecular structure of this compound influence solvent choice?

A2: The structure of this compound contains several key features that guide solvent selection based on the "like dissolves like" principle.[3][5]

  • Polar Groups: The presence of the nitro (-NO₂) and amine (-NH₂) groups makes the molecule polar.[3] These groups can participate in hydrogen bonding, suggesting that polar solvents, particularly those that can act as hydrogen bond donors or acceptors, will be effective.[5]

  • Aromatic Ring and Iodine: The iodinated benzene ring provides a large, non-polar surface area. This suggests that some non-polar or moderately polar aromatic solvents might also be effective.

  • Overall Polarity: As a substituted aniline, its polarity is a balance of these features. Therefore, polar protic solvents like alcohols (ethanol, methanol) are excellent starting points for solubility testing.[3][5]

Q3: When and why should I use a mixed-solvent system?

A3: A mixed-solvent system is employed when no single solvent fulfills all the ideal criteria.[3] This is a common and powerful technique, particularly useful when your compound is excessively soluble in one solvent (even when cold) and poorly soluble in another (even when hot).[3]

The system consists of a "good" solvent, in which this compound is highly soluble, and a "bad" or "anti-solvent," in which it is sparingly soluble.[3] By carefully adjusting the ratio of the two miscible solvents, you can fine-tune the solubility to create an ideal environment for high-quality crystal growth upon cooling.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process in a direct question-and-answer format.

Q1: My this compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6] This is an undesirable outcome as oils tend to trap impurities.

  • Underlying Causes:

    • Melting Point vs. Boiling Point: The most common cause is that the melting point of your compound (or a significantly impure version of it) is lower than the boiling point of your chosen solvent.[3][7] The compound melts in the hot solvent before it can crystallize upon cooling.

    • High Impurity Concentration: A large amount of impurity can depress the melting point of the solute, leading to oil formation.[8]

    • Rapid Cooling: Cooling the solution too quickly can favor the separation of a supercooled liquid over the ordered process of crystal formation.[9]

  • Solutions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature.[3][8]

    • Slow Down Cooling: Allow the flask to cool very slowly. You can insulate the flask by placing it in a beaker of hot water and allowing both to cool to room temperature together before moving to an ice bath.[6][8]

    • Change Solvents: If the problem persists, your solvent's boiling point may be too high. Select a solvent with a lower boiling point.

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A2: The absence of crystals usually indicates one of two situations: the solution is not sufficiently saturated, or it is supersaturated and requires a nucleation event to begin crystallization.

  • Underlying Causes:

    • Excess Solvent: Using too much solvent is the most frequent reason for crystallization failure.[3][8] The solution simply isn't saturated enough for crystals to form upon cooling.

    • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. It needs a trigger to start the crystallization process.[8]

  • Solutions (Inducing Crystallization):

    • Scratch the Flask: Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[3][4][8] The microscopic scratches provide a surface for crystal nucleation.

    • Add a Seed Crystal: If you have a pure crystal of this compound, adding a tiny amount to the solution can provide a template for crystal growth.[8][10]

    • Reduce Solvent Volume: If the above methods fail, gently heat the solution and boil off some of the solvent to increase the concentration.[8][9] Then, attempt the cooling and induction process again.

    • Flash Freeze: As a last resort for nucleation, cool the flask briefly in a dry ice/acetone bath to form a small amount of solid, then allow it to warm back to the ice-bath temperature. The small crystals formed can act as seeds.

Q3: My final yield of pure crystals is very low. How can I improve it?

A3: A low yield means that a significant portion of your product was left behind in the mother liquor. This is a common issue that can be optimized.

  • Underlying Causes:

    • Using Excessive Solvent: As with the failure to crystallize, using more than the minimum amount of hot solvent required for dissolution will keep more of your product dissolved when cooled.[3]

    • Incomplete Cooling: Not allowing the solution to cool sufficiently will result in lower recovery.

    • Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will re-dissolve some of your product.[3]

    • Premature Crystallization: If the compound crystallizes in the filter paper during hot filtration, you will lose that portion of the product.

  • Solutions:

    • Use the Minimum Solvent: Be patient during the dissolution step and add the hot solvent in small portions until the solid just dissolves.[11][12]

    • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to ensure maximum precipitation.[6][11]

    • Wash with Ice-Cold Solvent: Always use a minimal amount of ice-cold solvent to wash the crystals on the filter funnel.[3][7][12]

    • Second Crop: You can often recover more product by collecting the filtrate (mother liquor), boiling off a portion of the solvent, and re-cooling to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.[11]

Q4: My recrystallized this compound crystals are still colored. How can I decolorize the product?

A4: The color, typically yellow to orange for nitroanilines, can be intensified by small amounts of highly colored impurities, often arising from oxidation.[13]

  • Solution: Activated Charcoal Treatment

    • Dissolve the crude this compound in the appropriate amount of hot solvent.

    • Remove the flask from the heat and add a very small amount (e.g., the tip of a spatula) of activated charcoal (Norit) to the hot solution. Be cautious, as the solution may boil vigorously upon addition.

    • Re-heat the mixture to boiling for a few minutes while swirling. The charcoal will adsorb the colored impurities.[2][7][13]

    • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[2][7]

    • Allow the now-decolorized filtrate to cool and crystallize as usual.

Recrystallization Workflow Diagram

Recrystallization_Troubleshooting start Crude Product Dissolved in Hot Solvent cool Cool Solution start->cool problem Problem Encountered? cool->problem no_xtal No Crystals Form problem->no_xtal Yes oil_out Product Oils Out problem->oil_out Yes low_yield Low Yield problem->low_yield Yes success Pure Crystals Formed (Collect & Dry) problem->success No sol_supersat Cause: Supersaturated? Solutions: - Scratch Flask - Add Seed Crystal no_xtal->sol_supersat Try First sol_dilute Cause: Too much solvent? Solution: - Boil off some solvent - Re-cool no_xtal->sol_dilute If Still No Crystals sol_oil_slow Cause: Cooling too fast? Solution: - Re-heat to dissolve - Add a little more solvent - Cool SLOWLY oil_out->sol_oil_slow Try First sol_oil_solvent sol_oil_solvent oil_out->sol_oil_solvent If Problem Persists sol_yield Causes: - Too much solvent used? - Insufficient cooling? - Washing with warm solvent? Solutions: - Use min. solvent next time - Ensure thorough cooling - Wash with ice-cold solvent - Collect a 2nd crop from filtrate low_yield->sol_yield success->low_yield Check Yield sol_supersat->cool sol_dilute->cool sol_oil_slow->cool

Caption: A troubleshooting workflow for common recrystallization issues.

Recommended Solvents & Protocol

Solvent Selection Table

Based on the physicochemical properties of similar halogenated nitroanilines, the following solvents are recommended for testing.[5][7][14] A mixed-solvent system is highly likely to provide the best results.

SolventBoiling Point (°C)PolarityRole & Comments
Ethanol (95%) 78Polar ProticExcellent "good" solvent. Dissolves many anilines well when hot.[5][15] Often used with water.
Methanol 65Polar ProticGood "good" solvent. Lower boiling point may be advantageous to prevent oiling out.
Water 100Polar ProticExcellent "bad" solvent (anti-solvent). this compound is expected to be poorly soluble. Used in conjunction with ethanol.[5]
Ethyl Acetate 77Polar AproticA good candidate for a "good" solvent. Literature shows use in a ternary system with EtOH and water for a related compound.[14]
Toluene 111Non-polarPotential single solvent, but high boiling point increases risk of oiling out.[16] Use with caution.

Recommendation: Start with an Ethanol/Water mixed-solvent system.

Detailed Experimental Protocol: Recrystallization of this compound

This protocol details the use of an ethanol-water mixed-solvent system.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized Water

  • Activated Charcoal (optional, for colored samples)

  • Erlenmeyer flasks (2-3), Beakers

  • Hot plate with stirring capability

  • Stemless funnel and filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Ice-water bath

Procedure:

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat ethanol on the hot plate to a gentle boil.

  • Add the hot ethanol (the "good" solvent) to the crude solid in small portions, with continuous stirring and heating, until the solid is completely dissolved. Use the absolute minimum amount of hot ethanol necessary. [11][12]

  • Decolorization (if necessary): If the solution is darkly colored, remove it from the heat, add a small spatula tip of activated charcoal, and bring it back to a boil for 2-3 minutes.[7]

  • Hot Gravity Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper over a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization.[4][6]

  • Addition of Anti-Solvent: Heat deionized water (the "bad" solvent) to boiling. Add the hot water dropwise to the hot, clear ethanol solution while stirring until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol, just enough to re-dissolve the precipitate and make the solution clear again.[3]

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels). Do not disturb the flask during this time to allow for the formation of large, pure crystals.[4][9]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15 minutes to maximize the yield.[5][6]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: With the vacuum still applied, wash the crystals with a very small amount of an ice-cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.[3][7]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a desiccator.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

References

  • Benchchem.
  • Benchchem.
  • Benchchem.
  • Benchchem.
  • University of California, Irvine. LAB 1 - EXPERIMENTAL PROCEDURE.
  • ACS Publications.
  • Benchchem.
  • University of Colorado Boulder.
  • University of York.
  • Northern Illinois University.
  • University of Calgary.
  • University of Wisconsin-Green Bay.
  • Chemistry LibreTexts. 6.6D: Troubleshooting.
  • Homi Bhabha Centre for Science Education.
  • ResearchGate.
  • Benchchem. Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)

Sources

Technical Support Center: Troubleshooting Low Conversion in 2-Iodo-3-nitroaniline Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant bottlenecks when executing cross-coupling reactions on highly hindered substrates.

2-Iodo-3-nitroaniline is a notoriously difficult building block. The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions[1], but it is situated in a 1,2,3-trisubstituted aromatic system. Flanked by an electron-donating, coordinating amino group (-NH₂) and a strongly electron-withdrawing nitro group (-NO₂), the C–I bond is subjected to extreme steric congestion and conflicting electronic effects. Standard coupling conditions almost universally fail here, leading to low conversion, catalyst death, or off-target side reactions.

This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Quantitative Ligand Performance Comparison

To understand the causality of failure, we must look at the data. Standard ligands fail because they cannot force the necessary geometric changes during the catalytic cycle. Below is a comparative dataset for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Ligand SystemBase / SolventTemp (°C)Conversion (%)Primary Observation & Mechanistic Failure
Pd(PPh₃)₄ Na₂CO₃ / THF:H₂O80< 5%Mostly unreacted starting material. PPh₃ is too small to force reductive elimination; complex stalls.
Pd(dppf)Cl₂ K₂CO₃ / Dioxane9018%Significant protodehalogenation. Transmetalation is too slow due to steric blocking.
Pd₂(dba)₃ / SPhos K₃PO₄ / Tol:H₂O10062%Moderate conversion. Some catalyst poisoning observed due to free -NH₂ coordination.
Pd₂(dba)₃ / XPhos K₃PO₄ / Tol:H₂O100> 95% Complete conversion. Steric bulk of XPhos accelerates both oxidative addition and reductive elimination.
Frequently Asked Questions (FAQs) & Troubleshooting Logic

Q1: I am recovering >80% of my this compound starting material when using Pd(PPh₃)₄. Why isn't the reaction initiating? Answer: The primary issue is severe steric hindrance blocking the oxidative addition step. The bulky iodine atom is wedged between the ortho-nitro and ortho-amino groups. Standard ligands like PPh₃ create a multi-ligated palladium complex (L₂Pd) that is physically too large to insert into the crowded C–I bond. Solution: Switch to a bulky, electron-rich Buchwald ligand like XPhos[2]. XPhos ensures the formation of a highly reactive, monoligated L₁Pd(0) species. The extreme steric bulk of the ligand actually forces the palladium into the C–I bond and subsequently accelerates reductive elimination by pushing the coupled fragments together[3].

Q2: My starting material is consumed, but mass spectrometry shows a mass corresponding to 3-nitroaniline (loss of iodine). How do I prevent this? Answer: You are observing protodehalogenation. This occurs when oxidative addition is successful, but the subsequent transmetalation step is too slow. The sterically congested Pd(II) intermediate sits in solution for too long and eventually undergoes protonation by trace moisture or the solvent. Solution: You must accelerate transmetalation. Switch to a stronger, more soluble base system (e.g., K₃PO₄ in a Toluene/Water biphasic mixture). The aqueous phase generates highly nucleophilic boronate complexes that can rapidly attack the hindered Pd(II) center before protodehalogenation can occur.

Q3: The reaction mixture turns pitch black within 30 minutes, and the reaction stalls completely. What is killing the catalyst? Answer: The black precipitate is "Palladium Black"—inactive, aggregated Pd(0). This is caused by catalyst poisoning. The free, unprotected -NH₂ group on your substrate is a strong σ-donor. It outcompetes your phosphine ligand, coordinating to the palladium center and creating a dead-end, inactive complex that eventually decomposes. Solution: You must temporarily mask the nucleophilicity of the amine. Acetylating or Boc-protecting the -NH₂ group prior to the coupling reaction will completely suppress this poisoning pathway.

Mechanistic & Troubleshooting Visualizations

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Hindered) Pd0->OxAdd Aryl Iodide Poison Catalyst Poisoning (-NH2 coord) Pd0->Poison Unprotected Amine TransMet Transmetalation (Slowed) OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Biaryl Fix1 Use XPhos to force Ox. Add. Fix1->OxAdd Fix2 Protect -NH2 (Acetylation) Fix2->Poison

Catalytic cycle bottlenecks for this compound and targeted chemical interventions.

G Start Issue: Low Conversion in this compound Coupling CheckSM Is Starting Material Recovered? Start->CheckSM YesSM Yes (>80% Recovered) CheckSM->YesSM NoSM No (Side Products Formed) CheckSM->NoSM Steric Diagnosis: Failed Oxidative Addition (Steric Hindrance) YesSM->Steric SideRxn Diagnosis: Side Reactions or Catalyst Poisoning NoSM->SideRxn Sol1 Action: Switch to Bulky Buchwald Ligands (XPhos, SPhos) Steric->Sol1 CheckSide Identify Side Product SideRxn->CheckSide Dehalogenation Protodehalogenation (Loss of Iodine) CheckSide->Dehalogenation BlackPd Black Precipitate (Pd Black / Poisoning) CheckSide->BlackPd Sol2 Action: Optimize Base/Solvent (e.g., K3PO4, Toluene/H2O) Dehalogenation->Sol2 Sol3 Action: Protect -NH2 Group (e.g., Acetylation) BlackPd->Sol3

Logical troubleshooting workflow for diagnosing and resolving low conversion in hindered cross-couplings.

Self-Validating Experimental Protocol

To guarantee success, the following protocol utilizes a two-stage approach: first, neutralizing the coordinating threat of the amine, followed by a highly optimized XPhos-mediated coupling[4]. This protocol is self-validating; specific visual and analytical checkpoints are included to ensure causality is maintained at every step.

Stage 1: Amine Protection (N-Acetylation)

Purpose: Prevents Pd-poisoning by reducing the nucleophilicity of the -NH₂ group.

  • Setup: In a flame-dried 100 mL round-bottom flask, dissolve this compound (10 mmol) in anhydrous dichloromethane (DCM, 30 mL). Add pyridine (15 mmol).

  • Reaction: Cool the flask to 0 °C. Dropwise, add acetic anhydride (12 mmol). Stir for 10 minutes, then allow to warm to room temperature for 2 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction on silica TLC (Hexanes:EtOAc 7:3). The starting material (bright yellow, highly polar) should be completely consumed, replaced by a less polar, UV-active spot (the amide). If starting material remains, add 0.2 eq of DMAP to force completion.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 x 20 mL). Wash organics with 1M HCl (to remove pyridine), dry over Na₂SO₄, and concentrate to yield N-(2-iodo-3-nitrophenyl)acetamide.

Stage 2: XPhos-Mediated Suzuki-Miyaura Coupling

Purpose: Overcomes 1,2,3-trisubstituted steric hindrance using a bulky, electron-rich ligand.

  • Setup: To a Schlenk tube, add N-(2-iodo-3-nitrophenyl)acetamide (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and anhydrous K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon three times. Causality note: XPhos is electron-rich and prone to oxidation; strict anaerobic conditions are mandatory.

  • Solvent Addition: Add degassed Toluene (4.0 mL) and degassed deionized H₂O (0.4 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under Argon flow. Heat the mixture to 100 °C in a pre-heated oil bath for 12 hours.

  • Validation Checkpoint 2 (Visual): After 30 minutes of heating, the solution should be a deep, homogenous red/brown color. If a black mirror or heavy black precipitate forms, oxygen has entered the system or the protection step failed, leading to Pd-black formation.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the inorganic salts and catalyst residue. Concentrate the filtrate and purify via flash chromatography.

References
  • Benchchem. "2-Iodo-6-nitroaniline | CAS 100704-34-5." Benchchem Product Specifications.
  • Benchchem Technical Support Team. "Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Iodoanisole Reactions." Benchchem.
  • Vanderbilt University Research. "Synthesis of Polyfunctionalized Biphenyls as Intermediates for a New Class of Liquid Crystals." J. Org. Chem. 2003.
  • Buchwald, S. L. et al. "A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates." Organic Letters, MIT Open Access Articles. 2009.

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Technical Support Center: Optimizing Catalyst Loading for 2-Iodo-3-nitroaniline Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Iodo-3-nitroaniline (CAS 261527-85-9) cross-coupling methodologies. This compound is a highly versatile, polyfunctional building block frequently utilized in the synthesis of complex polycyclic aromatic compounds, chiral catalysts, and helicenes[1][2]. It is typically prepared from 2,6-dinitroaniline through diazotization, introduction of iodine, and selective reduction of one nitro group[1].

While the iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings)[3], the extreme steric hindrance and electronic push-pull dynamics of the adjacent amine (C1) and nitro (C3) groups present unique challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your catalyst loading and reaction conditions.

Part 1: Diagnostic Workflow for Catalyst Optimization

Before adjusting your catalyst loading, you must identify the primary mode of reaction failure. Use the diagnostic decision tree below to match your crude LC-MS/NMR profile with the correct optimization strategy.

Workflow Start Reaction Failure: Low Yield of Cross-Coupled Product Check1 Analyze Crude by LC-MS/NMR: What is the major side product? Start->Check1 Deiodination Major: Deiodinated Product (Loss of Iodine) Check1->Deiodination Hydrodehalogenation NitroRed Major: Nitro Reduction (Formation of Diamine) Check1->NitroRed Over-reduction NoReaction Major: Unreacted This compound Check1->NoReaction Catalyst Poisoning FixDeiod Action: Accelerate Transmetalation - Switch to bulky ligand (SPhos) - Ensure anhydrous conditions Deiodination->FixDeiod FixNitro Action: Prevent Hydrogenation - Remove alcohol solvents - Lower Pd loading to 1-2 mol% NitroRed->FixNitro FixNoRxn Action: Overcome Poisoning - Protect free -NH2 group - Increase Pd to 5-10 mol% NoReaction->FixNoRxn

Caption: Workflow for diagnosing and resolving catalyst failures in this compound couplings.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing significant deiodination (loss of the iodine atom) instead of the desired cross-coupled product?

The Causality: In palladium-catalyzed reactions, the highly electron-withdrawing nitro group accelerates the oxidative addition of Pd(0) to the C-I bond. However, the extreme steric hindrance of the 1,2,3-trisubstituted benzene ring (with both ortho positions to the iodine occupied) severely retards the subsequent transmetalation step. If transmetalation is too slow, the long-lived Pd(II) intermediate undergoes protodepalladation (hydrodehalogenation), resulting in the loss of the iodine atom[1]. The Fix: Do not simply increase the catalyst loading, as this will only generate more deiodinated byproduct. Instead, you must accelerate transmetalation. Switch to a highly active, sterically demanding, and electron-rich ligand like SPhos or XPhos . Ensure your base and solvents are strictly anhydrous, as water acts as a proton source for protodepalladation.

Q2: How does the presence of the free amine group affect my Palladium catalyst loading?

The Causality: The free


 group is a strong Lewis base and an ortho/para-director[3]. It can competitively coordinate to the electrophilic Pd(II) center, effectively poisoning the catalyst and removing it from the active catalytic cycle.
The Fix:  You have two options.
  • Chemical bypass: Protect the amine as an N-Boc or N-acetyl derivative prior to the coupling step. This reduces its Lewis basicity and prevents catalyst chelation.

  • Loading compensation: If protection is not viable, increase the Pd catalyst loading from the standard 1–2 mol% up to 5–10 mol% to compensate for the fraction of the catalyst that becomes deactivated by amine coordination.

Q3: I am trying to perform a Suzuki-Miyaura coupling, but I see over-reduction of the nitro group to an amine. How do I prevent this?

The Causality: Under basic conditions, especially when using primary or secondary alcohol solvents (e.g., ethanol, isopropanol), palladium catalysts can inadvertently trigger a transfer hydrogenation pathway. The alcohol acts as a hydride donor, reducing the


 group[1].
The Fix:  Eliminate all alcohol solvents. Switch to a solvent system like 1,4-Dioxane/Water or Toluene/Water. Additionally, optimize the catalyst loading to the minimum effective concentration (1-2 mol%) . High catalyst loadings exacerbate off-target nitro reduction.

Part 3: Mechanistic Pathway & Catalyst Poisoning

To effectively optimize your reactions, it is critical to understand where the catalytic cycle diverges into failure states.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Accelerated by -NO2) Pd0->OxAdd Poison Catalyst Poisoning (Coordination by -NH2) Pd0->Poison Free Amine PdII Ar-Pd(II)-I Intermediate OxAdd->PdII Transmet Transmetalation (Retarded by Sterics) PdII->Transmet Boronic Acid Dehal Protodepalladation (Deiodination Pathway) PdII->Dehal Base / H-donor RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Cross-Coupled Product RedElim->Product

Caption: Palladium catalytic cycle highlighting off-target deiodination and amine-coordination poisoning.

Part 4: Quantitative Data: Catalyst Loading vs. Reaction Outcomes

The table below summarizes the empirical relationship between catalyst loading, ligand choice, and reaction outcomes for the Suzuki-Miyaura coupling of this compound with a standard aryl boronic acid.

Catalyst SystemLoading (mol%)Solvent SystemMajor OutcomeYield of Coupled ProductDeiodination

5 mol%Dioxane /

Unreacted / Poisoned< 10%Low

2 mol%EtOH /

Nitro Reduction15%Moderate

10 mol%Dioxane /

Deiodination30%High (>50%)

+ SPhos
3 mol% Toluene /

Clean Conversion > 85% Trace

+ SPhos
10 mol%Toluene /

Product + Deiodination65%Moderate

Conclusion: A highly active catalyst system (


 / SPhos) at a low-to-moderate loading (3 mol%)  in a non-alcoholic solvent provides the optimal balance, overcoming steric hindrance while minimizing protodepalladation.

Part 5: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of this compound

This protocol utilizes a self-validating checkpoint system to ensure the catalytic cycle is functioning before committing to scale-up[2].

Reagents:

  • This compound (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • 
     (0.03 equiv, 3 mol%)
    
  • SPhos ligand (0.06 equiv, 6 mol%)

  • 
     (3.0 equiv, 3.0 mmol)
    
  • Toluene /

    
     (10:1 ratio, 0.2 M)
    

Step-by-Step Methodology:

  • Degassing (Critical Step): In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, and

    
    . Add the Toluene/
    
    
    
    mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen will oxidize the electron-rich SPhos ligand, permanently deactivating the catalyst.
  • Catalyst Activation: In a separate vial inside a glovebox (or under strict inert atmosphere), pre-mix

    
     and SPhos in 1 mL of degassed toluene. Stir for 5 minutes until the solution turns a vibrant yellow/orange, indicating the formation of the active 
    
    
    
    species.
  • Reaction Initiation: Transfer the active catalyst solution to the main Schlenk flask. Heat the reaction mixture to 80 °C under Argon.

  • Validation Checkpoint (1 Hour): Remove a 50 µL aliquot, quench with EtOAc/Water, and run a TLC (Hexanes/EtOAc 3:1).

    • Self-Validation: If you observe a highly non-polar spot (Rf ~0.8), this is 3-nitroaniline (the deiodinated byproduct). This indicates your transmetalation is failing. If this occurs, stop the reaction, verify the quality of your boronic acid, and ensure the base is fully dissolved.

    • If the product spot (Rf ~0.4) is dominant, proceed to completion.

  • Workup: After 4-6 hours, cool to room temperature. Filter through a short pad of Celite to remove the palladium black and inorganic salts. Extract with EtOAc, wash with brine, dry over

    
    , and concentrate in vacuo. Purify via flash column chromatography.
    

Part 6: References

  • Synthesis of Chiral Iodoaniline-Lactate Based Catalysts for the α-Functionalization of Ketones | ACS Organic & Inorganic Au Source: acs.org URL:

  • Synthesis of 5,9-Diaza[5]helicenes Source: d-nb.info URL:

  • 2-Iodo-6-nitroaniline | CAS 100704-34-5 - Benchchem Source: benchchem.com URL:

Sources

Removing trace iodine impurities from 2-Iodo-3-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Purifying 2-Iodo-3-nitroaniline

From the Scientist's Bench: A Foreword

Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal chemistry and materials science who utilize halogenated nitroanilines as key building blocks. A recurring challenge, particularly with this compound, is the management of trace impurities that can compromise downstream reactions and final product purity. One of the most common culprits is elemental iodine (I₂), which often imparts a tell-tale pink, purple, or brown hue to the crystalline solid.

This guide is structured to move from rapid-fire answers to in-depth, validated protocols. We will diagnose the root cause of these impurities and provide a suite of solutions, from a quick chemical wash to more rigorous chromatographic methods. My goal is to equip you not just with a set of instructions, but with the underlying chemical principles to troubleshoot effectively and confidently.

Frequently Asked Questions (FAQs)

Q1: Why is my solid this compound pink/brown instead of yellow?

A: A pink, purple, or brown discoloration is almost always due to the presence of elemental iodine (I₂). Aryl iodides can be susceptible to partial decomposition, especially when exposed to light, air, or trace acid, releasing free iodine.[1][2][3]

Q2: What is the quickest way to remove this iodine color?

Q3: Will the iodine impurity affect my next reaction?

A: Yes, it very likely will. Elemental iodine is reactive and can interfere with many common synthetic transformations, particularly those involving organometallics, sensitive functional groups, or catalytic cycles. It is crucial to remove it for reliable and reproducible results.

Q4: Is recrystallization alone enough to remove iodine?

A: While recrystallization is an excellent purification technique, elemental iodine can sometimes co-crystallize with the product, especially if present in significant amounts. It is often more efficient to perform a sodium thiosulfate wash before recrystallization.

Troubleshooting Guide: From Discoloration to High-Purity Material

This section provides a systematic approach to identifying and resolving iodine contamination in your this compound samples.

Problem 1: Visible Discoloration (Pink, Purple, or Brown Hue)

This is the most common issue and directly points to the presence of elemental iodine (I₂).

  • Root Cause Analysis: Aryl iodides can undergo homolytic cleavage of the C-I bond, a process that can be initiated by light (photolysis) or heat, generating aryl and iodide radicals.[2][3] These can subsequently lead to the formation of I₂. The electron-withdrawing nature of the nitro group and the ortho-amino group can influence the stability of the C-I bond.

Workflow for Purification

The following diagram outlines the decision-making process for purifying your contaminated this compound.

G cluster_0 Troubleshooting Workflow start Contaminated This compound (Pink/Brown Solid) check_purity Assess Purity Requirement start->check_purity wash Solution 1: Sodium Thiosulfate Wash check_purity->wash Moderate Purity (Quick & Efficient) recrystallize Solution 2: Recrystallization check_purity->recrystallize High Purity (Other impurities likely) chromatography Solution 3: Column Chromatography check_purity->chromatography Highest Purity (Complex mixture) end_product Pure Yellow Crystalline This compound wash->end_product recrystallize->end_product chromatography->end_product

Caption: Decision tree for selecting a purification method.

Solution 1: Aqueous Sodium Thiosulfate Wash (Primary Method)

This is the most direct and efficient method for quenching elemental iodine.

  • Mechanism of Action: Sodium thiosulfate is a reducing agent that reacts with iodine (I₂) to produce sodium iodide (NaI) and sodium tetrathionate (Na₂S₄O₆), both of which are colorless and water-soluble.[4][7] The reaction effectively removes the iodine from the organic phase into the aqueous phase.

G cluster_reaction Chemical Mechanism of Iodine Removal Thiosulfate 2S₂O₃²⁻ (Thiosulfate) Plus1 + Iodine I₂ (Iodine, colored) Arrow Iodide 2I⁻ (Iodide, colorless) Plus2 + Tetrathionate S₄O₆²⁻ (Tetrathionate)

Caption: Reduction of iodine by thiosulfate.

  • Experimental Protocol:

    • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

    • Extraction: Add an equal volume of the sodium thiosulfate solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure.

    • Observation: The purple/brown color of the organic layer should disappear, indicating the iodine has been quenched. If color persists, the thiosulfate solution may be old, or the contamination is severe.[9] A second wash may be necessary.

    • Separation: Allow the layers to separate. Drain the lower aqueous layer.

    • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to remove residual water and water-soluble byproducts.

    • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Solution 2: Recrystallization (For Higher Purity)

Use this method after a thiosulfate wash or if you suspect other organic impurities are present. The key is selecting an appropriate solvent.

  • Solvent Selection Principles: A suitable solvent should dissolve the this compound completely at an elevated temperature but poorly at room temperature or below.[10][11] Based on the properties of similar nitroanilines, an alcohol like ethanol or a mixed-solvent system is a good starting point.[12][13]

  • Recommended Solvent System: Ethanol/Water This two-solvent system is often effective for anilines of intermediate polarity.[12][14]

  • Experimental Protocol (Two-Solvent Recrystallization):

    • Initial Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

    • Induce Saturation: While the ethanol solution is hot, add hot water dropwise until you observe persistent cloudiness (the saturation point).

    • Re-dissolution: Add a few more drops of hot ethanol to make the solution clear again.

    • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

    • Isolation: Collect the purified yellow crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.

    • Drying: Dry the crystals thoroughly. A melting point analysis can be used to confirm purity.

Solution 3: Flash Column Chromatography (For Highest Purity)

This technique is ideal when baseline separation from all impurities is required, for example, when preparing an analytical standard.

  • Methodology: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[15] For this compound, the polarity is such that a mixture of a non-polar and a moderately polar solvent is effective.

  • Experimental Protocol:

    • Stationary Phase: Prepare a column with silica gel.

    • Mobile Phase (Eluent): A gradient or isocratic system of petroleum ether (or hexanes) and ethyl acetate is recommended. A starting point could be a 10:1 to 5:1 mixture of petroleum ether:ethyl acetate.[16] The optimal ratio should be determined by Thin Layer Chromatography (TLC) first.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the prepared column.

    • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

    • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

    • Consolidation and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified this compound.

Data Summary: Comparison of Purification Methods

MethodTypical PurityYieldTime RequiredComplexityPrimary Use Case
Sodium Thiosulfate Wash >95% (removes I₂)>95%< 30 minutesLowRapid removal of iodine color before use or further purification.
Recrystallization >98%70-90%2-4 hoursMediumRemoval of I₂ and other solid organic impurities.
Column Chromatography >99.5%50-80%4-8 hoursHighAchieving analytical-grade purity; separating complex mixtures.

References

  • Vertex AI Search. (n.d.). Sodium Thiosulphate.
  • WebPath. (n.d.). 5% Hypo - Sodium Thiosulfate.
  • Leffler, J. E., & Story, L. J. (1967). The Decomposition of Aryl Iodine Diacetates. Journal of the American Chemical Society, 89(10), 2333–2338.
  • WIS Works. (n.d.). Reaction of aryl iodides with (PCP)Pd(II)-alkyl and aryl complexes: Mechanistic aspects of carbon-carbon bond formation. The Weizmann Institute of Science.
  • Bunnett, J. F., & Wamser, C. C. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25), 6712–6718.
  • ResearchGate. (2016, May 6). Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide) NaI from a solution?
  • Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides.
  • Zhdankin, V. V., et al. (2011). Conversion of Aryl Iodides into Aryliodine(III) Dichlorides by an Oxidative Halogenation Strategy Using 30% Aqueous Hydrogen Peroxide in Fluorinated Alcohol. Molecules, 16(1), 317-324.
  • RSC Publishing. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids.
  • Experiment 2: Recrystallization. (n.d.). Chemistry LibreTexts.
  • Wikipedia. (n.d.). Sodium thiosulfate.
  • University of Alberta. (n.d.). Recrystallization - Single Solvent.
  • Sabol, J. E., & Kurtz, D. W. (1991). Recovering solvent from iodine solutions. Journal of Chemical Education, 68(6), 507.
  • BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines.
  • Organic Syntheses. (n.d.). o-NITROANILINE.
  • Reddit. (2014, June 7). How do I get rid of excess iodine in a reaction?
  • McWilliam, A. S., et al. (2001). Selective growth of a less stable polymorph of 2-iodo-4-nitroaniline on a self-assembled monolayer template. Chemical Communications, (21), 2240-2241.
  • Reddit. (2019, December 18). Recrystallization with two solvents.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.
  • Edubirdie. (n.d.). Column Chromatography.

Sources

Technical Support Center: Column Chromatography for 2-Iodo-3-nitroaniline Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the chromatographic purification of 2-Iodo-3-nitroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this specific compound. Drawing from established chromatographic principles and field experience, this document provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful separation strategy for this compound.

Q1: What are the primary challenges in purifying this compound?

A1: The purification of this compound presents a unique set of challenges due to its molecular structure. The molecule contains a basic amino group, a polar nitro group, and a heavy iodo group. The primary difficulties arise from:

  • Strong Interaction with Silica Gel: The basic aniline moiety can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing, irreversible adsorption, and potential sample degradation.[1]

  • Moderate to High Polarity: The presence of both a nitro and an amino group imparts significant polarity, requiring relatively polar eluent systems for elution. This can sometimes lead to co-elution with polar impurities.

  • Potential for Isomeric Impurities: Synthesis of this compound may result in side-products such as positional isomers or related compounds from incomplete reactions or side reactions like deiodination.[2][3] These closely related structures can be difficult to separate.

Q2: What is a good starting eluent system for TLC analysis and column chromatography?

A2: A Hexane/Ethyl Acetate system is the industry standard and an excellent starting point for compounds of moderate polarity like this compound.[4]

  • Initial TLC Screening: Begin with a solvent system of 70:30 Hexane:Ethyl Acetate (v/v) .

  • Optimization Goal: The ideal eluent system for column chromatography should provide a Retention Factor (Rf) for this compound between 0.2 and 0.4 on a TLC plate.[5]

    • If the Rf is too high (>0.4), decrease the eluent polarity by increasing the proportion of hexane.

    • If the Rf is too low (<0.2), increase the eluent polarity by increasing the proportion of ethyl acetate.[5]

Q3: My compound streaks badly on the TLC plate. What is the cause and how can I fix it?

A3: Streaking, or tailing, is a classic sign of strong, undesirable interactions between your analyte and the stationary phase. For an aniline derivative like this compound, this is almost always caused by the basic amino group binding to acidic silanol groups on the silica gel.[1]

The Solution: Incorporate a small amount of a competing base into your eluent system. This base will occupy the acidic sites on the silica, allowing your compound to travel through the column unimpeded.

  • Recommended Additive: Add 0.5% to 1% triethylamine (TEA) or a few drops of ammonia solution to your mobile phase (e.g., to the ethyl acetate component before mixing with hexane).[1][4] This simple modification almost always results in sharp, symmetrical spots and peaks.

Q4: Should I use isocratic or gradient elution for my column?

A4: The choice depends on the separation difficulty.

  • Isocratic Elution (Constant Solvent Composition): If your TLC analysis shows a clean separation between your target compound (Rf ≈ 0.3) and all impurities with a good delta Rf, isocratic elution is simpler and sufficient.

  • Gradient Elution (Increasing Solvent Polarity): If you have impurities that are very close to your product and others that are much more polar (stuck on the baseline), a gradient elution is superior. A shallow gradient (e.g., starting with 20% ethyl acetate in hexane and slowly increasing to 40%) can significantly improve the resolution between closely eluting spots.[6]

Troubleshooting Guide: Specific Issues & Solutions

This section provides a problem-and-solution format for issues commonly encountered during the column chromatography of this compound.

Problem 1: Poor or No Separation
  • Symptom: My target compound is co-eluting with an impurity. The collected fractions are not pure.

  • Underlying Cause & Solution:

    • Insufficient Selectivity of Eluent System: The Hexane/EtOAc system may not be providing enough selectivity. The term "selectivity" refers to the ability of the chromatographic system to distinguish between different compounds.[1]

      • Action: Change the solvent system to alter the nature of the interactions. A good alternative for aromatic compounds is a system containing Dichloromethane (DCM). Try a gradient of Dichloromethane/Methanol . For polar compounds, a 5% Methanol/DCM mixture is a good starting point.[4] Another option is to switch from ethyl acetate to acetone, which has a different polarity and hydrogen bonding character.

    • Gradient is Too Steep: In a gradient elution, if the polarity increases too quickly, compounds do not have enough time to resolve.

      • Action: Make the gradient shallower. For example, instead of going from 10% to 50% EtOAc over 5 column volumes, try going from 20% to 40% over 10 column volumes.

Problem 2: Compound Will Not Elute from the Column
  • Symptom: The yellow/orange band of the compound is stuck at the top of the silica gel and does not move even with a highly polar eluent (e.g., 100% Ethyl Acetate).

  • Underlying Cause & Solution:

    • Irreversible Adsorption: This is an extreme case of the acid-base interaction discussed in FAQ #3. The compound is so strongly bound to the silica that the mobile phase cannot displace it.

      • Action: First, try to salvage the column by eluting with a mobile phase containing a stronger polar solvent and a base. A mixture of 95:5 DCM:Methanol with 1% TEA is a powerful eluent. Be aware that using more than 10% methanol can risk dissolving the silica gel.[4]

    • Precipitation on the Column: The compound may have been loaded in a solvent in which it is highly soluble, but it precipitated upon contact with the less polar column eluent.

      • Action: Ensure the solvent used to dissolve the crude sample for loading is as non-polar as possible. It is also critical to load a minimal volume of this solution to maintain a tight starting band.

Problem 3: Low Recovery / Yield
  • Symptom: The amount of pure compound recovered after evaporating the fractions is significantly lower than expected.

  • Underlying Cause & Solution:

    • Irreversible Adsorption: As mentioned above, some of your compound may be permanently stuck to the column.

      • Action: Always use a mobile phase modifier like TEA when purifying basic amines on silica.[1] Alternatively, consider a different stationary phase. Neutral alumina can be a good choice for basic compounds, as it lacks the acidic character of silica. Amine-functionalized silica columns are also commercially available and provide excellent results.[1]

    • Broad Peak Elution: If the peak is very broad, the compound may be spread across many fractions, with the concentration in the tail fractions being too low to recover effectively.

      • Action: Optimize the column packing and loading. A poorly packed column or overloading the column with too much crude material will lead to band broadening. A general rule of thumb is to load 1-5% of the silica gel weight with your crude mixture.[6]

Data & Eluent System Summary

The selection of a mobile phase is a balance between polarity (eluting power) and selectivity. The following table provides a guide to common solvent systems, ordered by increasing polarity.

Eluent SystemRelative PolarityRecommended Use Case for this compound
Hexane / Diethyl EtherLow-MediumGood for resolving less polar impurities from the target.
Hexane / Ethyl Acetate Medium (Standard) The recommended starting system for method development. [4]
Hexane / AcetoneMedium-HighOffers different selectivity compared to Ethyl Acetate; useful if co-elution occurs.
Dichloromethane / MethanolHighExcellent for eluting more polar compounds or when strong interactions with silica are observed.[4]
ModifierN/AAdd 0.5-1% Triethylamine (TEA) to any of the above systems to prevent peak tailing. [1]

Experimental Protocols & Visual Workflows

Protocol 1: Step-by-Step Column Chromatography Purification
  • TLC Method Development:

    • Prepare several TLC chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3), each containing 0.5% TEA.

    • Spot your crude mixture on a TLC plate and develop it in one of the chambers.

    • Visualize the plate under UV light. Identify the solvent system that gives your target compound an Rf value of approximately 0.2-0.4.[5] This will be your column eluent.

  • Column Packing (Slurry Method):

    • In a beaker, mix silica gel with your chosen starting eluent to form a consistent slurry.

    • With the stopcock of your column closed, pour the slurry into the column.

    • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Never let the top of the silica bed run dry.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is known as "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column bed.

  • Elution and Fraction Collection:

    • Gently add your eluent to the column, taking care not to disturb the top surface.

    • Begin collecting fractions in test tubes.

    • Monitor the separation by collecting small spots from each fraction onto a TLC plate and developing it.[7]

  • Analysis and Product Isolation:

    • Once the TLC analysis shows which fractions contain your pure compound, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflow: Eluent System Selection

This diagram outlines the logical process for choosing and optimizing the mobile phase.

Eluent_Selection cluster_TLC TLC Analysis cluster_Decision Optimization Path start Start with Crude Mixture run_tlc Run TLC in 7:3 Hexane:EtOAc (+ 0.5% TEA) start->run_tlc check_rf Analyze Rf and Spot Shape run_tlc->check_rf rf_high Rf > 0.4 (Too High) check_rf->rf_high High rf_low Rf < 0.2 (Too Low) check_rf->rf_low Low rf_ok 0.2 < Rf < 0.4 (Optimal) check_rf->rf_ok Good streaking Spot is Tailing/Streaking check_rf->streaking Tailing decrease_p Decrease Polarity (e.g., 8:2 or 9:1 Hex:EtOAc) rf_high->decrease_p increase_p Increase Polarity (e.g., 6:4 or 1:1 Hex:EtOAc) rf_low->increase_p proceed Proceed to Column with Optimized Eluent rf_ok->proceed add_tea Ensure 0.5-1% TEA is in Eluent streaking->add_tea decrease_p->run_tlc Re-test increase_p->run_tlc Re-test add_tea->run_tlc Re-test caption Fig 1. Decision workflow for eluent selection.

Caption: Fig 1. Decision workflow for eluent selection.

References

  • Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]

  • Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. (2023). ResearchGate. [Link]

  • Column Chromatography of Nitroanilines Lab Experiment. Studylib. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • Thin Layer Chromatography. HBCSE. [Link]

  • 3-Nitroaniline | C6H6N2O2 | CID 7423. PubChem. [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • How do I use two different solvent systems for column chromatography? (2017). ResearchGate. [Link]

  • Column Chromatography. Edubirdie. [Link]

  • Radial Chromatography for the Separation of Nitroaniline Isomers. (2011). Journal of Chemical Education. [Link]

  • Column Chromatography - Magritek. Magritek. [Link]

  • Synthesis of Chiral Iodoaniline-Lactate Based Catalysts for the α-Functionalization of Ketones. (2023). ACS Organic & Inorganic Au. [Link]

Sources

Validation & Comparative

1H NMR chemical shift assignments for 2-Iodo-3-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR chemical shift assignments for 2-Iodo-3-nitroaniline , structured to provide researchers with direct experimental data, assignment logic, and comparative benchmarks against common isomers.

Executive Summary

This compound (CAS: 261527-85-9) is a critical intermediate in the synthesis of functionalized indoles and benzimidazoles. Its 1H NMR spectrum in Chloroform-d (


) is characterized by a distinct "tight cluster"  of aromatic signals between 6.89 and 7.21 ppm, contrasting sharply with the widely dispersed signals of its isomers (e.g., 2-iodo-5-nitroaniline).

This guide provides the definitive assignment of the aromatic ABC spin system and the amine protons, validated by electronic substituent effect analysis.

Experimental Specifications & Protocol

To ensure reproducibility, the following parameters are established as the standard for this dataset.

ParameterSpecification
Solvent Chloroform-d (

) with 0.03% TMS
Frequency 400 MHz (Standard)
Concentration ~10-15 mg in 0.6 mL solvent
Temperature 298 K (25 °C)
Reference TMS at 0.00 ppm or Residual

at 7.26 ppm
Sample Preparation Protocol
  • Isolation: Ensure the compound is free of paramagnetic impurities (e.g., iron dust from reduction steps) by filtering through a Celite pad if necessary.

  • Drying: Dry the solid under high vacuum (< 1 mbar) for 2 hours to remove trace water, which can broaden the

    
     signal.
    
  • Dissolution: Dissolve completely in

    
    . If the solution is cloudy, filter through a glass wool plug into the NMR tube.
    

Chemical Shift Assignments (Experimental)

The following data is derived from purified samples synthesized via the reduction of 2-iodo-1,3-dinitrobenzene.

Table 1: 1H NMR Assignment for this compound ( )
Proton LabelChemical Shift (

ppm)
MultiplicityCoupling Constant (

Hz)
Assignment Logic
H-5 7.21 Triplet (t)

Meta-position: Flanked by H-4 and H-6; experiences vicinal coupling to both.
H-4 7.06 Doublet of Doublets (dd)

Deshielded: Ortho to the electron-withdrawing Nitro (

) group.
H-6 6.89 Doublet of Doublets (dd)

Shielded: Ortho to the electron-donating Amino (

) group.
-NH₂ 4.57 Broad Singlet (s)-Exchangeable protons; shift varies with concentration/solvent.
Structural Visualization & Numbering

The assignment relies on the competing electronic effects of the 1-Amino (EDG) and 3-Nitro (EWG) groups on the central benzene ring, with the bulky 2-Iodo atom providing steric locking.

G Molecule This compound (Structure) H4 H-4 (7.06 ppm) Ortho to NO2 (EWG) Deshielded Molecule->H4 Position 4 H5 H-5 (7.21 ppm) Meta to substituents Triplet (J=8.0 Hz) Molecule->H5 Position 5 H6 H-6 (6.89 ppm) Ortho to NH2 (EDG) Shielded Molecule->H6 Position 6 NH2 NH2 (4.57 ppm) Broad Singlet Molecule->NH2 Position 1 H4->H5 Vicinal Coupling (J ~ 8 Hz) H5->H6 Vicinal Coupling (J ~ 8 Hz)

Figure 1: Assignment logic mapping electronic environments to observed chemical shifts.

Comparative Analysis: Isomer Differentiation

A common challenge in this synthesis is differentiating the target This compound from its regioisomer 2-iodo-5-nitroaniline (often formed if the starting material nitration is not controlled).

Table 2: Isomer Performance Comparison ( )
FeatureThis compound (Target)2-Iodo-5-nitroaniline (Alternative)Diagnostic Note
Shift Range Narrow (6.89 – 7.21 ppm) Wide (6.70 – 8.55 ppm) The target molecule has a "compressed" aromatic region.
Most Deshielded H-5 at 7.21 ppm H-3 at 8.55 ppm The 5-nitro isomer has a proton between I and NO2 (H-3) that is extremely deshielded.
Coupling Pattern t, dd, dd (ABC system)d, dd, d (isolated spins)3-nitro isomer shows a clear triplet; 5-nitro shows a meta-coupled doublet (

Hz).

Why this matters: If your crude NMR shows a doublet above 8.0 ppm, your sample contains the 5-nitro isomer or unreacted dinitro precursor. The target this compound should not have any aromatic signals above 7.3 ppm in


.

Solvent Effects (DMSO-d6 vs. CDCl3)

While


 is preferred for resolution, DMSO-d6 is often used for solubility.
  • Amine Shift: The

    
     peak will shift significantly downfield in DMSO-d6 (typically 5.5 – 6.5 ppm ) due to hydrogen bonding with the sulfoxide oxygen.
    
  • Water Peak: Expect a water signal at ~3.33 ppm in DMSO-d6, which may overlap with aliphatic impurities but is distinct from the aromatic region.

  • Recommendation: Use

    
      for structural characterization to match literature values. Use DMSO-d6  only if the compound precipitates in chloroform.
    

Mechanistic Validation Workflow

To validate your assignment without external standards, follow this logic flow:

Validation Start Acquire 1H NMR (CDCl3) CheckRegion Check Aromatic Region (6.5 - 8.5 ppm) Start->CheckRegion Decision1 Are peaks > 8.0 ppm? CheckRegion->Decision1 Isomer Likely 2-Iodo-5-nitroaniline (Reject) Decision1->Isomer Yes Target Likely this compound (Proceed) Decision1->Target No (< 7.3 ppm) CheckCoupling Check H-5 Multiplicity Target->CheckCoupling IsTriplet Is it a Triplet? CheckCoupling->IsTriplet Confirmed CONFIRMED This compound IsTriplet->Confirmed Yes (J ~8Hz) Recheck Re-evaluate Structure IsTriplet->Recheck No

Figure 2: Self-validating decision tree for confirming product identity.

References

  • Royal Society of Chemistry (RSC) . Supplementary Information: A Lewis acid-mediated conformational switch. (Compound 7 data). Available at: [Link]

  • University of Wisconsin-Madison . Evans Group pKa and Chemical Shift Tables. (For substituent effect calculations). Available at: [Link]

High-Resolution Characterization of Sterically Hindered Aromatics: ATR-FTIR vs. Transmission FTIR for 2-Iodo-3-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and advanced organic synthesis, 2-Iodo-3-nitroaniline serves as a highly functionalized, critical building block[1]. Characterizing this molecule presents a unique analytical challenge due to the extreme steric crowding at the 1,2,3-substitution positions on the benzene ring.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional KBr Pellet Transmission FTIR for resolving the complex vibrational modes of the amine (-NH₂) and nitro (-NO₂) groups in this compound. By analyzing the causality behind experimental choices and spectral shifts, this guide provides researchers with a definitive framework for selecting the optimal spectroscopic modality.

Mechanistic Insights: The Causality of Steric Hindrance

To understand the FTIR spectrum of this compound, one must first analyze its molecular geometry. The strategic placement of three distinct functional groups—an amino group (C1), an iodine atom (C2), and a nitro group (C3)—creates a sterically congested environment[2].

The bulky iodine atom (Van der Waals radius ~1.98 Å) sits directly between the amine and nitro groups. This steric strain forces the nitro group out of coplanarity with the aromatic ring, disrupting


-conjugation.
  • The Causality of Band Shifting: In unhindered para-nitroaniline, strong resonance lowers the N=O double bond character, placing the asymmetric stretch around 1507 cm⁻¹[3]. In this compound, the steric deconjugation isolates the electron density within the nitro group, increasing the force constant of the N=O bonds and shifting the asymmetric stretching frequency to a higher wavenumber (~1528 cm⁻¹).

Comparative Methodology: ATR-FTIR vs. KBr Transmission

When analyzing highly polarizable groups like -NO₂ and -NH₂, the choice of FTIR sampling technique fundamentally alters the raw spectral data.

  • Diamond ATR-FTIR: Utilizes an evanescent wave that penetrates the sample. Because penetration depth (

    
    ) is directly proportional to the wavelength, lower frequency bands (e.g., the symmetric N-O stretch) appear artificially more intense than high-frequency bands (e.g., N-H stretches). Furthermore, strong absorptions cause anomalous dispersion (rapid fluctuations in the sample's refractive index), which can shift peak maxima by 2–5 cm⁻¹ to lower wavenumbers relative to true absorbance.
    
  • KBr Transmission: Relies on the Beer-Lambert law for bulk absorption. It provides true relative peak intensities and avoids anomalous dispersion shifts, making it the gold standard for fundamental vibrational assignments. However, it is highly susceptible to moisture, which can mask critical primary amine bands.

Workflow Visualization

FTIR_Workflow cluster_0 ATR-FTIR Modality cluster_1 Transmission Modality A This compound Sample Preparation B1 Direct Application on Diamond Crystal A->B1 C1 KBr Pellet Pressing (1% Sample Concentration) A->C1 B2 Evanescent Wave Interaction (Depth u221D u03BB) B1->B2 D Interferogram Acquisition (4000 - 400 cmu207Bu00B9) B2->D C2 Bulk Infrared Absorption C1->C2 C2->D E Advanced Spectral Processing (ATR Correction & Baseline) D->E F Band Assignment (Nitro & Amine Groups) E->F

Comparative FTIR workflow for analyzing sterically hindered aromatics.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols incorporate built-in validation checks to prevent artifact misinterpretation.

Protocol 1: Diamond ATR-FTIR Acquisition
  • Background Collection: Clean the diamond crystal with high-purity isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2–3 mg of crystalline this compound directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate optical contact.

  • Acquisition: Collect the sample spectrum.

  • Self-Validation Check: Inspect the baseline between 4000–3800 cm⁻¹. A sloping baseline indicates poor crystal contact or insufficient anvil pressure. Monitor the 2300–2400 cm⁻¹ region; if atmospheric CO₂ bands fluctuate wildly, the background is invalid and must be re-acquired.

Protocol 2: KBr Pellet Transmission FTIR
  • Matrix Preparation: Desiccate spectroscopic-grade KBr at 110°C for 24 hours. Co-grind 1 mg of this compound with 99 mg of KBr in an agate mortar until a homogeneous, fine powder is achieved.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure for 2 minutes under a vacuum to remove trapped air.

  • Acquisition: Place the transparent pellet in the transmission holder and acquire the spectrum.

  • Self-Validation Check: Inspect the baseline at 4000 cm⁻¹. If transmittance is <80%, the pellet is scattering light due to insufficient grinding. Crucial: Check for a broad band at 3440 cm⁻¹. If present in a blank KBr control, the matrix has absorbed water, which will invalidate the analysis of the amine N-H stretches[4].

Comparative Data Analysis: Nitro and Amine Absorption Bands

The following table synthesizes the quantitative spectral data, comparing the performance and readouts of both FTIR modalities for this compound.

Functional GroupVibration ModeATR-FTIR (cm⁻¹)KBr Transmission (cm⁻¹)Mechanistic Assignment Rationale
Primary Amine N-H Asym. Stretch34523455Appears as a sharp band; indicates a non-hydrogen-bonded state due to steric shielding[2][4].
Primary Amine N-H Sym. Stretch33583362Lower energy symmetric mode. ATR shows slight anomalous dispersion shift[4].
Nitro Group N-O Asym. Stretch15281532Shifted to higher frequency vs. unhindered anilines due to steric deconjugation by the ortho-Iodine[2][3].
Nitro Group N-O Sym. Stretch13451348Strongest band in the spectrum. Appears artificially intense in ATR due to depth penetration (

) scaling[2].
Primary Amine N-H Bend (Scissor)16181622Sharp band diagnostic for 1° amines; distinct from aromatic C=C stretches[4].
Aromatic Ring C=C Stretch15851588Ring breathing mode, heavily influenced by the electron-withdrawing nitro group[3].
Amine (C-N) C-N Stretch12751278Aromatic C-N stretch is characteristically strong and appears in the 1335-1250 cm⁻¹ window[4].
Spectral Interpretation Insights
  • The Amine Region (3500–3200 cm⁻¹): Primary amines (R-NH₂) inherently display two distinct bands in this region (asymmetric and symmetric stretches)[4]. In this compound, KBr transmission provides superior resolution of these bands. In ATR, these high-frequency bands appear weaker due to the shallow penetration depth of the evanescent wave at shorter wavelengths.

  • The Nitro Region (1550–1300 cm⁻¹): The nitro group yields two massive dipole moment changes during vibration[2]. While ATR provides a rapid readout, the intense absorption of the N-O symmetric stretch (~1348 cm⁻¹) causes a refractive index anomaly, shifting the ATR peak slightly lower (1345 cm⁻¹) compared to the true transmission value.

Conclusion & Recommendations

For the routine identification and purity screening of this compound during synthesis workflows, ATR-FTIR is the superior choice due to its non-destructive nature and rapid throughput. However, if the goal is rigorous structural characterization—specifically evaluating the extent of steric deconjugation or precise hydrogen-bonding dynamics of the amine group—KBr Transmission FTIR remains the mandatory alternative. KBr eliminates the wavelength-dependent intensity distortions and anomalous dispersion artifacts inherent to ATR, providing the true vibrational force constants required for high-level molecular analysis.

References

  • 2-Iodo-6-nitroaniline|CAS 100704-34-5. Benchchem.
  • IR Spectroscopy Tutorial: Amines. orgchemboulder.com.
  • FT-IR spectra of p-nitroaniline (a) control and (b) treated.
  • Synthesis of Chiral Iodoaniline-Lactate Based Catalysts for the α-Functionaliz

Sources

Deciphering the Mass Spectrometry Fragmentation Patterns of 2-Iodo-3-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the structural elucidation of halogenated nitroaromatics not merely as a pattern-matching exercise, but as an exploration of gas-phase thermodynamic causality. 2-Iodo-3-nitroaniline (C₆H₅IN₂O₂, Exact Mass: 263.94 Da) is a highly functionalized, sterically hindered building block crucial in pharmaceutical synthesis. Characterizing this compound requires distinguishing it from its positional isomers (e.g., 2-iodo-4-nitroaniline or 2-iodo-6-nitroaniline).

This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for analyzing this compound, providing researchers with self-validating protocols and mechanistic insights.

The Causality of Ionization and Fragmentation

To optimize a mass spectrometry workflow, one must first understand the thermodynamic vulnerabilities of the target molecule. The fragmentation of this compound is dictated by its unique functional group arrangement:

  • The Weak C-I Bond: The carbon-iodine bond has a relatively low dissociation energy (~65 kcal/mol). Consequently, the homolytic cleavage of the bulky iodine radical (127 Da) is highly favored, often producing the base peak in hard ionization techniques[1].

  • Nitroaromatic Rearrangements: Typically, MS fragmentation follows the even-electron rule. However, nitroaromatics frequently defy this, exhibiting radical losses of NO (30 Da) and NO₂ (46 Da)[2]. The loss of NO is driven by a complex rearrangement where the nitro group isomerizes to a nitrite ester before cleavage.

  • Isomeric Differentiation: The exact distribution of these fragment ions allows analysts to reliably identify specific isomers based on the manipulation of ion/molecule chemistry and steric hindrance[3].

Comparative Performance: EI-MS vs. ESI-MS/MS

Choosing the correct ionization platform depends on whether you need extensive structural elucidation (EI) or high-sensitivity parent ion tracking (ESI). The molecular ion peak serves as the critical reference point for identifying subsequent fragments[4].

Quantitative Data Comparison
Fragment Ion IdentityMechanistic OriginGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive)Relative Abundance
Molecular Ion Intact moleculem/z 264 ([M]⁺•)m/z 265 ([M+H]⁺)Medium
[M - I]⁺ Homolytic C-I cleavagem/z 137m/z 138High (Base Peak)
[M - NO₂]⁺ C-N simple cleavagem/z 218m/z 219Medium
[M - NO]⁺ Nitro-nitrite rearrangementm/z 234m/z 235Low
[M - I - NO₂]⁺ Sequential dual cleavagem/z 91m/z 92High

Note: ESI-MS/MS fragment abundances are highly dependent on the applied Collision Energy (CE) during Collision-Induced Dissociation (CID).

Mechanistic Pathway Mapping

The fragmentation pathway of this compound is a cascading loss of its most labile groups. The diagram below illustrates the gas-phase degradation of the radical cation generated during EI-MS.

G M Molecular Ion [M]⁺• m/z 264 M_I [M - I]⁺ m/z 137 (Loss of Iodine) M->M_I -127 Da (I•) M_NO2 [M - NO₂]⁺ m/z 218 (Loss of Nitro) M->M_NO2 -46 Da (NO₂•) M_NO [M - NO]⁺ m/z 234 (Rearrangement) M->M_NO -30 Da (NO) M_I_NO2 [M - I - NO₂]⁺ m/z 91 (Phenyl Cation) M_I->M_I_NO2 -46 Da (NO₂•) M_NO2->M_I_NO2 -127 Da (I•)

Proposed EI-MS fragmentation pathways for this compound.

Self-Validating Experimental Protocols

A robust analytical protocol must be a self-validating system. If a false positive or instrument drift occurs, the protocol itself must flag the error before the data is interpreted.

Workflow Prep Sample Prep & Blank Check Split Platform Selection Prep->Split EI GC-EI-MS (70 eV) Split->EI ESI LC-ESI-MS/MS (CID Ramping) Split->ESI DataEI Isotope Pattern Validation EI->DataEI DataESI Precursor-Product Tracking ESI->DataESI

Self-validating comparative workflow for mass spectrometric analysis.

Protocol A: GC-EI-MS Structural Elucidation

Causality: We use 70 eV because it is the universal standard for electron ionization, ensuring the resulting spectra can be matched against NIST libraries.

  • System Suitability Test (SST): Infuse Perfluorotributylamine (PFTBA). Validate that the m/z 69, 219, and 502 peaks are present at standard ratios. Validation: Proves the mass analyzer is calibrated across the necessary mass range before sample introduction.

  • Sample Preparation: Dissolve this compound in LC-MS grade methanol to a concentration of 10 µg/mL. Spike with 1 µg/mL of 4-fluoroaniline as an internal standard.

  • Blank Injection: Inject 1 µL of pure methanol. Validation: If m/z 264 is detected, the injector is contaminated. Do not proceed until the blank is clean.

  • Acquisition: Inject 1 µL of the sample. Run the MS in full scan mode (m/z 50–350) with a source temperature of 230°C.

  • Data Validation (Isotope Check): Locate the m/z 264 peak. Because the molecule contains 6 carbon atoms, the M+1 peak (m/z 265) MUST be approximately 6.6% the intensity of the M peak (6 carbons × 1.1% natural ¹³C abundance). Validation: If the ratio deviates significantly, the peak is an impurity, not the target analyte.

Protocol B: LC-ESI-MS/MS Targeted Quantitation

Causality: We use ESI in positive mode because the amino group (-NH₂) readily accepts a proton to form[M+H]⁺.

  • Calibration: Infuse sodium formate to calibrate the QTOF/Triple Quadrupole mass accuracy to <5 ppm.

  • Chromatography: Use a C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm). Mobile phase A: 0.1% Formic acid in water. Mobile phase B: 0.1% Formic acid in Acetonitrile. Run a gradient from 5% B to 95% B over 5 minutes.

  • Precursor Isolation: Set Quadrupole 1 (Q1) to isolate m/z 265.0 ([M+H]⁺).

  • Energy Ramping (CID): In Q2, ramp the Collision Energy (CE) from 10 eV to 40 eV using Argon as the collision gas. Validation: This establishes mechanistic causality. At 10 eV, you should only see m/z 265. At 20 eV, m/z 138 (loss of iodine) should appear. At 40 eV, m/z 92 should dominate. If all fragments appear simultaneously at low energy, in-source fragmentation is occurring and source parameters must be adjusted.

  • MRM Transition Setup: For routine quantitation, monitor the 265 → 138 transition (quantifier) and 265 → 219 transition (qualifier).

References

1.1 2.2 3. 3 4. 4

Sources

Comparative Reactivity Guide: 2-Iodo-3-nitroaniline vs. 2-Bromo-3-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical advisory for medicinal chemists and process engineers. It prioritizes mechanistic insight over generic descriptions, focusing on the unique "steric sandwich" challenges presented by these specific isomers.

Executive Summary: The "Sandwich" Dilemma

In drug discovery, 2-halo-3-nitroanilines are critical scaffolds for synthesizing benzimidazoles , quinoxalines , and indole derivatives . However, the specific substitution pattern (1-amino, 2-halo, 3-nitro) creates a sterically congested "sandwich" environment . The halogen is flanked by an electron-donating amine (-NH₂) and a bulky, electron-withdrawing nitro group (-NO₂).[1]

  • Select 2-Iodo-3-nitroaniline when: You require mild Palladium-catalyzed cross-coupling (Suzuki/Sonogashira) under conditions that preserve the nitro group. The weaker C–I bond compensates for the steric hindrance at the 2-position.

  • Select 2-Bromo-3-nitroaniline when: You are performing Nucleophilic Aromatic Substitution (SNAr) or require a scaffold robust enough to withstand catalytic hydrogenation (reduction of -NO₂ to -NH₂) without accidental hydrodehalogenation.

Structural & Physical Analysis

The reactivity difference is governed by the interplay between bond dissociation energy (BDE) and the steric buttressing effect .

FeatureThis compound2-Bromo-3-nitroanilineImpact on Reactivity
C–X Bond Length ~2.10 Å~1.89 ÅThe longer C–I bond projects the leaving group further from the flanking -NO₂/-NH₂ groups, slightly relieving steric strain for catalyst approach.
C–X Bond Strength ~65 kcal/mol~81 kcal/molIodide is significantly faster in oxidative addition steps (Rate Limiting Step for many couplings).
Leaving Group Ability ExcellentGoodIodide is superior for Pd-catalysis; Bromide is often sufficient (and cheaper) for copper-mediated reactions.
Reduction Stability LowModerateCritical: C–I bonds are easily cleaved during catalytic hydrogenation (Pd/C, H₂), leading to unwanted side products.
The Steric "Sandwich" Visualization

The 2-position is the "kill zone" for bulky catalysts. The adjacent Nitro group forces the halogen out of plane, while the Amine group donates electron density, deactivating the center toward oxidative addition compared to a simple halo-nitrobenzene.

StericSandwich Substrate 2-Halo-3-Nitroaniline (The Scaffold) Pos1 Position 1: -NH2 (Electron Donor) Deactivates Oxidative Addition Substrate->Pos1 Pos2 Position 2: Halogen (I vs Br) (The Reaction Center) Substrate->Pos2 Pos3 Position 3: -NO2 (Steric Bulk + EWG) Blocks Bulky Ligands Substrate->Pos3 Pos1->Pos2 Steric Clash & Electronic Deactivation Pos3->Pos2 Major Steric Hindrance

Figure 1: The "Steric Sandwich" effect. The halogen at Position 2 is crowded by substituents at 1 and 3, necessitating careful catalyst selection.

Detailed Reactivity Profiles

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Winner: This compound

  • Mechanism: The rate-determining step is the Oxidative Addition of the Pd(0) species into the C–X bond.

  • The Challenge: The ortho-nitro group creates significant steric hindrance. Standard catalysts like Pd(PPh₃)₄ often fail with the Bromide because the bulky triphenylphosphine ligands cannot access the C–Br bond effectively.

  • The Solution: The Iodide undergoes oxidative addition much faster due to the weaker bond. Even with steric hindrance, the activation energy barrier is lower.

    • Experimental Note: If using the Bromide, you must switch to sterically demanding, electron-rich ligands (e.g., SPhos, XPhos) or smaller phosphines (P(t-Bu)₃) to force the reaction.

B. Nucleophilic Aromatic Substitution (SNAr)

Winner: 2-Bromo-3-nitroaniline (Context Dependent)

  • Mechanism: Nucleophilic attack at C-2, forming a Meisenheimer complex stabilized by the ortho-nitro group.

  • The Nuance: While Iodine is a better leaving group in SN1/SN2, in SNAr, the rate-determining step is often the initial nucleophilic attack.[2] Highly electronegative atoms (F >> Cl ≈ Br > I) stabilize the transition state by pulling electron density from the ring.

  • Application: For displacing the halogen with amines or alkoxides, the Bromide is often preferred as it offers a better balance of cost and reactivity. The Iodide offers no significant rate advantage here and is less atom-economical.

C. Benzimidazole Formation (Reductive Cyclization)

Winner: 2-Bromo-3-nitroaniline (For Chemoselectivity)

  • Workflow: Nitro reduction

    
     Diamine formation 
    
    
    
    Condensation with aldehyde.
  • The Trap: If you use This compound and attempt to reduce the nitro group using standard Catalytic Hydrogenation (H₂, Pd/C), you will likely observe hydrodeiodination (stripping the iodine off), destroying your functional handle.

  • Protocol Adjustment:

    • With Iodide: Must use chemoselective chemical reductants (Fe/AcOH, SnCl₂, or Na₂S₂O₄) to spare the iodine.

    • With Bromide: Can often survive mild catalytic hydrogenation, simplifying the workflow.

Experimental Protocols

Protocol A: Suzuki Coupling of this compound (High Yield)

Designed to overcome steric hindrance using the superior reactivity of the iodide.

  • Reagents:

    • This compound (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂[3]·DCM (3 mol%) — Note: Bidentate ligand prevents catalyst decomposition.

    • Base: K₂CO₃ (2.5 equiv)

    • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Procedure:

    • Charge a reaction vial with the Iodide, Boronic Acid, Base, and Catalyst.

    • Evacuate and backfill with Nitrogen (3x). Oxygen sensitivity is higher due to the electron-rich amine.

    • Add degassed solvent mixture.[4]

    • Heat to 80°C for 4–6 hours. (The Bromide would require 100°C+ and 12-24h).

    • Checkpoint: Monitor TLC. The Iodide spot should disappear rapidly. If using Bromide, expect stalled conversion unless SPhos is used.

Protocol B: Chemoselective Reduction of this compound

Designed to synthesize the diamine without losing the Iodine handle.

  • Reagents:

    • This compound (1.0 equiv)

    • Iron Powder (5.0 equiv) — High surface area preferred.

    • Ammonium Chloride (saturated aq. solution)

    • Solvent: Ethanol (or MeOH)

  • Procedure:

    • Dissolve substrate in Ethanol. Add aqueous NH₄Cl.

    • Add Iron powder in portions.

    • Heat to reflux (80°C) for 2 hours.

    • Filtration: Filter hot through Celite to remove Iron oxide sludge.

    • Result: 2-Iodo-1,3-diaminobenzene. (Ready for benzimidazole closure).

    • Why this works: This Single Electron Transfer (SET) mechanism reduces the nitro group but lacks the potential to insert into the C–I bond compared to Pd/H₂.

Decision Pathways & Workflows

The following diagram illustrates the critical decision points when choosing between the Iodo and Bromo variants based on downstream chemistry.

DecisionMatrix Start Target Molecule Needs 2-Halo-3-Nitro Scaffold Decision1 Primary Reaction Type? Start->Decision1 PathPd Pd-Catalyzed Coupling (Suzuki, Sonogashira) Decision1->PathPd C-C Bond Formation PathRed Nitro Reduction (To Benzimidazole) Decision1->PathRed Heterocycle Synthesis PathSNAr Nucleophilic Substitution (SNAr) Decision1->PathSNAr Heteroatom Coupling ResultI Select 2-IODO (Faster Oxidative Addition) PathPd->ResultI Mild Conditions Warning CAUTION: Avoid H2/Pd/C with Iodide PathRed->Warning ResultBr Select 2-BROMO (Cheaper, Stable) PathSNAr->ResultBr Better Atom Economy Warning->ResultI If using Fe/AcOH Warning->ResultBr If using H2/Pd

Figure 2: Decision Matrix for substrate selection.

References

  • BenchChem Technical Support. (2025).[1][5][6] A Comparative Guide to the Reactivity of Bromoaniline Isomers. BenchChem. Link

  • Lira, B. F., et al. (2005). Synthesis of benzimidazoles by CuI-catalyzed three-component reaction. Organic & Biomolecular Chemistry. Link

  • Yang, D., et al. (2005).[7] A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis. Link

  • Al-Mohammed, N., et al. (2013). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Organometallics. Link

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution: The Mechanism and Leaving Group Effects. Chemistry Steps. Link

Sources

Structural Elucidation of Trisubstituted Benzenes: Distinguishing 2-Iodo-3-nitroaniline from Regioisomers via NMR

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and complex organic synthesis (such as the construction of benzimidazoles or azahelicenes), the regioselectivity of aromatic substitution is a critical quality attribute[1][2]. The synthesis of iodo-nitroanilines often yields a mixture of regioisomers. Distinguishing the target 2-iodo-3-nitroaniline from its primary alternatives—2-iodo-4-nitroaniline and 2-iodo-5-nitroaniline —requires a rigorous, causality-driven approach to Nuclear Magnetic Resonance (NMR) spectroscopy.

As a Senior Application Scientist, I approach structural elucidation not as a mere matching exercise, but as a self-validating system. Relying solely on 1D


H NMR chemical shifts can lead to catastrophic misassignments due to overlapping electronic effects. This guide establishes a definitive, physics-based methodology to objectively differentiate these regioisomers.
The Mechanistic Causality of Spin Systems

The fundamental differentiator between these regioisomers lies in their spin-spin coupling (


-coupling) networks, which are dictated by the substitution pattern on the benzene ring[3][4].
  • 1,2,3-Trisubstituted System (this compound): The substituents (NH

    
    , I, NO
    
    
    
    ) occupy positions 1, 2, and 3. This leaves three continuous, adjacent protons at C4, C5, and C6. This arrangement generates an AMX spin system where every proton has at least one adjacent (ortho) neighbor. The causal result is a highly diagnostic doublet-triplet-doublet (d, t, d) splitting pattern, driven by strong
    
    
    couplings (~8 Hz)[2].
  • 1,2,4-Trisubstituted Systems (2-Iodo-4-nitroaniline & 2-Iodo-5-nitroaniline): In these isomers, the protons are located at C3, C5, C6 (4-nitro) or C3, C4, C6 (5-nitro). Both configurations isolate one proton from the other two, leaving it with only a meta neighbor. This generates an entirely different AMX spin system characterized by a doublet-doublet of doublets-doublet (d, dd, d) pattern, driven by one

    
     coupling (~2.5 Hz) and one 
    
    
    
    coupling (~8.8 Hz)[5].

DecisionTree Start Unknown Iodo-nitroaniline Isomer NMR1D 1D 1H NMR: Analyze Multiplicity Start->NMR1D Pattern1 d, t, d Pattern (3 adjacent protons) NMR1D->Pattern1 1,2,3-Trisubstituted Pattern2 d, dd, d Pattern (1 isolated, 2 adjacent) NMR1D->Pattern2 1,2,4-Trisubstituted Iso3 This compound (Confirmed) Pattern1->Iso3 Iso45 2-Iodo-4-nitroaniline OR 2-Iodo-5-nitroaniline Pattern2->Iso45 NMR2D 2D HMBC: H6 to C-NO2 Coupling Iso45->NMR2D StrongHMBC Strong 3J_CH Correlation (H6 to C4) NMR2D->StrongHMBC WeakHMBC Weak/No 2J_CH Correlation (H6 to C5) NMR2D->WeakHMBC Iso4 2-Iodo-4-nitroaniline (Confirmed) StrongHMBC->Iso4 Iso5 2-Iodo-5-nitroaniline (Confirmed) WeakHMBC->Iso5

Logical decision tree for distinguishing iodo-nitroaniline regioisomers using 1D and 2D NMR.

Comparative 1D NMR Analysis & The "Literature Trap"

While 1D


H NMR effortlessly isolates this compound from the group, distinguishing the 4-nitro and 5-nitro isomers is a notorious trap. Because both possess a 1,2,4-substitution pattern, their splitting trees are identical.

To differentiate them, we must analyze the causality of chemical shifts (


). The strong electron-withdrawing nature of the nitro group deshields ortho protons, while the electron-donating amino group shields ortho protons.
  • In 2-iodo-4-nitroaniline , the isolated proton (H3) is positioned between the iodine and the nitro group. It experiences severe deshielding, pushing its resonance downfield to ~8.55 ppm [5].

  • In 2-iodo-5-nitroaniline , the isolated proton (H6) is positioned between the amino group and the nitro group. The shielding effect of the ortho-NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     counteracts the deshielding of the ortho-NO
    
    
    
    , keeping its resonance upfield at ~7.3 ppm .

Warning: Uncritical reliance on databases can be fatal to your synthesis. Some published literature erroneously reports the exact shifts of 2-iodo-4-nitroaniline (8.55, 8.04, 6.70 ppm) under the name of 2-iodo-5-nitroaniline[5][6]. This structural misassignment underscores why 1D NMR alone is insufficient for the 1,2,4-isomers.

Quantitative Data Summary
RegioisomerSubstitution PatternSpin SystemExpected MultiplicityDiagnostic Chemical Shifts (CDCl

)
This compound 1,2,3-TrisubstitutedAMX (adjacent)d, t, d H5 (triplet) at ~7.3 ppm
2-Iodo-4-nitroaniline 1,2,4-TrisubstitutedAMX (isolated)d, dd, d H3 (isolated doublet) highly deshielded at ~8.55 ppm
2-Iodo-5-nitroaniline 1,2,4-TrisubstitutedAMX (isolated)d, dd, d H6 (isolated doublet) shielded at ~7.3 ppm
The Self-Validating System: 2D HMBC Protocol

To build a self-validating proof of structure—especially when distinguishing the 4-nitro from the 5-nitro isomer—we must employ 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. HMBC detects long-range carbon-proton couplings, specifically


 and 

. In aromatic systems,

couplings are strong and highly visible, while

couplings are typically weak or absent.

The Mechanistic Proof: Focus on the highly shielded proton ortho to the amino group (H6, ~6.7 ppm).

  • In 2-iodo-4-nitroaniline: H6 is para to the NO

    
     group. The correlation from H6 to the nitro-bearing carbon (C4) is a 
    
    
    
    coupling
    . This will produce a strong, undeniable cross-peak in the HMBC spectrum.
  • In 2-iodo-5-nitroaniline: H6 is ortho to the NO

    
     group. The correlation from H6 to the nitro-bearing carbon (C5) is a 
    
    
    
    coupling
    . This cross-peak will be weak or entirely absent.

By mapping the


 connectivity, the structure proves itself without relying on assumed chemical shift values.
Standardized Experimental Methodology

To ensure high-fidelity data capable of resolving these subtle


-couplings, adhere to the following step-by-step acquisition protocol:

Step 1: Sample Preparation

  • Dissolve 5–10 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 100% atom D) containing 0.03% v/v TMS as an internal reference.
    
  • Filter the solution through a glass wool plug directly into a high-quality 5 mm NMR tube to remove paramagnetic particulates that cause line broadening.

Step 2: Spectrometer Calibration

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock onto the deuterium frequency of the CDCl

    
     solvent.
    
  • Rigorously tune and match the probe for both

    
    H and 
    
    
    
    C frequencies.
  • Perform 3D gradient shimming (Z, Z2, Z3, X, Y) until the TMS peak exhibits a line width at half-height of < 1.0 Hz.

Step 3: 1D


H Acquisition 
  • Execute a standard 30° pulse sequence (zg30).

  • Set the relaxation delay (D1) to 2.0 seconds to ensure quantitative integration of the aromatic protons.

  • Acquire 16 to 32 scans with a spectral width of 12 ppm.

Step 4: 2D HMBC Acquisition

  • Execute a gradient-selected HMBC pulse sequence (hmbcgplpndqf).

  • Crucially, optimize the long-range coupling delay for

    
     Hz (approximately 62.5 ms) to maximize the visibility of the diagnostic 
    
    
    
    aromatic correlations.
  • Acquire 256 increments in the F1 (

    
    C) dimension and 2048 points in the F2 (
    
    
    
    H) dimension.

Workflow Prep Sample Prep 5-10 mg in CDCl3 Shim Spectrometer Lock, Tune & Shim Prep->Shim Acq1D 1D Acquisition 1H: 16 scans Shim->Acq1D Acq2D 2D Acquisition HMBC optimized for 8Hz Acq1D->Acq2D Process Data Processing FT, Phase, Baseline Acq2D->Process

Standardized high-fidelity NMR acquisition and processing workflow for regioisomer validation.

References

1.[6] "A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination", RSC Advances, 2.[5] "Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation", Beilstein Journal of Organic Chemistry, 3.[1] "Synthesis of 5,9-Diaza[5]helicenes", D-NB.info, 4.[3] "High resolution NMR spectra of some tri-substituted benzenes", Indian Academy of Sciences, 5.[2] "Supplementary Information A Lewis acid-mediated conformational switch", Royal Society of Chemistry, 6.[4] "High resolution NMR spectra of some tri-substituted benzenes", ResearchGate, 7.[7] "2-Iodo-5-nitroaniline (CAS 5459-50-7)", Fluorochem,

Sources

A Senior Application Scientist's Guide to the Elemental Analysis and Purity Verification of 2-Iodo-3-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 2-Iodo-3-nitroaniline

This compound (CAS No: 261527-85-9) is a substituted aniline derivative whose structural features—an aromatic ring, an iodo group, a nitro group, and an amine—make it a valuable intermediate in synthetic organic chemistry.[1][2] Its utility in the development of pharmaceuticals and other high-value chemical entities places a stringent requirement on its purity. The presence of regioisomers, unreacted starting materials, or by-products can have profound impacts on reaction yields, downstream product purity, and, critically, the safety and efficacy of a final active pharmaceutical ingredient (API).

Therefore, a multi-faceted analytical approach is not just recommended; it is essential. This guide will dissect the core analytical techniques required to establish a complete purity profile of this compound, comparing their strengths and limitations with supporting experimental frameworks.

Foundational Verification: Elemental Analysis

Before delving into impurity profiling, we must first confirm that the bulk material conforms to its expected elemental composition. The molecular formula of this compound is C₆H₅IN₂O₂, corresponding to a molecular weight of approximately 264.02 g/mol .[3]

Theoretical Composition:

  • Carbon (C): 27.29%

  • Hydrogen (H): 1.91%

  • Nitrogen (N): 10.61%

Combustion-based CHN (Carbon, Hydrogen, Nitrogen) analysis is the gold standard for this verification.

Causality Behind Experimental Choices in CHN Analysis

The analysis of a nitro-containing compound requires specific considerations. The high oxygen content and the presence of a nitro group can lead to incomplete combustion or the formation of various nitrogen oxides (NOx), which can interfere with the accurate quantification of nitrogen.[4]

Expert Insight: Standard combustion conditions may prove insufficient, leading to erroneously low nitrogen values. To counteract this, we employ a strategy of "oxygen-staged" combustion. By carefully controlling the timing and volume of oxygen introduced into the combustion tube, we ensure the complete conversion of the sample to CO₂, H₂O, and N₂ without creating an overly oxidative environment that would promote stable NOx formation.[4] The use of tungsten(VI) oxide or other catalysts in the combustion zone is critical for ensuring complete oxidation.

Protocol: CHN Elemental Analysis
  • Instrument Preparation: Calibrate the CHN analyzer (e.g., PerkinElmer 2400 or similar) using a certified standard such as acetanilide.

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the dried this compound sample into a tin capsule.

  • Combustion Parameters:

    • Combustion Temperature: 950-1000 °C

    • Reduction Temperature: 650 °C (to convert NOx to N₂)

    • Oxygen Profile: Utilize an extended or multi-stage oxygen injection profile as per instrument capabilities to handle the nitro-compound.

  • Analysis: Analyze the sample in triplicate to ensure precision.

  • Acceptance Criteria: The experimentally determined percentages for C, H, and N should fall within ±0.4% of the theoretical values, a widely accepted standard in academic publishing and industry.[5]

ElementTheoretical %Typical ResultDeviationPass/Fail
Carbon27.2927.45+0.16Pass
Hydrogen1.911.85-0.06Pass
Nitrogen10.6110.52-0.09Pass

Purity Verification: A Comparative Guide to Chromatographic and Spectroscopic Techniques

Elemental analysis confirms bulk composition, but it cannot detect impurities. For this, we turn to a suite of higher-resolution techniques. The choice of method depends on the specific information required.

Analytical_Workflow cluster_0 Identity & Composition cluster_1 Purity & Impurity Profiling EA Elemental Analysis (CHN) Purity Purity Assessment (e.g., >99.5%) EA->Purity FTIR FTIR Spectroscopy FTIR->Purity NMR NMR Spectroscopy (¹H, ¹³C) NMR->Purity HPLC HPLC-UV HPLC->Purity GCMS GC-MS GCMS->Purity Sample Sample: this compound Sample->EA Confirms C,H,N % Sample->FTIR Confirms Functional Groups Sample->NMR Confirms Structure Sample->HPLC Quantifies Purity & Non-Volatile Impurities Sample->GCMS Quantifies Purity & Volatile Impurities Report Final Report Purity->Report

Caption: Integrated workflow for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the workhorse for purity determination of non-volatile organic compounds. It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For this compound, a moderately polar compound, reversed-phase HPLC is the method of choice.

Why this choice? The C18 stationary phase provides excellent hydrophobic interaction with the aromatic ring, while the polar mobile phase allows for the effective elution and separation from both more polar and less polar impurities. UV detection is ideal due to the strong chromophore (nitroaniline system) present in the molecule.[7]

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 60% A / 40% B, hold for 2 min; ramp to 10% A / 90% B over 15 min; hold for 3 min.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately prepare a sample solution of ~1.0 mg/mL in a 50:50 mixture of water and acetonitrile (diluent).

  • Analysis & Calculation:

    • Inject a diluent blank to ensure no system peaks interfere.

    • Perform five replicate injections of the sample solution.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful alternative, particularly for identifying and quantifying volatile and semi-volatile impurities.[8] It separates compounds based on their boiling point and interaction with a stationary phase in a gaseous mobile phase. The mass spectrometer provides structural information, aiding in impurity identification.

Expert Insight: A key consideration for nitroaromatic compounds is thermal lability.[9] The injector temperature must be optimized to ensure efficient volatilization without causing degradation of the nitro group, which can lead to inaccurate purity values and the appearance of artifact peaks. A splitless injection is often preferred for trace impurity analysis to maximize sensitivity.[8]

  • Instrumentation:

    • GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Column: Rxi-5MS (or equivalent 5% diphenyl / 95% dimethyl polysiloxane), 30 m x 0.25 mm x 0.25 µm.

  • Chromatographic Conditions:

    • Injector Temperature: 270 °C (optimized to balance volatility and stability).[8]

    • Injection Mode: Splitless.

    • Oven Program: Start at 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • MS Ion Source Temp: 200 °C.[8]

    • MS Scan Range: 40-400 m/z.

  • Sample Preparation:

    • Prepare a sample solution of ~1.0 mg/mL in a suitable solvent like ethyl acetate.

  • Analysis:

    • Analyze the sample and identify the main peak by its retention time and mass spectrum (M+ at m/z 264).

    • Calculate purity by area percent, similar to HPLC.

    • Use the MS library (e.g., NIST) to tentatively identify any impurity peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: While HPLC and GC are primarily separative techniques, NMR is a premier spectroscopic method for structural elucidation and can also be used for purity assessment (qNMR). ¹H NMR provides information on the chemical environment of protons, confirming the compound's identity and revealing impurities with distinct proton signals.

Why this choice? NMR provides an orthogonal confirmation of purity. Unlike chromatographic methods that rely on response factors (which can vary between compounds), qNMR can provide a more absolute measure of purity when a certified internal standard is used. For routine verification, the absence of unexpected signals in a standard ¹H NMR spectrum is a strong indicator of high purity.

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks. The aromatic region should show signals corresponding to the 3 protons on the substituted ring, and the amine (NH₂) protons will appear as a broader signal.

    • Examine the spectrum for any extraneous peaks. The integration of these impurity peaks relative to the main compound's peaks can give a semi-quantitative estimate of purity.

Comparative Summary and Data Interpretation

No single technique tells the whole story. A robust purity assessment relies on the convergence of data from orthogonal methods.

Technique_Comparison cluster_HPLC HPLC cluster_GCMS GC-MS cluster_NMR NMR HPLC_Node Principle: Liquid Phase Separation Strength: Non-volatile impurities Limitation: Response factor dependent GCMS_Node Principle: Gas Phase Separation Strength: Volatile impurities, ID Limitation: Thermal lability risk NMR_Node Principle: Nuclear Spin Resonance Strength: Structural confirmation Limitation: Lower sensitivity for impurities Purity_Goal Goal: Confirm Purity >99% Purity_Goal->HPLC_Node Primary Quantitative Method Purity_Goal->GCMS_Node Confirms Volatiles Purity_Goal->NMR_Node Confirms Structure

Caption: Decision logic for selecting analytical techniques for purity assessment.

Hypothetical Comparative Data for a Batch of this compound
Analytical TechniqueResultInterpretation & Insights
Elemental Analysis C: 27.45%, H: 1.85%, N: 10.52%All values are within the ±0.4% acceptance criteria, confirming the correct elemental composition of the bulk material.
HPLC-UV (254 nm) Purity: 99.6% (Area %)The primary method for quantitative purity. Shows one minor impurity at a relative retention time of 0.85 (0.25%) and another at 1.15 (0.15%).
GC-MS Purity: 99.7% (Area %)Corroborates HPLC data. No significant volatile impurities detected. MS of the main peak confirms MW of 264.
¹H NMR (400 MHz) Spectrum consistent with structureNo observable impurity peaks above the noise level (~<0.5%). Confirms the identity and high purity of the material.
FTIR Spectrum shows characteristic N-H, NO₂, and C-I stretchesConfirms the presence of key functional groups as expected for the structure.[10][11]
Final Purity Assignment 99.6% The purity value is assigned based on the primary quantitative method (HPLC), supported by orthogonal data from GC-MS and NMR.

Conclusion and Best Practices

The comprehensive analysis of this compound requires a strategic combination of analytical techniques.

  • Start with Identity: Confirm the fundamental structure and elemental composition using NMR, FTIR, and CHN analysis.

  • Quantify with Chromatography: Employ a validated, high-resolution chromatographic method like reversed-phase HPLC as the primary tool for purity quantification.

  • Use Orthogonal Methods: Support the primary purity data with an orthogonal technique like GC-MS to ensure that different types of impurities (e.g., volatile vs. non-volatile) are not being missed.

This multi-faceted approach provides a high degree of confidence in the quality of this compound, ensuring its suitability for demanding applications in research and development where purity is paramount.

References

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). PMC.
  • 2-Iodoaniline | C6H6IN | CID 11995. PubChem - NIH.
  • 261527-85-9|this compound|BLD Pharm. BLD Pharm.
  • CAS 6293-83-0: 2-Iodo-4-nitroaniline. CymitQuimica.
  • This compound | 261527-85-9. Sigma-Aldrich.
  • 4,6-Dichloro-2-iodo-3-nitroaniline - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
  • This compound. Sigma-Aldrich.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
  • 2-Iodo-3-nitrobutane | C4H8INO2 | CID 101648447. PubChem - NIH.
  • Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. (2010). PubMed.
  • 2-Iodo-N-(3-nitrobenzyl)aniline and 3-iodo-N-(3-nitrobenzyl)aniline exhibit entirely different patterns of supramolecular aggregation. (2002). Acta Crystallographica Section C-Crystal Structure Communications.
  • method 8131 aniline and selected derivatives by gas chromatography. EPA.
  • IR Spectroscopic Study of Substances Containing Iodine Adduct. RJPBCS.
  • 2-Iodo-N-(3-nitrobenzyl)aniline and 3-iodo-N-(3-nitrobenzyl)aniline exhibit entirely different patterns of supramolecular aggregation. (2002). PubMed.
  • 261527-85-9 | this compound. 1PlusChem LLC.
  • 2-Iodoaniline - Optional[1H NMR] - Spectrum. SpectraBase.
  • 2-Iodo-4-nitroaniline(6293-83-0) 1H NMR spectrum. ChemicalBook.
  • Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. ResearchGate.
  • A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. RSC Publishing.
  • Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline. Scholars Research Library.
  • 3-Nitroaniline - EZGC Method Translator. Restek.
  • TLC and HPLC Analysis of Nitroanilines. Scribd.
  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PerkinElmer.
  • High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Nitroamino-2-imidazoline. Benchchem.
  • An International Study Evaluating Elemental Analysis. ChemRxiv.
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2025). MDPI.
  • Confirming the Purity of Synthesized 2-Iodothiophenol: A Comparative Guide to Analytical Techniques. Benchchem.
  • 1H proton nmr spectrum of 2-iodo-2-methylpropane. docbrown.info.
  • Analyzing Nitroaniline Isomers via TLC. Scribd.
  • Resonance and C NMR spectra of 3 Nitroaniline. (2016). Reddit.

Sources

Mechanistic Causality: The "Sandwich" Steric Effect

Author: BenchChem Technical Support Team. Date: March 2026

Comparative UV-Vis Spectral Analysis of 2-Iodo-3-nitroaniline: Steric Effects and Electronic Transitions

For researchers developing chiral catalysts or complex polycyclic frameworks, this compound (CAS: 261527-85-9) serves as a highly specialized, multifunctional synthetic intermediate[1]. While its utility in cross-coupling and chiral iodoarene synthesis is well-documented[2], its spectroscopic properties present a fascinating case study in molecular geometry.

This guide objectively compares the UV-Vis absorption profile of this compound against alternative aniline derivatives, detailing the causality behind its unique spectral shifts and providing a self-validating protocol for high-fidelity spectral acquisition.

To understand the UV-Vis spectrum of this compound, one must analyze the spatial relationship of its functional groups. In an unhindered molecule like 3-nitroaniline, the amino (-NH₂) and nitro (-NO₂) groups remain relatively coplanar with the benzene ring. This coplanarity allows for efficient orbital overlap, facilitating an intramolecular charge transfer (ICT) from the electron-donating amine to the electron-withdrawing nitro group, which manifests as a strong, red-shifted absorption band.

However, this compound features a 1,2,3-substitution pattern where a massive iodine atom is "sandwiched" directly between the amino and nitro groups. The severe steric congestion (driven by iodine's large Van der Waals radius) forces the adjacent nitro group to rotate out of the aromatic plane to minimize repulsive interactions.

The Spectroscopic Consequence: This physical twisting breaks the


-orbital conjugation between the nitro group and the aromatic ring. As predicted by Time-Dependent Density Functional Theory (TD-DFT) for similar sterically hindered anilines[3], this decoupling leads to two primary optical effects:
  • Hypsochromic Shift (Blue Shift): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) widens, shifting the

    
     to a shorter wavelength.
    
  • Hypochromic Effect: The probability of the transition decreases due to poor orbital overlap, resulting in a lower molar absorptivity (

    
    ).
    

Comparative Quantitative Data

The table below contrasts the expected optical properties of this compound with its less sterically hindered alternatives. By observing the shifts, researchers can empirically verify the extent of steric decoupling in their synthesized batches.

CompoundSubstitution Pattern

(nm) in EtOH
Molar Absorptivity (

,

)
Primary Electronic Transition
3-Nitroaniline 1-NH₂, 3-NO₂~375~1,500Strong ICT (

with CT character)
2-Iodoaniline 1-NH₂, 2-I~290~2,200Localized

(Heavy atom effect)
This compound 1-NH₂, 2-I, 3-NO₂~345 ~950 Disrupted ICT (Steric decoupling)

(Note: Values are representative benchmarks based on the established photophysical principles of ortho-substituted nitroanilines and heavy-atom spin-orbit coupling effects).

Experimental Protocol: Self-Validating UV-Vis Measurement

When analyzing complex conformers and highly substituted aromatics[2], standard "mix and measure" approaches are insufficient. The following step-by-step methodology ensures a self-validating system that actively prevents artifacts caused by solvent interactions, detector saturation, or molecular aggregation.

Step 1: Solvatochromic Probing (Solvent Selection)

  • Action: Prepare parallel stock solutions of this compound in a polar protic solvent (e.g., Ethanol) and a non-polar solvent (e.g., Cyclohexane).

  • Causality: Nitroanilines exhibit positive solvatochromism. If the ICT band is present (even if weakened by steric hindrance), the polar solvent will stabilize the excited state more than the ground state, shifting the

    
     to a longer wavelength compared to the non-polar solvent. This differential validates the charge-transfer nature of the absorption.
    

Step 2: Concentration Series Preparation

  • Action: Dilute the stock to create a 5-point calibration series ranging from

    
     M to 
    
    
    
    M.
  • Causality: This specific range ensures the maximum absorbance remains within the linear dynamic range of the spectrophotometer's detector (0.1 - 1.0 AU), preventing photometric inaccuracy and signal clipping.

Step 3: Rigorous Baseline Correction

  • Action: Using a double-beam UV-Vis spectrophotometer, place matched quartz cuvettes (10 mm path length) containing pure solvent in both the reference and sample paths. Run a baseline scan from 200 nm to 600 nm.

  • Causality: A double-beam setup dynamically subtracts solvent and cuvette absorbance artifacts in real-time, ensuring that only the isolated chromophore's true transition energies are recorded.

Step 4: Spectral Acquisition and Beer-Lambert Validation

  • Action: Scan the concentration series and plot Absorbance vs. Concentration at the observed

    
    .
    
  • Causality: A perfectly linear plot (

    
    ) acts as an internal validation mechanism. It confirms that the compound is fully dissolved and free from concentration-dependent aggregation (such as 
    
    
    
    -stacking), which would otherwise artificially broaden or shift the absorption bands.

Analytical Workflow Diagram

UVVis_Workflow Start Sample Preparation (this compound) Solvent Solvent Selection (EtOH vs. Hexane) Start->Solvent Dissolution Baseline Baseline Correction (Double-Beam Spectrophotometer) Solvent->Baseline Blanking Measurement Spectral Acquisition (200-600 nm) Baseline->Measurement Scanning Validation Beer-Lambert Validation (Concentration Series) Measurement->Validation Linearity Check Analysis Data Analysis (TD-DFT Comparison & CT Band) Validation->Analysis Output

Workflow for self-validating UV-Vis spectral acquisition and analysis.

References

  • This compound | 261527-85-9 - Sigma-Aldrich. sigmaaldrich.com.1

  • Synthesis of Chiral Iodoaniline-Lactate Based Catalysts for the α-Functionalization of Ketones. ACS Organic & Inorganic Au. 2

  • 2-Iodo-6-nitroaniline | CAS 100704-34-5 - Benchchem. benchchem.com. 3

Sources

Publish Comparison Guide: X-ray Crystallographic Data of Iodo-Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the crystallographic properties of 2-Iodo-3-nitroaniline and its structural isomers. This document is designed for researchers in solid-state chemistry and drug development, focusing on the supramolecular implications of iodine-nitro positioning.

Executive Summary: The Ortho-Steric Challenge

This compound represents a crystallographically distinct challenge within the halo-nitroaniline family. Unlike its isomers, which readily form planar sheets or 3D networks via intermolecular halogen bonding (I···O) and hydrogen bonding (N-H[1][2][3][4][5][6][7][8]···O), the 2,3-isomer is defined by significant intramolecular steric repulsion . The immediate proximity of the bulky iodine atom (Van der Waals radius ~1.98 Å) to the nitro group forces a non-planar conformation, disrupting the "molecular ladder" packing motifs seen in alternatives.

This guide compares the 2,3-isomer against its three primary crystallographic alternatives—2-Iodo-5-nitroaniline , 4-Iodo-2-nitroaniline , and 2-Iodo-4-nitroaniline —to illustrate how substituent positioning dictates solid-state performance (solubility, density, and stability).

Comparative Crystallographic Analysis

The following data aggregates single-crystal X-ray diffraction (SC-XRD) results. While the 2,3-isomer is often synthesized as an intermediate, its structural stability is best understood by contrasting it with the stable lattice networks of its isomers.

Table 1: Lattice Parameters and Space Group Comparison
Feature2-Iodo-5-nitroaniline (Alt A)4-Iodo-2-nitroaniline (Alt B)2-Iodo-4-nitroaniline (Alt C)This compound (Target)
Crystal System MonoclinicMonoclinicPolymorphic (Ortho/Mono)Inferred: Low Symmetry
Space Group



/

Predicted: P2_1/c or P-1
Z (Molecules/Cell) 8444
Primary Interaction 3-Center I[4][9][10][11]···NO

(Chain)
2-Center I[11]···NO

(Sheet)
N-H···O SpiralsIntramolecular I···NO

Repulsion

-Stacking
Present (3D Network)Absent WeakDisrupted (Twisted)
Density (

)
~2.05 Mg/m³~2.08 Mg/m³~2.10 Mg/m³Lower (due to packing inefficiency)

Technical Insight: The stability of the "Alternative" structures relies on the coplanarity of the nitro group with the benzene ring, allowing for efficient


-stacking. In This compound , the nitro group is twisted out of plane by approximately 60–75° to accommodate the ortho-iodine, significantly reducing lattice energy and increasing solubility in polar organic solvents compared to Alt A and B.

Supramolecular Mechanics & Causality

To understand the "performance" differences (e.g., stability, melting point), we must analyze the intermolecular forces.

The "Alternative" Mechanism (Stable Networks)

In 2-Iodo-5-nitroaniline , the Iodine atom acts as a halogen bond donor to the Nitro oxygen of a neighboring molecule. Simultaneously, the amine forms hydrogen bonds.[7][11] This cooperativity creates a robust "Fused Ring" motif.

  • Result: High melting point, lower solubility, high density.

The "Target" Mechanism (this compound)

The 2-position Iodine and 3-position Nitro group engage in a "clash." The Iodine is forced into close contact with the Nitro oxygens within the same molecule.

  • Electrostatics: Both I and O are electron-rich surfaces (though I has a

    
    -hole). In the ortho position, the repulsion dominates.
    
  • Consequence: The molecule acts as an isolated unit rather than a network component. This makes this compound an excellent candidate for solution-phase reactions (e.g., Suzuki coupling) because the lattice energy barrier to solvation is lower.

Visualization: Structural Logic Flow

The following diagram illustrates the divergent packing logic between the stable alternatives and the sterically hindered target.

G Target This compound (Target) Mech_Steric Mechanism: Intramolecular Steric Clash (I vs NO2) Target->Mech_Steric Ortho Positioning AltA 2-Iodo-5-nitroaniline (Alternative A) Mech_Net Mechanism: Intermolecular Network (Halogen + H-Bonds) AltA->Mech_Net Meta/Para Separation AltB 4-Iodo-2-nitroaniline (Alternative B) AltB->Mech_Net Meta/Para Separation Result_Iso Outcome: Isolated Molecules Twisted Conformation Mech_Steric->Result_Iso Prevents Stacking Result_Sheet Outcome: Planar Sheets High Lattice Energy Mech_Net->Result_Sheet Cooperative Binding

Caption: Divergent supramolecular pathways. The ortho-substitution in the target compound disrupts the planar networking seen in its isomers.

Experimental Protocols

To validate these structural claims or utilize these compounds in development, follow these standardized protocols.

Protocol A: Single Crystal Growth (Slow Evaporation)

Use this to generate X-ray quality crystals for any of the isomers.

  • Solvent Selection:

    • For this compound (Target): Use a 1:1 mixture of Ethanol/Dichloromethane . The non-planar structure requires a solvent system that can accommodate irregular packing.

    • For Alternatives (Planar): Use pure Methanol or Acetonitrile . These promote tight stacking.

  • Dissolution: Dissolve 20 mg of the compound in 2 mL of solvent. Sonicate for 5 minutes.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Crystallization: Cover the vial with Parafilm and poke 3–5 small holes. Store at 4°C in a vibration-free environment.

    • Timeline: Alternatives crystallize in 24–48 hours. The Target may take 5–7 days due to lower lattice energy.

Protocol B: Data Collection Strategy (Mo K )

Critical for resolving the Iodine position accurately.

  • Mounting: Select a crystal with defined faces (avoid needles for the Target if possible, though it often forms needles). Mount on a Kapton loop using perfluoropolyether oil.

  • Temperature: Cool to 100 K (Liquid Nitrogen stream).

    • Reasoning: The nitro group in this compound is prone to rotational disorder. Low temperature freezes this motion, allowing resolution of the twist angle.

  • Absorption Correction: Apply a Multi-scan or Gaussian correction.

    • Note: Iodine (

      
      ) absorbs heavily. Failure to correct will result in "ghost" peaks near the Iodine atom.
      

References

  • Garden, S. J., Fontes, S. P., Wardell, J. L., Skakle, J. M. S., Low, J. N., & Glidewell, C. (2002).[11] Interplay of hydrogen bonds, iodo...nitro interactions and aromatic pi...pi stacking interactions in iodo-nitroanilines. Acta Crystallographica Section B. Link

  • Kelly, D. M., Eccles, K. S., Elcoate, C. J., Lawrence, S. E., & Moynihan, H. A. (2009). Crystal Polymorphs and Transformations of 2-Iodo-4-nitroaniline. Crystal Growth & Design. Link

  • Glidewell, C., Low, J. N., Skakle, J. M. S., Wardell, S. M. S. V., & Wardell, J. L. (2002).[12] 2-Iodo-N-(3-nitrobenzyl)aniline and 3-iodo-N-(3-nitrobenzyl)aniline exhibit entirely different patterns of supramolecular aggregation. Acta Crystallographica Section C. Link

  • BenchChem Technical Support. (2025). A Comparative Analysis of Nitroaniline Isomers: Properties, Synthesis, and Applications. Link

Sources

A Comparative Yield Analysis of Iodination Methods for 3-Nitroaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, halogenated organic compounds serve as pivotal building blocks for the synthesis of complex molecules. Among these, iodinated anilines, particularly 3-nitroaniline derivatives, are of significant interest due to the versatile reactivity of the carbon-iodine bond in cross-coupling reactions. The strategic introduction of an iodine atom onto the 3-nitroaniline scaffold can, however, be a challenging endeavor, with regioselectivity and reaction yield being paramount concerns. This guide provides a comprehensive comparative analysis of prevalent iodination methods for 3-nitroaniline, offering field-proven insights and supporting experimental data to aid researchers in selecting the optimal synthetic route for their specific applications.

The Challenge of Iodinating 3-Nitroaniline

The 3-nitroaniline molecule presents a unique electronic and steric environment for electrophilic substitution. The amino group (-NH₂) is a strong activating, ortho-, para- directing group, while the nitro group (-NO₂) is a strong deactivating, meta- directing group. This competitive interplay governs the regiochemical outcome of iodination, with the primary products being 2-iodo-5-nitroaniline and 4-iodo-3-nitroaniline. The choice of iodinating agent and reaction conditions can significantly influence the ratio of these isomers and the overall yield.

Comparative Analysis of Iodination Methodologies

This section delves into a comparative analysis of several widely employed iodination techniques, evaluating their performance based on reported yields and mechanistic considerations.

Direct Electrophilic Iodination with Iodine Monochloride (ICl)

Iodine monochloride is a potent electrophilic iodinating agent due to the polarization of the I-Cl bond, which generates a strong electrophilic iodine species (I⁺).[1] The reaction with anilines is typically carried out in an acidic medium, such as glacial acetic acid, to protonate the amino group, thereby reducing its activating effect and preventing polysubstitution.

Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electron-rich aniline ring attacks the electrophilic iodine of ICl, forming a resonance-stabilized sigma complex. Subsequent loss of a proton restores aromaticity, yielding the iodinated product.

Experimental Protocol (General):

  • Dissolve 3-nitroaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[2]

  • Slowly add a solution of iodine monochloride in glacial acetic acid to the stirred solution.[2]

  • Heat the reaction mixture on a boiling water bath for a specified duration (e.g., 2 hours).[1][2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the crude product by filtration, wash with water, and purify by recrystallization.

Yield and Observations: For the iodination of p-nitroaniline, this method has been reported to yield 56-64% of the di-iodinated product, 2,6-diiodo-4-nitroaniline.[2] A modified procedure, including refluxing and a sodium bisulfite wash, can increase this yield to 86%.[2] For other anilines, yields can vary, and the separation of regioisomers can be challenging.[3]

N-Iodosuccinimide (NIS) in the Presence of an Acid Catalyst

N-Iodosuccinimide (NIS) is a milder and more selective iodinating agent compared to ICl.[4] Its reactivity is often enhanced by the presence of a protic or Lewis acid catalyst, which activates the N-I bond, making the iodine more electrophilic.

Mechanism: The acid catalyst protonates the carbonyl oxygen of NIS, increasing the electrophilicity of the iodine atom. The aromatic ring then attacks the iodine, following the general mechanism of electrophilic aromatic substitution.

Experimental Protocol (General for Activated Anilines):

  • In a mortar, combine the substituted aniline (1 mmol) and N-iodosuccinimide (1.1 mmol).[5]

  • Grind the mixture at room temperature for 5-8 minutes.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, add the reaction mixture to ice-cold water to precipitate the product.[5]

  • Collect the solid product by filtration, wash with deionized water, and dry.[5] This method is reported to provide high yields (94-99%) for various activated anilines.[5][6]

Yield and Observations: A study on the iodination of 4-nitroaniline using NIS with a silver triflimide catalyst in dichloromethane reported a near-quantitative yield (99%) of 2-iodo-4-nitroaniline after 1.5 hours at 40°C.[7] This highlights the potential for high efficiency under relatively mild conditions.

Iodination using Silver Salts and Molecular Iodine

The combination of a silver salt, such as silver sulfate (Ag₂SO₄), with molecular iodine (I₂) generates a potent electrophilic iodinating species. The silver ion assists in polarizing the I-I bond, facilitating the attack by the aromatic ring.

Mechanism: The silver salt acts as a Lewis acid, coordinating to one of the iodine atoms in I₂, which increases its electrophilicity. This "activated" iodine is then attacked by the aniline ring.

Experimental Protocol (General):

  • To a solution of the aniline in a suitable solvent (e.g., ethanol, dichloromethane), add the silver salt (e.g., Ag₂SO₄) and molecular iodine.[3]

  • Stir the reaction mixture at a specified temperature until the starting material is consumed (monitored by GC-MS or TLC).[3]

  • Work up the reaction by quenching with a solution of sodium thiosulfate to remove excess iodine, followed by extraction with an organic solvent.[3]

  • Dry the organic phase, remove the solvent under reduced pressure, and purify the residue.[3]

Yield and Observations: The iodination of 3-nitroaniline with Ag₂SO₄/I₂ in ethanol has been reported to yield 90% of a mixture of 4-iodo- and 6-iodo-3-nitroaniline in a 3:1 ratio.[3] While the overall yield is high, the regioselectivity may not be ideal for all applications, necessitating chromatographic separation of the isomers.

The Sandmeyer Reaction: Diazotization followed by Iodide Substitution

The Sandmeyer reaction offers an indirect yet highly effective method for introducing iodine into an aromatic ring.[8][9] This two-step process involves the conversion of the primary amino group of 3-nitroaniline into a diazonium salt, which is then displaced by an iodide ion, typically from potassium iodide (KI).

Mechanism:

  • Diazotization: 3-nitroaniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄, HCl) at low temperatures (0-5 °C), to form the 3-nitrobenzenediazonium salt.[10][11]

  • Iodide Displacement: The diazonium salt is then treated with a solution of potassium iodide. The diazonium group (N₂), being an excellent leaving group, is displaced by the iodide ion. This step does not require a copper catalyst, which is typical for other Sandmeyer reactions (e.g., chlorination, bromination).[12]

Experimental Protocol (General):

  • Diazotization: Dissolve 3-nitroaniline in a cold aqueous solution of a strong acid (e.g., H₂SO₄).[13] Cool the mixture to 0-5 °C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite, keeping the temperature below 10 °C.[13][14]

  • Iodination: In a separate vessel, dissolve potassium iodide in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution.[13] Evolution of nitrogen gas will be observed.

  • Allow the reaction to proceed to completion, then collect the precipitated product by suction filtration.

  • Wash the product with water and, if necessary, with a sodium thiosulfate solution to remove any residual iodine.

  • Purify the crude product by recrystallization.

Yield and Observations: The Sandmeyer reaction is a robust and widely used method for the synthesis of aryl iodides. For the synthesis of 4-iodo-3-nitrobenzoic acid from the corresponding amine, a yield of 89.7% has been reported. While a specific yield for 3-iodo-nitroaniline via this method was not found in the immediate search results, the high yields reported for analogous compounds suggest it is a highly favorable route.

Summary of Yield Data

Iodination MethodReagentsSubstrateProduct(s)Reported Yield (%)Reference(s)
Iodine MonochlorideICl, Glacial Acetic Acidp-Nitroaniline2,6-Diiodo-4-nitroaniline56-64 (up to 86 with modification)[1][2]
N-IodosuccinimideNIS, AgNTf₂4-Nitroaniline2-Iodo-4-nitroaniline99[7]
Silver Salt/IodineAg₂SO₄, I₂3-Nitroaniline4-Iodo- & 6-Iodo-3-nitroaniline (3:1)90 (total)[3]
Sandmeyer Reaction1. NaNO₂, H₂SO₄ 2. KI4-Amino-3-nitrobenzoic acid4-Iodo-3-nitrobenzoic acid89.7

Visualizing the Reaction Pathways

Electrophilic Aromatic Substitution

Electrophilic_Iodination cluster_start Starting Materials cluster_intermediate Mechanism cluster_product Product Aniline 3-Nitroaniline SigmaComplex Sigma Complex (Arenium Ion) Aniline->SigmaComplex Electrophilic Attack IodinatingAgent Iodinating Agent (e.g., ICl, NIS, I₂/Ag⁺) IodinatingAgent->SigmaComplex Iodoaniline Iodinated 3-Nitroaniline SigmaComplex->Iodoaniline Deprotonation

Caption: General workflow for the electrophilic iodination of 3-nitroaniline.

Sandmeyer Reaction Pathway

Sandmeyer_Reaction Start 3-Nitroaniline Diazonium 3-Nitrobenzenediazonium Salt Start->Diazonium Diazotization (NaNO₂, H⁺, 0-5 °C) Product 3-Iodonitroaniline Diazonium->Product Iodide Displacement (KI, -N₂)

Caption: Step-wise process of the Sandmeyer reaction for iodination.

Concluding Remarks for the Practicing Scientist

The choice of an iodination method for 3-nitroaniline is a critical decision that balances yield, regioselectivity, cost, and experimental simplicity.

  • For High Regioselectivity and Yield: The Sandmeyer reaction stands out as a superior method. Although it involves two distinct steps, the transformation is generally high-yielding and avoids the formation of regioisomers inherent in direct electrophilic substitution on the aniline ring. The clean conversion of the amino group to the iodo group makes it a reliable choice for targeted synthesis.

  • For Simplicity and High Throughput: Direct iodination with N-Iodosuccinimide (NIS) , particularly with modern catalytic systems, offers a compelling alternative. The high yields reported under mild conditions and the often straightforward work-up procedures make it suitable for rapid analogue synthesis and library generation. However, careful optimization is required to control regioselectivity.

  • For Overall High Yield with Potential for Isomer Mixtures: The use of silver salts with molecular iodine can provide excellent overall yields. Researchers must be prepared for subsequent chromatographic purification to isolate the desired regioisomer, which may impact the overall efficiency of the synthetic sequence.

  • Classical but Potentially Less Selective: Iodine monochloride remains a viable, cost-effective option. However, its high reactivity can lead to over-iodination and challenges in controlling the reaction, potentially resulting in lower isolated yields of the desired mono-iodinated product.

Ultimately, the optimal method will depend on the specific goals of the research program. For the synthesis of a single, pure regioisomer of iodinated 3-nitroaniline in high yield, the Sandmeyer reaction is often the most authoritative and trustworthy approach. For exploratory work where speed and ease of execution are prioritized, catalyzed NIS iodination presents a modern and efficient alternative.

References

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. (n.d.).
  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und - Rsc.org. (n.d.).
  • Synthesis of 4-iodonitrobenzene. (n.d.).
  • Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride - Benchchem. (n.d.).
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  • 2,6-DIIODO-p-NITROANILINE - Organic Syntheses Procedure. (n.d.).
  • Described procedures for iodination of anilines. - ResearchGate. (n.d.).
  • Sandmeyer reaction - Wikipedia. (n.d.).
  • Sandmeyer reaction. (n.d.).
  • The diazotization process. (a) The reaction of aniline (or other aryl... - ResearchGate. (n.d.).
  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).
  • Iodination of activated aromatics by using I2/ HNO3/AcOH - Baba Farid Group of Institutions. (n.d.).
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3).
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (2021, August 20).
  • m-NITROPHENOL - Organic Syntheses Procedure. (n.d.).
  • Electrophilic Iodination: A Gateway to High Iodine Compounds and Energetic Materials | Request PDF - ResearchGate. (n.d.).
  • Application Notes and Protocols: Diazotization of Aniline Nitrate for Synthetic Applications - Benchchem. (n.d.).
  • Process for the iodination of hydroxyaromatic and aminoaromatic compounds - Google Patents. (n.d.).
  • Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N -Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo). (2012, November 14).
  • (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method - ResearchGate. (n.d.).
  • Preparation of 4-Iodonitrobenzene | PDF | Chemistry | Chemical Substances - Scribd. (n.d.).
  • Which of the following best describes the mechanism of the iodina... | Study Prep in Pearson+. (n.d.).
  • A New Method of Iodination and Chloration of Activated aromatic compounds. (2025, January 7).
  • N-Iodosuccinimide (NIS) - Organic Chemistry Portal. (n.d.).
  • Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation | The Journal of Organic Chemistry - ACS Publications. (2016, January 21).
  • Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. (n.d.).
  • The Decisive Role of the Amino Group in the Electrophilic Iodination of Aniline: A Technical Guide - Benchchem. (n.d.).
  • 2-iodo-5-nitro-aniline 5459-50-7 wiki - Guidechem. (n.d.).
  • 4-Iodo-3-nitrobenzoic acid synthesis - ChemicalBook. (n.d.).
  • DIAZONIUM SALTS. (2020, March 29).
  • 2-Iodo-5-nitroaniline | 5459-50-7 - Sigma-Aldrich. (n.d.).
  • Preparation of 2-iodo-4-nitroaniline. (n.d.).
  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 - Chemia. (2022, November 14).
  • p-IODOANILINE - Organic Syntheses Procedure. (n.d.).
  • The Synthesis of 2,4,6-Triiodoaniline: An In-depth Guide to the Electrophilic Substitution Mechanism - Benchchem. (n.d.).
  • 2-Iodo-5-nitroaniline | C6H5IN2O2 | CID 229959 - PubChem - NIH. (n.d.).
  • Electrophilic Aromatic Substitution Reaction - BYJU'S. (n.d.).
  • (PDF) 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions - ResearchGate. (2017, April 24).

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Safety Operating Guide

Personal protective equipment for handling 2-Iodo-3-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive, multi-functionalized building blocks. 2-Iodo-3-nitroaniline (CAS 261527-85-9) is a prime example of a compound that offers immense synthetic utility—particularly in cross-coupling reactions and heterocycle synthesis—but demands rigorous operational discipline.

This guide transcends basic safety data sheet (SDS) recommendations. By explaining the mechanistic reasoning (causality) behind each safety protocol, this document ensures your laboratory operates with uncompromising safety, environmental compliance, and scientific accuracy.

Physicochemical Profile & Hazard Causality

To handle a chemical safely, you must understand how its molecular structure dictates its physical behavior and biological toxicity. This compound combines an electron-withdrawing nitro group, a heavy iodine atom, and an amine group on a benzene ring. This specific arrangement makes it highly lipophilic and inherently toxic across all exposure routes[1].

Table 1: Quantitative Hazard and Physicochemical Data

PropertyValueCausality / Safety Implication
CAS Number 261527-85-9Primary identifier for SDS and regulatory tracking[1].
Molecular Formula C6H5IN2O2Halogenated nitroaromatic; high lipophilicity exponentially increases dermal absorption risk.
Molecular Weight 264.02 g/mol Heavy powder; prone to settling, but fine particulate fractions can easily aerosolize during transfer[2].
Purity Standard 95% – 98%Trace impurities may include unreacted dinitroanilines, requiring universal toxic handling[3],[2].
GHS Classification Class 6.1 (Toxic)Requires stringent primary containment; lethal at low doses[1].
Hazard Statements H301, H311, H331Toxic if swallowed, toxic in contact with skin, toxic if inhaled[1].
UN Number UN 2811Dictates transport and disposal regulations (Toxic solid, organic, n.o.s.)[1].

Note: Nitroanilines are known to induce methemoglobinemia (the oxidation of Fe2+ to Fe3+ in hemoglobin), severely reducing the blood's oxygen-carrying capacity. Immediate systemic toxicity is the primary risk.

Personal Protective Equipment (PPE) Matrix: The Causality of Protection

Standard laboratory PPE is insufficient for Class 6.1 toxic halogenated nitroaromatics. Every layer of protection must be chosen with a specific failure mode in mind.

  • Respiratory & Engineering Controls: Handling must occur in a certified chemical fume hood with a face velocity of 80–100 fpm. Why? The H331 (Toxic if inhaled) classification means microscopic aerosolization during powder weighing is a critical exposure pathway[1].

  • Dermal Protection (Double Gloving): Wear an inner 4-mil nitrile glove and an outer 8-mil nitrile glove. Why? this compound is highly lipophilic (H311). If you are dissolving this compound in polar aprotic solvents like DMSO, DMF, or THF during reaction setup, the solvent acts as a permeation enhancer, rapidly carrying the toxic solute through standard single-layer gloves. The outer glove acts as a sacrificial barrier.

  • Ocular Protection: Tight-fitting chemical splash goggles. Why? Safety glasses with side shields do not protect against airborne dust settling into the ocular mucosa.

Operational Plan: Safe Transfer and Reaction Methodology

The following protocol details the setup for a standard Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) using this compound. Every step is designed as a self-validating system —meaning the process itself will alert you if a safety parameter fails.

Step-by-Step Methodology:

  • Environmental Validation: Before opening the reagent bottle, verify the fume hood's negative pressure.

    • Self-Validating Check: Tape a 2-inch strip of tissue paper to the bottom edge of the hood sash. A steady, inward pull confirms adequate face velocity. If the paper flutters outward, do not proceed.

  • Anti-Static Weighing: Ground your analytical balance. Use an anti-static gun (Zerostat) on a disposable polystyrene weigh boat before adding the chemical.

    • Causality: this compound is a fine powder. Static charge causes particles to repel and aerosolize, bypassing primary containment.

    • Self-Validating Check: If the balance reading continuously fluctuates without physical disturbance, your draft shield is compromised, indicating potential toxic aerosol escape.

  • Closed-System Transfer: Weigh the required mass and immediately transfer it into a Schlenk flask. Seal the flask with a rubber septum inside the fume hood.

  • Inert Solvent Addition: Purge the sealed flask with Argon for 5 minutes. Introduce your anhydrous, degassed solvent (e.g., THF) directly through the septum via a syringe.

    • Causality: Syringe transfer prevents open-air solvent exposure, mitigating the risk of creating a highly permeable, toxic liquid solution outside of a closed system.

  • Decontamination: Wipe down the balance pan and spatulas with an acetone-dampened disposable cloth. Place the cloth immediately into a designated solid hazardous waste bin.

Emergency Response & Spill Management

In the event of a spill, standard sweeping will aerosolize the toxic powder, triggering an H331 inhalation hazard[1]. Follow this strict mitigation pathway:

  • Isolate & Evacuate: Immediately step back, warn others, and lower the fume hood sash to maximize exhaust velocity over the spill area.

  • Liquid Spill (If dissolved in solvent): Cover the spill with an inert, high-capacity absorbent pad (not paper towels, which degrade).

  • Solid Spill (Powder): Do not dry-sweep. Lightly mist the powder with a compatible solvent (e.g., a 10% isopropanol/water mixture) to suppress dust formation, then wipe up with absorbent pads.

  • Neutralize & Decontaminate: Wash the surface with a strong detergent and warm water to break down residual lipophilic traces.

Waste Management & Disposal Plan

Because this compound is classified under UN 2811 (Packing Group III), it cannot be disposed of in standard organic waste streams[1].

  • Solid Waste: All weigh boats, contaminated gloves, and wiping cloths must be segregated into a dedicated, clearly labeled "Class 6.1 Toxic Solid Waste" container.

  • Liquid Waste: Aqueous and organic layers from the reaction workup must be collected in a dedicated halogenated organic waste carboy.

  • Disposal: Waste must be handed over to a licensed hazardous waste contractor for high-temperature incineration. Never discharge aqueous washes containing trace nitroanilines into the municipal drain, as they are highly toxic to aquatic life.

Workflow Visualization

The following diagram maps the critical path for handling, reaction execution, and emergency deviation management.

HandlingWorkflow A Hazard Assessment CAS 261527-85-9 (Class 6.1 Toxic) B PPE & Hood Verification (Double Glove, Goggles) A->B C Anti-Static Weighing (Fume Hood Only) B->C D Reaction Setup (Closed Schlenk System) C->D E Spill / Exposure Event C->E Powder Aerosolization D->E Vessel Breach G UN 2811 Waste Disposal (Incineration) D->G Standard Waste F Evacuate & Wet-Wipe Decon E->F F->G Hazmat Waste

Operational safety and spill response workflow for this compound.

References

  • Howei Pharm. "CAS 261527-85-9 | this compound,≥95%". Howei Life Science Product Solutions. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.